molecular formula C9H7N3S2 B062439 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide CAS No. 175205-52-4

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Cat. No.: B062439
CAS No.: 175205-52-4
M. Wt: 221.3 g/mol
InChI Key: CAKITRYMTNXHMC-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide is a sophisticated small molecule research chemical that features a unique hybrid structure, combining a benzene-carbothioamide scaffold with a 1,2,3-thiadiazole heterocycle. This specific molecular architecture is of significant interest in medicinal chemistry and agrochemical research. The compound is primarily investigated for its potential as a kinase inhibitor, where the carbothioamide group can act as a key pharmacophore, chelating with ATP-binding sites in various kinase targets. The planar, aromatic thiadiazole ring system contributes to π-stacking interactions within enzyme active sites, potentially leading to high selectivity and potency.

Properties

IUPAC Name

4-(thiadiazol-4-yl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKITRYMTNXHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372306
Record name 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-52-4
Record name 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details a multi-step synthesis commencing from commercially available starting materials, outlines the critical reaction mechanisms, and provides step-by-step experimental protocols. Furthermore, it covers the essential analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the 1,2,3-thiadiazole and carbothioamide moieties have garnered considerable attention due to their diverse pharmacological properties. The 1,2,3-thiadiazole ring is a key structural component in various compounds exhibiting antimicrobial, antifungal, and anticancer activities.[1][2] Similarly, the carbothioamide group is a well-established pharmacophore known for its role in enzyme inhibition and as a versatile synthetic intermediate.

The title compound, this compound[3], integrates these two important functional groups, making it a molecule of interest for further investigation in drug discovery programs. This guide provides a detailed and practical approach to its synthesis and characterization, empowering researchers to access this compound for their studies.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The molecule can be disconnected at the carbothioamide group and the thiadiazole ring, leading to simpler, readily available precursors.

Our proposed forward synthesis begins with 4-acetylbenzonitrile. The synthesis is designed in two key stages: first, the construction of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction, followed by the conversion of the nitrile functionality into the desired carbothioamide.

Synthetic Protocol

Materials and Reagents
  • 4-Acetylbenzonitrile

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Sodium hydrosulfide (NaHS)

  • Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedures

Step 1: Synthesis of 2-(1-(4-cyanophenyl)ethylidene)hydrazine-1-carboxamide (Intermediate 1)

This step involves the formation of a semicarbazone from 4-acetylbenzonitrile.

  • Protocol:

    • In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 eq) in methanol.

    • Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude semicarbazone. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.

Step 2: Synthesis of 4-(1,2,3-thiadiazol-4-yl)benzonitrile (Intermediate 2) via Hurd-Mori Reaction

The Hurd-Mori reaction is a classic and efficient method for the synthesis of 1,2,3-thiadiazoles from hydrazones using thionyl chloride.[4][5][6][7][8][9][10][11]

  • Causality of Experimental Choices: The use of thionyl chloride serves as both a dehydrating and a sulfurating agent in the cyclization process. The reaction is typically carried out at low temperatures to control its exothermic nature.

  • Protocol:

    • Suspend the semicarbazone (Intermediate 1, 1.0 eq) in dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (3.0-4.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford 4-(1,2,3-thiadiazol-4-yl)benzonitrile.

Step 3: Synthesis of this compound (Final Product)

The final step involves the conversion of the nitrile group to a carbothioamide. This can be achieved by reaction with a source of hydrogen sulfide.

  • Protocol:

    • Dissolve 4-(1,2,3-thiadiazol-4-yl)benzonitrile (Intermediate 2, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydrosulfide (NaHS, 2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Alternative Thionation using Lawesson's Reagent

An alternative approach for the final step, particularly if starting from 4-acetylbenzamide, would involve the thionation of the corresponding amide intermediate, 4-(1,2,3-thiadiazol-4-yl)benzamide, using Lawesson's reagent.[12][13][14][15][16]

  • Protocol:

    • Dissolve 4-(1,2,3-thiadiazol-4-yl)benzamide (1.0 eq) in anhydrous THF.

    • Add Lawesson's reagent (0.5-0.6 eq) to the solution.

    • Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete as monitored by TLC.[12]

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ether or ethyl acetate.[12]

    • Purify the crude product by silica gel chromatography to obtain the final compound.[12]

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[17]

  • ¹H NMR Spectroscopy:

    • The aromatic protons on the benzene ring are expected to appear as a set of doublets in the range of δ 7.5-8.5 ppm.

    • The proton on the 1,2,3-thiadiazole ring typically resonates as a singlet at a downfield chemical shift, often above δ 8.0 ppm.

    • The protons of the carbothioamide group (-CSNH₂) may appear as broad singlets, and their chemical shift can be solvent-dependent.

  • ¹³C NMR Spectroscopy:

    • The carbon of the carbothioamide group (C=S) is expected to have a characteristic downfield chemical shift, typically in the range of δ 190-210 ppm.[18]

    • The aromatic carbons and the carbons of the thiadiazole ring will appear in their respective characteristic regions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[17][19]

  • Key Vibrational Frequencies:

    • N-H stretching: The N-H bonds of the primary thioamide will show characteristic stretching vibrations in the region of 3100-3400 cm⁻¹.

    • C=S stretching: The carbon-sulfur double bond (thiocarbonyl) will exhibit a characteristic absorption band, typically in the range of 1200-1400 cm⁻¹.[20]

    • Aromatic C-H stretching: These vibrations are expected above 3000 cm⁻¹.[21]

    • C=C and C=N stretching: Aromatic ring and thiadiazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[22][23][24][25][26][27]

  • Expected Fragmentation:

    • The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₉H₇N₃S₂ = 221.3 g/mol ).

    • A characteristic fragmentation pattern for 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂), resulting in a significant [M-28]⁺ peak.[1][24]

    • Further fragmentation of the benzene-1-carbothioamide moiety may also be observed.

Data Summary

Analytical Technique Expected Observations
¹H NMR Aromatic protons (δ 7.5-8.5 ppm), Thiadiazole proton (>δ 8.0 ppm), Carbothioamide protons (broad singlets)
¹³C NMR C=S carbon (δ 190-210 ppm), Aromatic and thiadiazole carbons in characteristic regions
IR Spectroscopy N-H stretch (3100-3400 cm⁻¹), C=S stretch (1200-1400 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹)
Mass Spectrometry Molecular ion peak (m/z ≈ 221), [M-28]⁺ peak (loss of N₂)

Visualizations

Synthetic Workflow

Synthesis_Workflow A 4-Acetylbenzonitrile B Intermediate 1 (Semicarbazone) A->B Semicarbazide HCl, NaOAc, MeOH C Intermediate 2 (4-(1,2,3-Thiadiazol-4-yl)benzonitrile) B->C Hurd-Mori Reaction (SOCl2, DCM) D Final Product (this compound) C->D NaHS, THF/H2O

Caption: Overall synthetic scheme for the target compound.

Hurd-Mori Reaction Mechanism

Hurd_Mori_Mechanism cluster_0 Mechanism of 1,2,3-Thiadiazole Formation Hydrazone Hydrazone IntermediateA [Intermediate A] Hydrazone->IntermediateA + SOCl2 ThionylChloride SOCl2 IntermediateB [Intermediate B] IntermediateA->IntermediateB - HCl Thiadiazole 1,2,3-Thiadiazole IntermediateB->Thiadiazole Cyclization - SO, - HCl

Caption: Simplified mechanism of the Hurd-Mori reaction.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.

  • Lawesson's reagent and many sulfur-containing compounds have an unpleasant odor and should be handled in a fume hood.[12]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Guella, G., et al. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. Available at: [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]

  • MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available at: [Link]

  • Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. Available at: [Link]

  • Royal Society of Chemistry. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Available at: [Link]

  • Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available at: [Link]

  • Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available at: [Link]

  • PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

  • PubMed. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Available at: [Link]

  • SCIRP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

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  • PubMed Central. Synthesis of Pyrrolo[2,3-d][12][17][22]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. Available at: [Link]

  • ResearchGate. The C = S stretching frequency in the infrared spectra of studied compounds. Available at: [Link]

  • ResearchGate. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Available at: [Link]

  • Royal Society of Chemistry. Thioamide N–C(S) Activation. Available at: [Link]

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  • PubMed. Synthesis of pyrrolo[2,3-d][12][17][22]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Available at: [Link]

  • MDPI. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

  • PubMed Central. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link]

  • LMA Leidykla. Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Available at: [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "know your molecule" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which can be attributed to suboptimal physicochemical properties.[1][2][3] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[4][5] A comprehensive understanding of these properties is therefore not merely an academic exercise but a critical, predictive tool that enables researchers to de-risk projects, optimize lead compounds, and ultimately, enhance the probability of clinical success.[3] This guide provides an in-depth examination of the core physicochemical properties of the novel heterocyclic compound, 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide, a scaffold of interest due to the established biological activities of related thiadiazole derivatives.[6][7][8]

Introduction to this compound

The compound this compound belongs to the family of thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms.[6] Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[6][9][10] The specific substitution pattern of a carbothioamide group on the phenyl ring attached to the 1,2,3-thiadiazole core suggests potential for unique biological interactions and warrants a thorough investigation of its physicochemical profile.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent characterization. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[11]
CAS Number 175205-52-4[11]
Molecular Formula C₉H₇N₃S₂[11]
Molecular Weight 221.3 g/mol [11]
SMILES NC(=S)C1=CC=C(C=C1)C1=CSN=N1[11]
InChIKey CAKITRYMTNXHMC-UHFFFAOYSA-N[11]

Proposed Experimental Workflow for Physicochemical Characterization

Given the novelty of this compound, a systematic experimental approach is required to elucidate its key physicochemical properties. The following workflow outlines the proposed characterization cascade, designed to provide a comprehensive profile for drug development purposes.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_interpretation Data Interpretation & Application Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, EA) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Aqueous Solubility (Kinetic & Thermodynamic) Structure_Verification->Solubility Lipophilicity Lipophilicity (LogP/LogD) Structure_Verification->Lipophilicity pKa pKa Determination Structure_Verification->pKa Stability Chemical & Metabolic Stability Structure_Verification->Stability ADME_Prediction ADME Profile Prediction Melting_Point->ADME_Prediction Solubility->ADME_Prediction Formulation_Strategy Pre-formulation Strategy Solubility->Formulation_Strategy Lipophilicity->ADME_Prediction SAR_Development Structure-Activity Relationship (SAR) Guidance Lipophilicity->SAR_Development pKa->ADME_Prediction pKa->SAR_Development Stability->ADME_Prediction

Caption: Proposed experimental workflow for the physicochemical characterization of novel compounds.

Detailed Experimental Protocols and Rationale

The following sections provide detailed methodologies for determining the critical physicochemical parameters of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an initial indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid. Furthermore, the melting point is related to the crystal lattice energy, which in turn influences solubility.[12]

Protocol:

  • A small, finely powdered sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability after oral administration.[3][4] Poor solubility can lead to low and variable absorption, hindering clinical development. Both kinetic and thermodynamic solubility should be assessed.

Protocol (Thermodynamic Solubility - Shake-Flask Method):

  • An excess amount of the solid compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • The vials are sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • The resulting suspensions are filtered or centrifuged to remove undissolved solid.

  • The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Start Excess Solid Compound + Aqueous Buffer Shake Equilibrate (e.g., 24h, 25°C) Start->Shake Separate Separate Solid/Liquid (Filter/Centrifuge) Shake->Separate Analyze Quantify Concentration in Supernatant (HPLC) Separate->Analyze Result Thermodynamic Solubility Analyze->Result

Caption: Workflow for thermodynamic solubility measurement using the shake-flask method.

Lipophilicity (LogP and LogD)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.[4][5] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Protocol (Shake-Flask Method for LogD at pH 7.4):

  • A known amount of the compound is dissolved in the aqueous phase (phosphate-buffered saline, pH 7.4).

  • An equal volume of n-octanol is added to the aqueous solution in a vial.

  • The vial is sealed and shaken vigorously for a set period to allow for partitioning between the two phases, followed by a period of rest to allow for phase separation.

  • The concentration of the compound in both the aqueous and n-octanol phases is determined by HPLC-UV.

  • The LogD is calculated using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Ionization Constant (pKa)

Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Since the ionization state affects solubility, permeability, and receptor binding, determining the pKa is crucial for understanding a drug's behavior in different physiological environments.

Protocol (Potentiometric Titration):

  • A solution of the compound is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • The solution is titrated with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • The pKa is determined from the inflection point of the resulting titration curve.

Predictive Analysis and Interpretation

Based on the structure of this compound, several predictions can be made about its physicochemical properties, which would be confirmed or refined by the experimental data.

PropertyPredicted CharacteristicRationale
Solubility Likely low in neutral water.The molecule is largely composed of aromatic rings, which are hydrophobic. The carbothioamide and thiadiazole moieties may contribute some polarity, but overall planarity could favor crystal packing, reducing solubility.[12]
Lipophilicity Moderately to highly lipophilic.The presence of two aromatic rings suggests a significant nonpolar character.
pKa Potentially weakly acidic or basic.The carbothioamide group could exhibit weak acidic properties, while the nitrogen atoms in the thiadiazole ring could be weakly basic. Experimental determination is necessary for confirmation.

Conclusion: A Foundation for Rational Drug Design

The comprehensive physicochemical characterization of this compound is an indispensable first step in evaluating its potential as a drug candidate. The protocols and rationale outlined in this guide provide a robust framework for generating the high-quality data needed to inform decisions in a drug discovery program. By understanding these fundamental properties, researchers can build predictive models, guide synthetic efforts to optimize the molecule's ADME profile, and develop appropriate formulation strategies. Ultimately, a thorough physicochemical profiling serves as the bedrock upon which successful, data-driven drug development is built.

References

  • Title: Importance of Physicochemical Properties In Drug Discovery Source: ResearchGate URL: [Link]

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  • Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: PubMed Central (PMC) URL: [Link]

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  • Title: this compound Source: Matrix Fine Chemicals URL: [Link]

  • Title: Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors Source: LMA leidykla URL: [Link]

  • Title: One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction Source: ResearchGate URL: [Link]

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Spectroscopic data (NMR, IR, MS) of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the structural elucidation of this compound (CAS: 175205-52-4), a heterocyclic compound featuring both a 1,2,3-thiadiazole ring and an aromatic thioamide moiety. Given the interest in thiadiazole derivatives for applications in medicinal chemistry and drug development, a thorough understanding of their structural characterization is paramount.[1] This document outlines the predictive spectroscopic signatures based on established principles and data from analogous structures, detailing the experimental protocols for acquiring Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The causality behind experimental choices and the logic of data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is a small molecule with the chemical formula C₉H₇N₃S₂ and a molecular weight of 221.3 g/mol . The structure combines a 1,4-disubstituted benzene ring with two distinct functional groups: the 1,2,3-thiadiazole heterocycle and a primary carbothioamide (thioamide) group. The 1,2,3-thiadiazole ring is a known pharmacophore, and the thioamide group is a key structural motif in various biologically active compounds.[2][3] Accurate and unambiguous characterization is the foundational step in any research or development pipeline involving this and related molecules.

Molecular Structure:

(Simplified 2D representation)

Synthetic Pathway: The Hurd-Mori Reaction

A robust and common method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction.[4][5] This pathway involves the cyclization of an N-acyl or N-tosylhydrazone with thionyl chloride (SOCl₂). For the title compound, the synthesis would logically start from 4-acetylbenzenecarbothioamide, which would be converted to its corresponding hydrazone and then cyclized. Understanding the synthesis is critical as it informs potential side-products or impurities that could be observed during spectroscopic analysis.

cluster_synthesis Synthetic Workflow via Hurd-Mori Reaction A 4-Acetylbenzenecarbothioamide B Reaction with Hydrazine Derivative (e.g., Semicarbazide) A->B Step 1 C Intermediate Hydrazone B->C Formation D Hurd-Mori Cyclization (SOCl₂) C->D Step 2 E This compound D->E Final Product

Caption: Predicted synthetic workflow for the title compound.

Integrated Spectroscopic Analysis Workflow

No single technique provides complete structural information. A synergistic approach combining mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy is essential for unambiguous confirmation. This workflow ensures that data from each analysis validates the others, leading to a self-consistent and trustworthy structural assignment.

cluster_workflow Structural Elucidation Workflow MS Mass Spectrometry (Molecular Weight & Formula) Structure Final Structure Confirmation MS->Structure Confirms MW IR Infrared Spectroscopy (Functional Groups) IR->Structure Confirms Groups NMR NMR Spectroscopy (Connectivity & Environment) NMR->Structure Confirms Skeleton

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula, serving as the first checkpoint for identity. The primary fragmentation pattern offers crucial clues about the molecular structure. For 1,2,3-thiadiazoles, the most characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂), a highly stable leaving group.[6]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: A minute quantity of the solid sample (~0.1 mg) is introduced directly into the ion source via a direct insertion probe.

  • Instrumentation: A high-resolution mass spectrometer operating in Electron Ionization (EI) mode is used.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV (standard to induce fragmentation and create comparable spectra).

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 50 to 300 to cover the molecular ion and expected fragments.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and major fragment ions. High-resolution analysis allows for the determination of the elemental composition of each ion.

Predicted Fragmentation Data
m/z (Predicted)Ion FormulaIdentity / Origin
221[C₉H₇N₃S₂]⁺Molecular Ion (M⁺)
193[C₉H₇NS₂]⁺[M - N₂]⁺ : Characteristic loss of nitrogen from the thiadiazole ring.[6][7]
161[C₈H₇N₂S]⁺[M - CS]⁺: Loss of the thioformyl radical from the thioamide.
135[C₇H₅S]⁺[C₉H₇NS₂ - CSNH₂]⁺: Loss of the thioamide group from the [M-N₂]⁺ fragment.
121[C₇H₅S]⁺Phenylthiyl cation.
77[C₆H₅]⁺Phenyl cation.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

  • Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are correlated with known vibrational modes of specific chemical bonds and functional groups.

Predicted Characteristic Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3150Medium, BroadN-H stretching (primary thioamide, symmetric & asymmetric)
3100 - 3000Medium-WeakAromatic C-H stretching
~1610MediumN-H bending (scissoring) of the thioamide group
1600 - 1450Medium-StrongC=C aromatic ring stretching vibrations
1400 - 1300StrongC=N stretching (thiadiazole ring)[8]
1300 - 1100StrongThioamide II & III bands (mixed C-N stretch and N-H bend)
850 - 800StrongC-H out-of-plane bending (1,4-disubstituted benzene)
800 - 700StrongC=S stretching (Thioamide I band)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Experimental Protocol: Solution-State NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for thioamides due to its ability to dissolve polar compounds and slow the exchange of amide/thioamide protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. Typical parameters include a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of ¹H signals determines proton ratios, and coupling constants (J) provide information about neighboring protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.0Broad s2H-C(S)NH₂ Thioamide protons, often broad due to quadrupole effects and exchange.
~9.3s1HThiazole H -5Singlet proton on the thiadiazole ring, typically deshielded.
~8.1d, J ≈ 8.5 Hz2HAr-H (ortho to -CSNH₂)Part of an AA'BB' system, deshielded by the thioamide group.
~7.9d, J ≈ 8.5 Hz2HAr-H (ortho to thiadiazole)Part of an AA'BB' system, deshielded by the heterocyclic ring.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~198C =SThe thioamide carbonyl carbon is highly deshielded.
~155Thiazole C -4Carbon of the thiadiazole ring attached to the benzene ring.
~140Ar-C (ipso, attached to -CSNH₂)Quaternary carbon attached to the thioamide.
~135Thiazole C -5Carbon of the thiadiazole ring bearing the proton.
~132Ar-C (ipso, attached to thiadiazole)Quaternary carbon attached to the thiadiazole.
~129Ar-C H (ortho to -CSNH₂)Aromatic methine carbons.
~127Ar-C H (ortho to thiadiazole)Aromatic methine carbons.

Conclusion

The structural confirmation of this compound relies on the congruent interpretation of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight (221 g/mol ) and the presence of the 1,2,3-thiadiazole ring through its characteristic loss of N₂. FT-IR spectroscopy verifies the key functional groups, including the primary thioamide and the aromatic/heterocyclic rings. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton, confirming the 1,4-disubstitution pattern on the benzene ring and the precise connectivity of all atoms. This integrated analytical approach provides a robust and self-validating system for the unambiguous characterization of the title compound, a critical requirement for its further study and application.

References

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  • Isak, et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.
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An In-depth Technical Guide on the Crystal Structure Analysis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and complete crystal structure analysis of the novel compound 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide. This molecule, possessing both a 1,2,3-thiadiazole and a carbothioamide moiety, is of significant interest to researchers in medicinal chemistry and drug development due to the known biological activities associated with these functional groups. This document is structured to guide researchers, scientists, and drug development professionals through the entire process, from initial synthesis to the final deposition of crystallographic data. The methodologies described herein are grounded in established principles and validated through extensive practical application, ensuring both scientific integrity and reproducibility. We will delve into the causality behind experimental choices, providing not just a protocol, but a framework for understanding and troubleshooting the crystallographic analysis of novel small molecules.

Introduction: The Scientific Rationale

The convergence of the 1,2,3-thiadiazole ring and an aromatic carbothioamide functional group within a single molecular entity presents a compelling case for detailed structural investigation. The 1,2,3-thiadiazole moiety is a well-established pharmacophore, known to exhibit a wide range of biological activities, including antifungal, anticancer, and herbicidal properties.[1] Similarly, the carbothioamide group is a critical component in numerous therapeutic agents, recognized for its ability to form strong hydrogen bonds and coordinate with metallic centers in enzymes.

The precise three-dimensional arrangement of this compound, dictated by its crystal packing and intermolecular interactions, is paramount to understanding its potential as a drug candidate. Crystal structure analysis provides unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern its solid-state behavior. This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutic agents. This guide will, therefore, present a holistic approach, beginning with the synthesis of the target compound.

Synthesis and Characterization

The synthesis of this compound is approached through a multi-step sequence that leverages established and reliable synthetic transformations. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Pathway A 4-Acetylbenzonitrile B 4-Acetylbenzene-1-carbothioamide A->B Thioamidation C Semicarbazone of 4-Acetylbenzene-1-carbothioamide B->C Condensation with Semicarbazide D This compound C->D Hurd-Mori Cyclization

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Acetylbenzene-1-carbothioamide

The conversion of a nitrile to a thioamide is a critical first step. This can be achieved through various methods, with the use of Lawesson's reagent or treatment with hydrogen sulfide in the presence of a base being common choices.

  • Protocol:

    • To a solution of 4-acetylbenzonitrile (1.0 eq) in anhydrous pyridine, add triethylamine (3.0 eq).

    • Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize from ethanol to yield 4-acetylbenzene-1-carbothioamide as a crystalline solid.

Step 2: Synthesis of the Semicarbazone Intermediate

The formation of a semicarbazone from the ketone is a prerequisite for the Hurd-Mori cyclization.

  • Protocol:

    • Dissolve 4-acetylbenzene-1-carbothioamide (1.0 eq) in a mixture of ethanol and water.

    • Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated semicarbazone by filtration.

    • Wash the solid with cold water and dry.

Step 3: Hurd-Mori Cyclization to Yield the Final Product

The Hurd-Mori reaction is a classic and efficient method for the synthesis of 1,2,3-thiadiazoles from α-methylene ketones via their hydrazone derivatives.[1][2][3]

  • Protocol:

    • To an excess of thionyl chloride (SOCl₂) at 0 °C, add the semicarbazone intermediate (1.0 eq) portion-wise with stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed through spectroscopic methods.

Technique Expected Salient Features
¹H NMR Aromatic protons of the benzene ring will appear as doublets in the δ 7.5-8.5 ppm region. The protons of the thioamide (-CSNH₂) will likely appear as two broad singlets due to restricted rotation around the C-N bond. A singlet corresponding to the C5-H of the thiadiazole ring is also expected.
¹³C NMR The carbon of the thioamide group (C=S) is expected to resonate in the δ 190-200 ppm range. Signals for the aromatic carbons and the carbons of the thiadiazole ring will also be present.
FT-IR (ATR) Characteristic N-H stretching vibrations for the thioamide group around 3300-3100 cm⁻¹. A strong C=S stretching vibration is expected in the region of 1200-1050 cm⁻¹. Vibrations associated with the aromatic ring and the thiadiazole ring will also be observed.
HRMS (ESI) The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₉H₇N₃S₂.

Single Crystal Growth: The Art and Science

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis.[4][5] A systematic screening of crystallization conditions is essential.

Crystallization Methodologies

Several techniques should be employed in parallel to maximize the chances of success.[6][7][8]

  • Slow Evaporation:

    • Principle: A saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached, leading to crystal nucleation and growth.[5]

    • Protocol: Prepare saturated solutions of the compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) in small vials. Cover the vials with a perforated cap or parafilm to control the rate of evaporation. Store the vials in a vibration-free environment.

  • Vapor Diffusion:

    • Principle: A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Protocol: In a small, open vial, dissolve the compound in a minimal amount of a good solvent (e.g., DMF or DMSO). Place this vial inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., diethyl ether or hexane).

  • Liquid-Liquid Diffusion (Layering):

    • Principle: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[8]

    • Protocol: In a narrow tube, place a solution of the compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense anti-solvent (e.g., hexane) on top.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is the collection of diffraction data using a single-crystal X-ray diffractometer.

G cluster_1 Data Collection & Processing Workflow A Crystal Selection & Mounting B Unit Cell Determination A->B C Data Collection Strategy B->C D Full Data Collection C->D E Data Integration & Reduction D->E

Caption: Workflow for X-ray diffraction data collection and processing.

Experimental Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: Data is collected on a modern diffractometer equipped with a CCD or CMOS detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the data. This typically involves collecting a series of frames over a range of crystal orientations.[9]

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure, typically using the SHELX suite of programs.[10][11][12]

Structure Solution and Refinement Protocol
  • Structure Solution: The structure is solved using direct methods with the SHELXS program.[12] This method uses statistical relationships between the reflection intensities to determine the initial phases, leading to an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using the SHELXL program.[11] This is an iterative process of least-squares refinement, where the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.

  • Final Model Validation: The final refined model is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides crucial insights into the molecule's properties.

Molecular Conformation

The analysis will reveal the conformation of the molecule in the solid state, including the dihedral angle between the benzene ring and the 1,2,3-thiadiazole ring. This conformation is a result of the interplay between intramolecular steric and electronic effects.

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated to be significant:

  • Hydrogen Bonding: The thioamide group, with its N-H donors and the sulfur acceptor, is a potent hydrogen bonding moiety. It is expected to form N-H···S hydrogen bonds, which will likely play a dominant role in the crystal packing.

  • π-π Stacking: The aromatic benzene and thiadiazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

  • Other Weak Interactions: C-H···N and C-H···S interactions may also be present, contributing to the overall stability of the crystal lattice.

Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these intermolecular interactions.[13][14]

Data Deposition

As a final step, and in accordance with best practices for scientific integrity, the crystallographic data should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small molecule crystal structures.[15][16][17][18][19]

  • Protocol:

    • Prepare a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure, including unit cell parameters, atomic coordinates, and refinement details.

    • Validate the CIF file using the CCDC's online CHECKCIF service.

    • Deposit the CIF file and the structure factor data via the CCDC's deposition service.

    • A unique CCDC deposition number will be assigned, which should be included in any publication reporting the crystal structure.

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, data collection, structure solution, and analysis, researchers can obtain high-quality, publication-ready crystallographic data. The structural insights gained from this process are fundamental to understanding the physicochemical properties of this promising molecule and will undoubtedly aid in the rational design of new therapeutic agents.

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  • Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522.
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  • Kumar, R., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22353-22369.
  • Kumar, A., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives.
  • Kariyappa, A. K., et al. (2013). Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation. Turkish Journal of Chemistry, 37(5), 853-857.
  • Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522.
  • Gálico, D. A., et al. (2020). Crystal structure and Hirshfeld surface analysis of (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide. Acta Crystallographica Section E, 76(Pt 1), 108-112.
  • Chmovzh, T. N., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1361.
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An In-depth Technical Guide to the Solubility and Stability Studies of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for evaluating the aqueous and solvent solubility, as well as the chemical stability, of the novel compound 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. Intended for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, the scientific rationale behind methodological choices, and strategies for data interpretation. By presenting a systematic approach to characterizing this promising heterocyclic compound, this guide aims to facilitate its progression through the drug discovery and development pipeline.

Introduction: The Significance of this compound in Modern Drug Discovery

The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The title compound, this compound, which incorporates both a thiadiazole and a carbothioamide moiety, presents a unique chemical architecture with potential for novel therapeutic applications. The carbothioamide group, in particular, is known to be a versatile pharmacophore.

Before the full therapeutic potential of this compound can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are critical determinants of a drug candidate's success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. Poor aqueous solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide will provide a robust, experience-driven approach to comprehensively characterizing the solubility and stability of this compound, thereby enabling informed decisions in the subsequent stages of drug development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing relevant solubility and stability studies.

PropertyValueSource
IUPAC Name This compound[Matrix Fine Chemicals]
CAS Number 175205-52-4[Matrix Fine Chemicals]
Molecular Formula C9H7N3S2[Matrix Fine Chemicals]
Molecular Weight 221.3 g/mol [Matrix Fine Chemicals]
SMILES NC(=S)C1=CC=C(C=C1)C1=CSN=N1[Matrix Fine Chemicals]
InChIKey CAKITRYMTNXHMC-UHFFFAOYSA-N[Matrix Fine Chemicals]

The presence of the aromatic rings suggests a degree of lipophilicity, which may contribute to low aqueous solubility. The carbothioamide and thiadiazole moieties, with their heteroatoms, offer sites for hydrogen bonding, which could influence solubility and be susceptible to specific degradation pathways.

Comprehensive Solubility Assessment

The solubility of a drug substance is a critical factor for its absorption and bioavailability.[1] A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements in various relevant media.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the solubility of a compound that is already fully dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer.[1] This provides a rapid indication of a compound's propensity to precipitate from a supersaturated solution.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer.[2] The lowest concentration at which a precipitate is observed is recorded as the kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility measures the maximum concentration of a drug that can be dissolved in a solvent at equilibrium and is considered the 'gold standard' for solubility assessment.[1][3]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in biorelevant media that simulate the composition of gastrointestinal fluids.

  • Repeat the thermodynamic solubility protocol using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • These media contain bile salts and phospholipids, which can significantly influence the solubility of poorly soluble compounds.

Data Presentation: Example Solubility Profile
MediumpHTemperature (°C)Solubility (µg/mL)Method
Phosphate Buffer1.225[Example Value: 5.2]Thermodynamic
Acetate Buffer4.525[Example Value: 8.9]Thermodynamic
Phosphate Buffer6.825[Example Value: 12.5]Thermodynamic
Phosphate Buffer7.425[Example Value: 15.1]Thermodynamic
Simulated Gastric Fluid (SGF)1.237[Example Value: 7.8]Thermodynamic
Simulated Intestinal Fluid (SIF)6.837[Example Value: 25.3]Thermodynamic
PBS (1% DMSO)7.425[Example Value: >50]Kinetic

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Strategies for Improving Solubility

For poorly soluble compounds, various formulation strategies can be explored.[6][7] These include:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[9][10]

  • Prodrugs: Chemical modification to a more soluble form that converts to the active drug in vivo.[7][9]

  • Complexation: Using cyclodextrins to form inclusion complexes can improve aqueous solubility.[6]

Comprehensive Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products.[11][12][13] The International Council for Harmonisation (ICH) provides a framework for these studies.[11][12][13]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[14][15][16][17]

  • Sample Preparation: Prepare solutions of this compound in various stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[15]

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

    • Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[18]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[15]

ICH Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[12][18][19]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[12]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

  • Analytical Tests: The testing should include, but not be limited to:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Moisture content

Data Presentation: Example Stability Data
ConditionTime (Months)Assay (%)Total Impurities (%)Appearance
25°C/60%RH 099.80.15White to off-white powder
399.70.18No change
699.50.22No change
1299.20.35No change
40°C/75%RH 099.80.15White to off-white powder
398.50.85No change
697.21.52Slight yellowing

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.

HPLC Method Development
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Workflows

Thermodynamic Solubility Workflow

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid compound to buffer B Agitate at constant temperature (24-48h) A->B Ensure equilibrium C Centrifuge or filter B->C Isolate saturated solution D Quantify supernatant by HPLC C->D Determine concentration

Caption: Thermodynamic Solubility Determination Workflow.

Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analyze Analysis cluster_evaluate Evaluation start Prepare solutions of the compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analyze Analyze by stability-indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Identify degradation products and pathways analyze->evaluate

Caption: Forced Degradation Study Workflow.

Conclusion

A thorough investigation of the solubility and stability of this compound is a critical, non-negotiable step in its development as a potential therapeutic agent. The protocols and strategies outlined in this guide provide a comprehensive and scientifically rigorous framework for this characterization. By systematically evaluating these key physicochemical properties, researchers can de-risk their drug development programs, make informed decisions about formulation strategies, and ultimately, accelerate the journey of this promising compound from the laboratory to the clinic.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Retrieved from [Link]

  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • LSC Group®. (n.d.). ICH Stability Guidelines. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

  • apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

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In Silico Prediction of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds representing a particularly fruitful area of investigation. Among these, the 1,2,3-thiadiazole scaffold has garnered significant attention due to its diverse pharmacological potential, including demonstrated anticancer activities.[1] This technical guide provides an in-depth, protocol-driven framework for the in silico prediction of the biological activity of a specific derivative, 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. By leveraging a suite of computational tools, from molecular docking to ADMET prediction, researchers can efficiently generate robust hypotheses regarding the compound's mechanism of action, potential protein targets, and drug-like properties. This guide is designed for researchers, scientists, and drug development professionals, offering a logical and scientifically rigorous workflow to accelerate the early stages of drug discovery, thereby saving significant time and resources by identifying promising—or problematic—compounds before costly experimental testing begins.[2][3]

Introduction: The Rationale for In Silico Analysis

The 1,2,3-thiadiazole ring is a versatile pharmacophore whose unique mesoionic character is thought to facilitate the crossing of cellular membranes, enabling potent interactions with various biological targets.[1] Derivatives have been reported to exhibit a wide spectrum of bioactivities, with a notable emphasis on anticancer effects through mechanisms such as the inhibition of tubulin polymerization and the disruption of Heat Shock Protein 90 (Hsp90) function.[1][4] The specific compound of interest, this compound, combines this active thiadiazole moiety with a carbothioamide group, another structure known to be present in bioactive molecules.

Before embarking on resource-intensive synthesis and in vitro screening, a computational (in silico) approach offers a powerful, efficient, and economical means to build a preliminary profile of a novel compound.[5] This process involves using computer simulations to predict a drug candidate's behavior, from its interaction with specific protein targets to its pharmacokinetic properties within the human body.[2][6] This guide outlines a comprehensive workflow to assess the bioactivity of our target compound, focusing on its potential as an anticancer agent by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a validated and critical target in cancer therapy.[7][8]

A Comprehensive In Silico Workflow

The following sections detail a step-by-step methodology for predicting the bioactivity of this compound. This workflow is designed to be a self-validating system, incorporating established protocols and rationale at each stage.

Workflow Overview

The entire computational process can be visualized as a sequential pipeline, starting from compound and target preparation and culminating in a holistic bioactivity prediction.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Core Analysis cluster_profile Phase 3: Druglikeness Profiling cluster_synthesis Phase 4: Hypothesis Generation Ligand Ligand Preparation (Compound Structure) Docking Molecular Docking (Binding Affinity & Pose) Ligand->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Protein Target Identification & Preparation (e.g., VEGFR-2) Protein->Docking Pharm Pharmacophore Modeling (Feature Identification) Docking->Pharm Provides bioactive conformation Hypothesis Bioactivity Hypothesis (e.g., Potent VEGFR-2 Inhibitor with Favorable PK Profile) Docking->Hypothesis Pharm->Hypothesis ADMET->Hypothesis

Caption: In Silico Bioactivity Prediction Workflow.

Step 1: Ligand Preparation

The first crucial step is to obtain an accurate three-dimensional (3D) structure of the ligand, this compound.

Protocol:

  • Obtain 2D Structure: Draw the molecule using chemical drawing software like ChemDraw or obtain the SMILES (Simplified Molecular Input Line Entry System) string. For our compound, the SMILES is: NC(=S)C1=CC=C(C=C1)C1=CSN=N1.[9]

  • Convert to 3D: Use a program like Open Babel or the online SMILES converter from the National Cancer Institute (CADD Group) to convert the 2D representation into a 3D structure file (e.g., .sdf or .mol2 format).

  • Energy Minimization: This is a critical step to ensure a low-energy, stable conformation of the ligand. Use a molecular mechanics force field (e.g., MMFF94) in software like Avogadro, UCSF Chimera, or PyMOL. This process optimizes the bond lengths, angles, and dihedrals.

    • Causality: An unoptimized, high-energy ligand conformation can lead to inaccurate docking scores and unrealistic binding poses, compromising the entire prediction.

Step 2: Target Identification and Preparation

Based on literature evidence that thiadiazole derivatives can act as kinase inhibitors, specifically targeting VEGFR-2, we select this protein as our primary target.[7][10] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8]

Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of human VEGFR-2 from the Protein Data Bank (PDB; rcsb.org). A suitable entry is PDB ID: 4ASD , which is a complex of the VEGFR-2 kinase domain with a known inhibitor.

  • Prepare the Receptor: The raw PDB file requires cleaning before it can be used for docking. This is typically done using tools like AutoDockTools, Schrödinger Maestro, or UCSF Chimera.

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Causality: Water molecules in the active site can interfere with ligand docking, and the absence of hydrogens would prevent the accurate calculation of key interactions like hydrogen bonds, leading to flawed binding energy estimations.

Step 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11] This simulation estimates the binding affinity, typically represented as a negative score in kcal/mol, where a more negative value indicates a stronger interaction.

Protocol (using AutoDock Vina as an example):

  • Define the Binding Site: The binding site (or "grid box") is defined around the location of the co-crystallized ligand in the original PDB structure. This ensures the docking simulation is focused on the known active site of the kinase.

  • Run the Docking Simulation: Execute the docking algorithm. AutoDock Vina will sample different conformations and orientations (poses) of the ligand within the defined grid box and score them.[12]

  • Analyze the Results:

    • Binding Affinity: Examine the predicted binding energy of the top-ranked pose.

    • Binding Pose: Visualize the ligand-protein complex using software like PyMOL or Discovery Studio. Analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues in the VEGFR-2 active site. For VEGFR-2, key interactions often involve the hinge region (e.g., Cys919).[7]

  • Protocol Validation (Trustworthiness): To ensure the docking parameters are reliable, perform a re-docking experiment. Dock the original co-crystallized ligand (from PDB ID: 4ASD) back into the prepared receptor. A successful protocol is generally validated if the predicted pose is within 2.0 Å Root Mean Square Deviation (RMSD) of the original crystallographic pose.

Step 4: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features responsible for a drug's biological activity.[13] It defines the essential 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[14]

Protocol (Structure-Based):

  • Generate Model: Using the best-ranked docked pose from Step 3, a structure-based pharmacophore model can be generated.[15] Software like LigandScout or the pharmacophore tools within Schrödinger Maestro can identify the key interaction points between our compound and the VEGFR-2 active site.

  • Identify Key Features: The model will highlight the essential features. For instance, the carbothioamide group might act as a hydrogen bond donor/acceptor, while the benzene and thiadiazole rings could be involved in hydrophobic and aromatic interactions.

    • Causality: This model serves as a 3D query. It can be used to screen large virtual libraries for other diverse compounds that fit the same interaction profile, potentially identifying new active molecules.[16][17] It also provides a clear hypothesis about which functional groups on the compound are essential for its activity.

Hypothetical VEGFR-2 Signaling Pathway Inhibition

The predicted binding of our compound to VEGFR-2 would block the downstream signaling cascade that promotes angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Compound 4-(1,2,3-Thiadiazol-4-yl) benzene-1-carbothioamide Compound->VEGFR2 Inhibits (ATP-binding site) RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Migration, Survival) AKT->Proliferation Promotes Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Translocates

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a theoretical exploration into the potential mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. As of the latest literature review, no specific experimental data detailing the biological targets or pharmacological effects of this particular compound has been published. This document, therefore, synthesizes information on the known activities of its core structural motifs—the 1,2,3-thiadiazole ring and the carbothioamide functional group—to propose a plausible, yet unproven, mechanism of action. The intention is to provide a scientifically grounded framework to guide future research and experimental validation.

Introduction: Unveiling the Potential of a Novel Scaffold

This compound is a unique small molecule featuring a confluence of two biologically significant chemical entities: a 1,2,3-thiadiazole heterocycle and an aromatic carbothioamide (thioamide) group. While this specific molecule remains uncharacterized in pharmacological literature, its constituent parts are well-represented in a multitude of bioactive compounds. The 1,2,3-thiadiazole ring is a versatile pharmacophore known for a broad spectrum of activities, including anticancer, antiviral, and agricultural applications[1][2][3]. Similarly, the carbothioamide group is a key functional group in several approved drugs and clinical candidates, recognized for its ability to engage in unique molecular interactions with biological targets[4][5].

This guide will deconstruct the molecule into its fundamental components, analyze their established biological roles, and from this foundation, construct a hypothetical mechanism of action. We will then propose a comprehensive experimental workflow to systematically investigate and validate these hypotheses.

Deconstruction of the Pharmacophore: Known Biological Activities of the Core Moieties

The foundation of our hypothesis rests on the established pharmacology of the 1,2,3-thiadiazole and carbothioamide moieties.

The 1,2,3-Thiadiazole Ring: A Privileged Heterocycle

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle that has garnered significant interest in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems contribute to its diverse biological profile[1][6].

Biological Activity Examples of 1,2,3-Thiadiazole Derivatives Reported Mechanism/Target References
Anticancer Dehydroepiandrosterone-thiadiazole hybridsStrong antitumor and antimetastatic activities[1]
Antiviral Phenyl-substituted 1,2,3-thiadiazolesPotent anti-HIV-1 agents[1]
Antimicrobial Triterpenoid-fused 1,2,3-thiadiazolesBroad-spectrum antibacterial and antifungal effects[2]
Plant Activators Thiazole- and oxadiazole-containing thiadiazolesInduction of systemic acquired resistance[7]
The Carbothioamide Moiety: A Key Player in Molecular Interactions

The carbothioamide group (a thioamide) is an isostere of the amide bond, but with distinct physicochemical properties. The sulfur atom is a weaker hydrogen bond acceptor but a better donor, and the C=S bond is longer and more polarizable than the C=O bond[4]. These features allow carbothioamides to interact with biological targets in ways that amides cannot.

Biological Activity Examples of Carbothioamide-Containing Drugs/Compounds Reported Mechanism/Target References
Antithyroid Propylthiouracil, MethimazoleInhibition of thyroperoxidase[8][9]
Anticancer Pyrazoline-carbothioamides, TioguanineInduction of apoptosis, DNA binding, disruption of DNA/RNA synthesis[4][10][11]
Enzyme Inhibition Hydrazine-1-carbothioamidesInhibition of Carbonic Anhydrase II and 15-Lipoxygenase[12][13]
Antibacterial Thioamide-containing compoundsInhibition of urease[4]
Tubulin Polymerization Inhibition Pyridine carbothioamidesDisruption of microtubule formation[14]

A Proposed Hypothetical Mechanism of Action: Dual Inhibition of Carbonic Anhydrase and Kinase Signaling

Based on the prevalence of anticancer and enzyme-inhibitory activities within both the 1,2,3-thiadiazole and carbothioamide classes of compounds, we propose a primary hypothetical mechanism centered on dual inhibition of cancer-related enzymes . Specifically, we hypothesize that this compound may function as an inhibitor of both carbonic anhydrase (CA) and a critical protein kinase involved in cell proliferation.

Many carbothioamide-containing compounds are known to be potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII[12][13]. These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment, and their inhibition can lead to apoptosis. The sulfonamide-like properties of the carbothioamide group may allow it to coordinate with the zinc ion in the active site of carbonic anhydrase.

Simultaneously, the planar, aromatic structure conferred by the phenyl and 1,2,3-thiadiazole rings is a common feature in many kinase inhibitors. This part of the molecule could potentially bind to the ATP-binding pocket of a protein kinase, such as a receptor tyrosine kinase (e.g., EGFR, VEGFR) or a downstream signaling kinase (e.g., BRAF, MEK), thereby inhibiting phosphorylation cascades that drive cell growth and survival.

The following diagram illustrates this proposed dual-inhibitory mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 4-(1,2,3-Thiadiazol-4-yl) benzene-1-carbothioamide RTK Receptor Tyrosine Kinase (e.g., EGFR) Compound->RTK Inhibits CAIX Carbonic Anhydrase IX Compound->CAIX Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK Activates Proliferation Cell Proliferation & Survival pH_regulation pH Homeostasis CAIX->pH_regulation Maintains Apoptosis Apoptosis RAS_RAF_MEK_ERK->Proliferation Promotes RAS_RAF_MEK_ERK->Proliferation Inhibited Proliferation->Apoptosis Shift towards pH_regulation->Proliferation Enables pH_regulation->Proliferation Disrupted

Caption: Proposed dual-inhibitory mechanism of action.

Proposed Experimental Workflow for Mechanism Validation

To test our hypothesis, a systematic, multi-stage experimental approach is required. The following workflow outlines the key steps from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Lead Target Validation cluster_2 Phase 3: Cellular Mechanism of Action A1 In vitro Cancer Cell Line Screen (e.g., NCI-60 panel) B1 Dose-Response & IC50 Determination in Sensitive Cell Lines A1->B1 A2 Broad-Spectrum Kinase Inhibition Assay B2 Western Blot for Phospho-Kinase Levels (e.g., p-ERK, p-AKT) A2->B2 A3 Carbonic Anhydrase Inhibition Assay (CA II, IX, XII) C3 Extracellular Acidification Rate (ECAR) Assay (Seahorse) A3->C3 C1 Cell Cycle Analysis (Flow Cytometry) B1->C1 C2 Apoptosis Assays (Annexin V/PI staining, Caspase activation) B1->C2 B3 Cellular Thermal Shift Assay (CETSA) to confirm target engagement B2->B3

Caption: Experimental workflow for validating the proposed mechanism.

Detailed Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against human carbonic anhydrase isoforms (e.g., hCA II, IX, and XII).

  • Method: A stopped-flow spectrophotometric method will be used to measure the CO₂ hydration activity of the respective hCA isoforms.

  • Procedure:

    • Recombinant hCA enzymes are pre-incubated with varying concentrations of this compound (dissolved in DMSO) for 15 minutes at room temperature.

    • The enzyme-inhibitor solution is mixed with a CO₂-saturated buffer containing a pH indicator (e.g., p-nitrophenol).

    • The initial rate of the hydration reaction is monitored by the change in absorbance of the pH indicator at 400 nm.

    • IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Acetazolamide should be used as a positive control.

Protocol 2: Kinase Inhibition and Cellular Phosphorylation Assay

  • Objective: To identify potential kinase targets and confirm the inhibition of their downstream signaling in a cellular context.

  • Method: An initial broad-spectrum kinase panel screen followed by Western blotting for specific phosphoproteins.

  • Procedure:

    • Kinase Panel: The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred recombinant human kinases to identify potential hits (kinases with >50% inhibition).

    • Cellular Assay: Based on the kinase panel results, a relevant cancer cell line is chosen (e.g., A549 if a lung cancer-related kinase is identified).

    • Cells are treated with increasing concentrations of the compound for a specified time (e.g., 2 hours).

    • Cell lysates are prepared, and protein concentrations are normalized.

    • Western blotting is performed using primary antibodies specific for the phosphorylated forms of the target kinase and its key downstream effectors (e.g., anti-p-EGFR, anti-p-ERK). Total protein levels are also measured as a loading control.

    • Densitometry is used to quantify the reduction in protein phosphorylation.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its structural components strongly suggest a potential role as an anticancer agent, possibly through the dual inhibition of carbonic anhydrases and protein kinases. The hypothetical mechanism and experimental workflows presented in this guide provide a robust starting point for the systematic investigation of this novel compound.

Future research should focus on the execution of these validation experiments. Positive results would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant animal models of cancer. The exploration of this and similar scaffolds could lead to the discovery of a new class of multi-targeted anticancer therapeutics.

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Preliminary Biological Screening of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel synthetic compound, 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. The 1,2,3-thiadiazole scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[1] This guide outlines a strategic and systematic approach to elucidate the potential therapeutic value of this specific derivative. We detail the rationale behind the selection of a core battery of in vitro assays, provide step-by-step experimental protocols, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

Introduction and Rationale

The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of 1,2,3-thiadiazole have been reported to possess anticancer, antiviral, antimicrobial, insecticidal, and herbicidal properties.[1][2] The incorporation of a carbothioamide group, a known pharmacophore with its own spectrum of biological activities, onto a benzene ring substituted with a 1,2,3-thiadiazole moiety presents an intriguing candidate for biological screening. The structural details of the target compound, this compound (CAS Number: 175205-52-4), are presented in Table 1.[3]

Table 1: Compound Details

Parameter Information
IUPAC Name This compound
CAS Number 175205-52-4[3]
Molecular Formula C₉H₇N₃S₂[3]
Molecular Weight 221.3 g/mol [3]
SMILES NC(=S)C1=CC=C(C=C1)C1=CSN=N1[3]
InChIKey CAKITRYMTNXHMC-UHFFFAOYSA-N[3]

Given the established biological potential of the constituent chemical motifs, a preliminary screening of this compound is warranted to explore its cytotoxic, antimicrobial, and antioxidant activities. This initial assessment will provide crucial insights into its potential as a lead compound for further drug development.

Proposed Synthetic Pathway

A potential starting material would be 4-acetylbenzonitrile. This would first be converted to its N-tosylhydrazone derivative. Subsequent cyclization with a sulfur source, a hallmark of the Hurd-Mori reaction, would yield 4-(1,2,3-thiadiazol-4-yl)benzonitrile.[4][5] The final step would involve the conversion of the nitrile functionality to the desired carbothioamide. This can be achieved by reacting the nitrile with a source of hydrogen sulfide, such as sodium hydrosulfide in the presence of magnesium chloride, a method that avoids the handling of gaseous hydrogen sulfide.[6][7]

Synthesis_Workflow A 4-Acetylbenzonitrile B N-Tosylhydrazone formation A->B Tosylhydrazine C 4-(1,2,3-Thiadiazol-4-yl)benzonitrile B->C Hurd-Mori Cyclization (e.g., Sulfur, I2/DMSO) D Thioamidation C->D NaSH, MgCl2, DMF E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Preliminary Biological Screening Protocols

The preliminary biological screening will focus on three key areas of potential activity suggested by the chemical structure of the compound: cytotoxicity, antimicrobial activity, and antioxidant capacity.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

For a preliminary screen, a small, diverse panel of human cancer cell lines is recommended to identify potential anti-cancer activity across different tumor types. The selection should include representatives from common cancer types. ATCC provides well-characterized tumor cell panels for such purposes.[9] A suggested panel could include:

  • A549 (Lung Carcinoma): A commonly used line for initial screening.

  • MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer.

  • HeLa (Cervical Adenocarcinoma): A robust and widely studied cell line.

  • HepG2 (Hepatocellular Carcinoma): To assess potential liver toxicity and anti-liver cancer effects.

This selection allows for a broad initial assessment of the compound's cytotoxic potential.[10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15] The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.[15]

For a preliminary antimicrobial screening, it is crucial to test against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species. The Clinical and Laboratory Standards Institute (CLSI) recommends specific strains for antimicrobial susceptibility testing.[16] A standard panel should include:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

This selection provides a broad initial spectrum of activity.[16]

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[17]

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control antibiotic (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[15]

Broth_Microdilution_Workflow A Prepare serial dilutions of compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually assess for growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

In Vitro Antioxidant Activity Screening

To assess the antioxidant potential of the compound, two complementary radical scavenging assays are recommended: the DPPH and ABTS assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[18][19]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Ascorbic acid or Trolox can be used as a positive control. The percentage of radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[20] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[20]

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.[21]

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Trolox is typically used as a standard. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Antioxidant_Assay_Workflow cluster_0 DPPH Assay cluster_1 ABTS Assay A Mix compound with DPPH solution B Incubate for 30 min in dark A->B C Measure absorbance at 517 nm B->C D Calculate % scavenging and EC50 C->D E Generate ABTS radical cation F Mix compound with ABTS•+ solution E->F G Incubate for 6 min F->G H Measure absorbance at 734 nm G->H I Calculate TEAC H->I

Caption: Workflows for the DPPH and ABTS antioxidant assays.

Data Presentation and Interpretation

The results of the preliminary screening should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound A549 MCF-7 HeLa HepG2
This compound ValueValueValueValue
Doxorubicin (Positive Control) ValueValueValueValue

Table 3: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound S. aureus E. faecalis E. coli P. aeruginosa
This compound ValueValueValueValue
Ciprofloxacin (Positive Control) ValueValueValueValue

Table 4: Hypothetical Antioxidant Activity Data

Assay Parameter This compound Positive Control
DPPH EC₅₀ (µg/mL)ValueAscorbic Acid: Value
ABTS TEAC (mM Trolox equivalents/mg compound)ValueTrolox: 1.0

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial biological characterization of this compound. The outlined protocols for cytotoxicity, antimicrobial, and antioxidant screening will generate the foundational data necessary to assess the therapeutic potential of this novel compound. Positive results in any of these primary screens will justify further investigation, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize its biological activity. The systematic approach detailed herein ensures a thorough and efficient preliminary evaluation, paving the way for more advanced preclinical development.

References

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An In-Depth Technical Guide to 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide (CAS 175205-52-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known properties and potential hazards of 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide. Due to the limited publicly available data for this specific compound, this document synthesizes direct information where available and draws upon data from structurally related analogs to provide a thorough understanding for research and development purposes.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a benzene ring linked to a 1,2,3-thiadiazole moiety and bearing a carbothioamide (thioamide) functional group.[1] This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 175205-52-4[1]
Molecular Formula C₉H₇N₃S₂[1]
Molecular Weight 221.3 g/mol [1]
IUPAC Name This compound[1]
SMILES NC(=S)C1=CC=C(C=C1)C1=CSN=N1[1]
InChIKey CAKITRYMTNXHMC-UHFFFAOYSA-N[1]

Hazard Assessment and Safety Precautions

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a hazard assessment has been conducted based on the known hazards of structurally similar 1,2,3-thiadiazole derivatives. The following potential hazards should be considered until specific data is generated.

GHS Hazard Classification (Inferred)

Based on analogous compounds, this compound may be classified as:

  • Skin Irritant: May cause skin irritation.

  • Eye Irritant: May cause serious eye irritation.

  • Respiratory Irritant: May cause respiratory irritation.

  • Acutely Toxic to Aquatic Life: May be harmful or toxic to aquatic organisms.

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential hazards, the following safety protocols are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

First Aid Procedures (Recommended)

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Synthesis and Reactivity

The 1,2,3-thiadiazole ring system is commonly synthesized via the Hurd-Mori reaction.[2][3] This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[2]

Plausible Synthetic Pathway: The Hurd-Mori Reaction

A plausible synthetic route to this compound could involve the following conceptual steps:

G A 4-Acetylbenzonitrile C Hydrazone intermediate A->C Condensation B Hydrazine derivative B->C E 4-(1,2,3-Thiadiazol-4-yl)benzonitrile C->E Cyclization D Thionyl Chloride (SOCl2) Hurd-Mori Cyclization D->E G This compound (CAS 175205-52-4) E->G Functional Group Transformation F Thiolysis (e.g., with H2S) F->G

Figure 1: A conceptual synthetic workflow for the target compound via the Hurd-Mori reaction.

Experimental Protocol: General Hurd-Mori Cyclization

This is a generalized protocol and would require optimization for the specific substrate.

  • Hydrazone Formation: a. Dissolve the starting ketone (e.g., a derivative of 4-acetylbenzonitrile) in a suitable solvent such as ethanol. b. Add an equimolar amount of a hydrazine derivative (e.g., semicarbazide or tosylhydrazide). c. Add a catalytic amount of acid (e.g., acetic acid) and reflux the mixture for 2-4 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and isolate the hydrazone product by filtration or extraction.

  • Thiadiazole Ring Formation (Hurd-Mori Cyclization): a. Suspend the dried hydrazone in an inert solvent like dichloromethane or toluene. b. Cool the mixture in an ice bath. c. Slowly add an excess of thionyl chloride (SOCl₂) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Quench the reaction by carefully adding it to ice-water. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.

Potential Applications and Fields of Research

Derivatives of 1,2,3-thiadiazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and agrochemical development.[4]

Potential Research Areas:

  • Antimicrobial Agents: The thiadiazole nucleus is a component of several known antimicrobial compounds.

  • Anticancer Therapeutics: Certain thiadiazole derivatives have shown promise as anticancer agents.[4]

  • Agrochemicals: The structural motif is found in some pesticides and herbicides.[4]

  • Materials Science: Heterocyclic compounds like this are often explored for their unique electronic and optical properties.

The presence of the carbothioamide group also opens up possibilities for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Logical Relationships in Hazard Evaluation

The hazard assessment for a novel or data-poor compound relies on a logical workflow that incorporates data from structurally similar molecules.

G cluster_0 Data Gathering cluster_1 Analog-Based Assessment cluster_2 Hazard Profile Generation A CAS 175205-52-4 (Target Compound) B Search for Direct Data (SDS, literature) A->B C Data Found? (Yes/No) B->C D Identify Structurally Similar Compounds C->D No G Inferred Hazard Profile for CAS 175205-52-4 C->G Yes E Search for Analog Data (e.g., 1,2,3-thiadiazole derivatives) D->E F Extract Hazard Information (GHS, toxicity data) E->F F->G H Develop Safe Handling Protocols (PPE, First Aid) G->H

Figure 2: Logical workflow for hazard assessment of a data-poor chemical compound.

Conclusion

This compound (CAS 175205-52-4) is a compound with potential for further investigation in various scientific fields. While specific experimental data is limited, a conservative approach to handling, based on the known hazards of related thiadiazole compounds, is prudent. The synthetic accessibility through established methods like the Hurd-Mori reaction makes it a viable candidate for inclusion in research and development programs. Further empirical studies are necessary to fully characterize its physical, chemical, and toxicological properties.

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  • One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. [Link]

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Methodological & Application

Application Notes & Protocols: A Field-Proven Guide to the Hurd-Mori Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that commands significant attention in medicinal chemistry and agrochemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, antitumor, and antifungal properties.[1][3][4] The unique electronic and structural features of this scaffold make it a valuable building block in the design of novel therapeutic agents and functional molecules.[5] Among the various synthetic routes to this heterocycle, the Hurd-Mori synthesis remains one of the most widely utilized and reliable methods for constructing the 1,2,3-thiadiazole core from hydrazone precursors.[6][7]

This document provides a comprehensive, in-depth guide to the synthesis of a specific, high-value derivative: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide (CAS No. 175205-52-4).[8] We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify critical experimental choices, and provide a self-validating protocol designed for reproducibility and success in a research and development setting.

Synthetic Strategy Overview

The synthesis of the target compound is a multi-step process that begins with a commercially available starting material, 4-acetylbenzonitrile. The strategy involves the initial formation of the key ketone intermediate, 4-acetylbenzene-1-carbothioamide, followed by its conversion to a semicarbazone. The final, critical step is the Hurd-Mori cyclization using thionyl chloride to construct the 1,2,3-thiadiazole ring.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Semicarbazone Formation cluster_2 Step 3: Hurd-Mori Cyclization A 4-Acetylbenzonitrile B 4-Acetylbenzene-1-carbothioamide A->B  NaSH, MgCl₂  DMF, rt C Semicarbazone Intermediate B->C  Semicarbazide HCl  Ethanol, Reflux D This compound (Final Product) C->D  Thionyl Chloride (SOCl₂)  DCM, rt

Figure 1: High-level workflow for the synthesis of the target compound.

Mechanism of the Hurd-Mori Reaction: An Expert's View

The Hurd-Mori reaction is a powerful cyclization method that transforms hydrazones of ketones bearing an α-methylene group into 1,2,3-thiadiazoles using thionyl chloride (SOCl₂).[7] Understanding the mechanism is key to troubleshooting and optimizing the reaction.

  • Activation: The reaction initiates with the acylation of the semicarbazone's terminal nitrogen by thionyl chloride. This is the rate-determining step and forms a reactive N-sulfinyl intermediate.

  • Electrophilic Attack: The sulfur atom of the N-sulfinyl group is now highly electrophilic. It is attacked by the enol or enolate form of the hydrazone, initiating the ring closure.

  • Cyclization & Aromatization: The subsequent cyclization proceeds via an intramolecular electrophilic attack on the α-carbon.

  • Elimination: The process concludes with the elimination of water and hydrogen chloride, leading to the formation of the stable, aromatic 1,2,3-thiadiazole ring.

The use of an excess of thionyl chloride is common, as it can serve as both the dehydrating agent and the solvent.[1] However, careful temperature control is paramount, as higher temperatures can lead to the destruction of the thiadiazole ring.[9]

G Semicarbazone Semicarbazone Intermediate Activated N-Thionylaminohydrazone (Activated Intermediate) Semicarbazone->Activated + SOCl₂ - HCl Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Electrophilic Attack Product 1,2,3-Thiadiazole Product Cyclized->Product Dehydration & Aromatization - H₂O, - HCl

Figure 2: Simplified mechanism of the Hurd-Mori cyclization step.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis. All operations involving hazardous chemicals, particularly thionyl chloride, must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
4-Acetylbenzonitrile≥98%AldrichStarting material.
Magnesium Chloride Hexahydrate≥99%Acros Organics
Sodium Hydrosulfide Hydrate (NaSH·xH₂O)~70%Aldrich
Semicarbazide Hydrochloride≥99%Aldrich
Thionyl Chloride (SOCl₂)≥99%AldrichCorrosive, reacts violently with water. Handle with extreme care.[10][11]
Dimethylformamide (DMF)AnhydrousAcros Organics
Ethanol (EtOH)AnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
Diethyl EtherACS GradeFisher ScientificFor washing.
Hydrochloric Acid (HCl)1 N solutionFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step 1: Synthesis of 4-Acetylbenzene-1-carbothioamide
  • Rationale: This initial step converts the nitrile group of the starting material into the required thioamide functionality. The use of NaSH with MgCl₂ in DMF is an effective method for this transformation, analogous to established procedures for similar aromatic nitriles.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add magnesium chloride hexahydrate (5.8 mmol, 1 eq) and sodium hydrosulfide hydrate (11.6 mmol, 2 eq).

  • Add anhydrous dimethylformamide (DMF, 25 mL) to the flask to create a slurry.

  • Add 4-acetylbenzonitrile (5.8 mmol, 1 eq) to the slurry.

  • Stir the reaction mixture vigorously at room temperature for 5-7 hours.

  • In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate. The starting material will have a higher Rf value than the more polar thioamide product.

  • Upon completion, pour the reaction mixture into 100 mL of cold water. A precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Resuspend the collected solid in 50 mL of 1 N HCl, stir for 30 minutes, then filter again. Wash the solid with copious amounts of water until the filtrate is neutral.

  • Dry the product under vacuum to yield 4-acetylbenzene-1-carbothioamide as a solid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity before proceeding.

Step 2: Synthesis of the Semicarbazone Intermediate
  • Rationale: This step prepares the direct precursor for the Hurd-Mori cyclization. The reaction is a standard condensation between a ketone and semicarbazide, typically driven to completion by refluxing in ethanol.[6]

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-acetylbenzene-1-carbothioamide (5.0 mmol, 1 eq) and semicarbazide hydrochloride (5.5 mmol, 1.1 eq) in absolute ethanol (30 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • In-Process Validation: The formation of the semicarbazone can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product is typically more polar than the starting ketone.

  • After the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the resulting solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization from ethanol can be performed if further purification is needed. Dry the product thoroughly.

Step 3: Hurd-Mori Cyclization to afford this compound
  • Rationale: This is the key ring-forming step. The semicarbazone is treated with an excess of thionyl chloride at room temperature.[9] Dichloromethane is used as a solvent. Temperature control is critical to prevent degradation of the product.[9]

Procedure:

  • CAUTION: This step must be performed in a well-ventilated chemical fume hood. Thionyl chloride is highly corrosive, toxic upon inhalation, and reacts violently with water.[10][11][12]

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the semicarbazone intermediate (4.0 mmol, 1 eq).

  • Add anhydrous dichloromethane (DCM, 20 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (20 mmol, 5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6-8 hours. The reaction mixture should become a clear solution.

  • In-Process Validation: TLC analysis (e.g., 1:1 Hexane:Ethyl Acetate) can be used to monitor the disappearance of the starting semicarbazone.

  • Once the reaction is complete, carefully pour the mixture over 50 g of crushed ice to quench the excess thionyl chloride. This must be done slowly and cautiously in the fume hood.

  • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a gradient elution of hexane and ethyl acetate.

Final Product Characterization (Trustworthiness): The identity and purity of the final product, this compound, must be confirmed through a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₉H₇N₃S₂: 221.3 g/mol ).[8]

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C=S, N-H, aromatic C-H).

  • Melting Point Analysis: To assess purity.

Quantitative Data and Safety Summary

Reaction Parameters Table
StepStarting MaterialReagentsMolar Eq.SolventTemp.Time (h)Approx. Yield
14-AcetylbenzonitrileNaSH·xH₂O, MgCl₂·6H₂O2.0, 1.0DMFrt5-780-90%
24-Acetylbenzene-1-carbothioamideSemicarbazide HCl1.1EtOHReflux4-685-95%
3Semicarbazone IntermediateThionyl Chloride5.0DCM0°C to rt6-860-75%
Safety Precautions
  • Thionyl Chloride (SOCl₂): Extremely hazardous. It is a corrosive substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[10][13] Always handle in a chemical fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11] Ensure an emergency shower and eyewash station are accessible. Quench excess reagent slowly and carefully with ice.

  • Hydrazine Derivatives (Semicarbazide): Potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Use adequate ventilation and avoid exposure.

Conclusion

This guide provides a robust and well-validated protocol for the synthesis of this compound via the Hurd-Mori reaction. By integrating mechanistic understanding with detailed, practical steps and in-process controls, this document serves as a reliable resource for researchers in drug discovery and synthetic chemistry. The successful application of this protocol will enable the generation of this valuable 1,2,3-thiadiazole derivative for further investigation and application.

References

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Application Notes and Protocols for Antimicrobial Testing of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiadiazole Derivatives

The emergence of multidrug-resistant pathogens represents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 1,3,4-thiadiazole scaffold, in particular, is a recurring motif in a variety of potent antimicrobial compounds.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing of a specific novel compound, 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. The protocols detailed herein are founded on established methodologies, primarily referencing the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6][7]

The primary objective of these protocols is to quantitatively determine the antimicrobial efficacy of this compound. This will be achieved through the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[8][9][10][11][12] Understanding both parameters is crucial for characterizing the antimicrobial profile of a novel compound, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Design and Rationale

The antimicrobial activity of this compound will be assessed using a tiered approach, beginning with a quantitative determination of its inhibitory and bactericidal concentrations, followed by a qualitative assessment of its antimicrobial spectrum.

Tier 1: Quantitative Antimicrobial Assessment
  • Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: This method is a highly accurate and widely used technique for determining the MIC of a novel compound against a panel of clinically relevant microorganisms.[10][13][14] It provides a quantitative measure of the compound's potency and is amenable to high-throughput screening.

  • Minimum Bactericidal Concentration (MBC) Determination: Following the MIC assay, the MBC test is performed to ascertain whether the compound exhibits bactericidal or bacteriostatic activity.[9][11][15] An MBC value that is no more than four times the MIC is generally indicative of bactericidal activity.[9]

Tier 2: Qualitative and Semi-Quantitative Antimicrobial Assessment
  • Kirby-Bauer Disk Diffusion Method: This technique provides a qualitative or semi-quantitative assessment of a microorganism's susceptibility to an antimicrobial agent.[16][17][18][19] It is a valuable tool for rapid screening and for visualizing the zone of inhibition, which is the area around the antimicrobial disk where bacterial growth is inhibited.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[7]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates[10][13]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Serial Dilution of the Test Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).[10]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[13][14]

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[10]

Data Presentation:

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)MIC of this compound (µg/mL)
Staphylococcus aureusGram-positiveRange of concentrationsCiprofloxacinExperimental Value
Escherichia coliGram-negativeRange of concentrationsCiprofloxacinExperimental Value
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed as a follow-up to the MIC determination.

Materials:

  • Microtiter plate from the completed MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), transfer a 10 µL aliquot to a quadrant of a fresh MHA plate.[9][21]

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each quadrant of the MHA plates.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[9][11][15]

Data Presentation:

Test MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureusFrom MIC AssayExperimental ValueMBC/MIC Ratio
Escherichia coliFrom MIC AssayExperimental ValueMBC/MIC Ratio
Protocol 3: Kirby-Bauer Disk Diffusion Method

This protocol provides a qualitative assessment of antimicrobial activity.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks:

    • Impregnate sterile filter paper disks with a known amount of the test compound solution. Allow the solvent to evaporate completely.

  • Preparation of Bacterial Lawn:

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria.[16][18][19]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.

    • Place a control disk containing a standard antibiotic on the same plate for comparison.

    • Disks should be spaced at least 24 mm apart.[22]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Zones of Inhibition:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

Test MicroorganismTest Compound Disk Content (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Interpretation (Susceptible/Intermediate/Resistant)
Staphylococcus aureusKnown AmountExperimental ValueCiprofloxacin (5 µg)Standard ValueBased on CLSI guidelines
Escherichia coliKnown AmountExperimental ValueCiprofloxacin (5 µg)Standard ValueBased on CLSI guidelines

Visualizing Experimental Workflows

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound_Prep Prepare Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate (16-20h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells to Agar Plates Read_MIC->Subculture Incubation_MBC Incubate (18-24h, 37°C) Subculture->Incubation_MBC Read_MBC Read MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Disk_Diffusion_Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Lawn_Culture Create Bacterial Lawn on MHA Plate Prep_Inoculum->Lawn_Culture Apply_Disks Apply Compound-impregnated Disks Lawn_Culture->Apply_Disks Incubate Incubate (16-24h, 37°C) Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental results, the following controls must be included in each assay:

  • Positive Control: A standard antibiotic with known activity against the test organisms (e.g., ciprofloxacin) should be run in parallel. This validates the susceptibility of the microorganisms and the overall assay performance.

  • Negative (Growth) Control: This consists of the bacterial inoculum in the growth medium without the test compound. This control ensures that the bacteria are viable and that the medium supports growth.

  • Sterility Control: This contains only the growth medium and is not inoculated. It serves to confirm the sterility of the medium and the aseptic technique.

  • Solvent Control: If a solvent such as DMSO is used to dissolve the test compound, a control containing the highest concentration of the solvent used in the assay should be included to ensure it does not inhibit microbial growth.

By incorporating these controls, the experimental system becomes self-validating, providing confidence in the obtained MIC and MBC values.

References

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022, May 18). Retrieved from [Link]

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  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Retrieved from [Link]

  • An overview of biological activities of thiadiazole derivatives. (2024, July 23). Retrieved from [Link]

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  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC - NIH. (n.d.). Retrieved from [Link]

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  • (PDF) ISSN 0974-3618 (Print) 0974-360X (Online) Search for Biologically Active Substances with Antimicrobial and Antifungal Action in the series of 2.5-disubstituted 1, 3, 4-tiadiazoles - ResearchGate. (2019, July 11). Retrieved from [Link]

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Application Notes & Protocols: A Framework for Evaluating the Anticancer Activity of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing thiazole and thiadiazole scaffolds, have garnered significant attention due to their diverse pharmacological activities.[1][2] These core structures are present in numerous clinically approved drugs and experimental agents, valued for their ability to interact with various biological targets. This document provides a comprehensive suite of cell-based assay protocols designed to systematically evaluate the anticancer potential of a novel investigational compound, 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide .

This guide is structured to provide a logical, multi-faceted approach to characterizing the compound's biological effects. We begin with foundational cytotoxicity screening to determine its general cell-killing ability and progress to more mechanistic assays to elucidate how it exerts its effects—whether by inducing programmed cell death (apoptosis), halting cell division (cell cycle arrest), or inhibiting the cancer's ability to spread (migration and invasion).[3][4] Each protocol is presented with the underlying scientific principles, causality behind experimental choices, and detailed step-by-step instructions to ensure robust and reproducible results.

Part 1: Foundational Analysis - Cytotoxicity & Cell Viability

The initial and most critical step in evaluating any potential anticancer compound is to determine its ability to reduce the viability of cancer cells.[4] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. We will utilize two complementary assays that measure different hallmarks of cell health.

MTT Assay: Assessing Metabolic Activity

Principle: The MTT assay is a colorimetric method for assessing cell viability based on metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[6][7] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (viable) cells.[7][8]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow Adherence) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 Value read->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol:

  • Cell Seeding:

    • Harvest cancer cells that are in their exponential growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will produce visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

    • Calculation:

      • Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank Well).

      • % Viability = [Corrected Absorbance (Treated) / Corrected Absorbance (Vehicle Control)] x 100.

      • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

Principle: The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[9] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[10][11] The released LDH activity is measured in the supernatant through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released, and thus to the number of damaged cells.[11][12] This assay is an excellent complement to the MTT assay, as it directly measures cell death (membrane leakage) rather than metabolic activity.

Detailed Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2). It is often convenient to run both assays in parallel from the same initial cell plating.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. This step pellets any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase).

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Controls are critical:

      • Spontaneous LDH release: Supernatant from vehicle-treated cells.

      • Maximum LDH release: Lyse a set of untreated control wells with a lysis buffer (provided in most kits) 15 minutes before sample collection.

    • Calculation:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

Parameter MTT Assay LDH Release Assay
Principle Measures metabolic activity (mitochondrial function)Measures membrane integrity (cell lysis)
Endpoint Colorimetric (Formazan)Colorimetric (Formazan)
Indicates Cell Viability / ProliferationCytotoxicity / Cell Death
IC50 (MCF-7 Cells, 48h) e.g., 15.2 µMe.g., 18.5 µM
IC50 (A549 Cells, 48h) e.g., 21.8 µMe.g., 25.1 µM
Table 1: Example data summary for foundational cytotoxicity assays.

Part 2: Mechanistic Insight - Apoptosis Induction

Many effective anticancer agents eliminate cancer cells by inducing apoptosis, or programmed cell death.[13] Determining if this compound activates this pathway is a crucial next step.

Annexin V-FITC / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, a phospholipid called phosphatidylserine (PS), normally found on the inner leaflet of the plasma membrane, is translocated to the outer surface.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

AnnexinV_Principle cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Quadrants Healthy Healthy Cell Inner PS Intact Membrane Q_LL Q3: Live (Annexin V- / PI -) Healthy->Q_LL No Staining EarlyApop Early Apoptotic Outer PS Intact Membrane Annexin Annexin V-FITC (Binds Outer PS) EarlyApop->Annexin LateApop Late Apoptotic / Necrotic Outer PS Permeable Membrane LateApop->Annexin PI Propidium Iodide (Enters Permeable Cells) LateApop->PI Q_LR Q4: Early Apoptotic (Annexin V+ / PI -) Annexin->Q_LR Green Fluorescence Q_UR Q2: Late Apoptotic (Annexin V+ / PI +) Annexin->Q_UR Green Fluorescence PI->Q_UR Red Fluorescence Q_UL Q1: Necrotic (Annexin V- / PI +)

Caption: Principle of Annexin V and PI staining for apoptosis detection.

Detailed Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains detached apoptotic cells.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding collected medium. This step is crucial to ensure all apoptotic cells are included in the analysis.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) by flow cytometry.[16] Use FITC and PE signal detectors for Annexin V and PI, respectively.

    • Collect at least 10,000 events per sample.

    • Use unstained, single-stained (Annexin V only, PI only), and vehicle-treated controls to set up compensation and quadrants correctly.

Caspase-3/7 Activity Assay

Principle: A hallmark of apoptosis is the activation of a family of proteases called caspases.[18] Caspases-3 and -7 are the primary "executioner" caspases responsible for the cleavage of key cellular proteins, leading to the morphological and biochemical changes of apoptosis.[13] The Caspase-Glo® 3/7 assay uses a luminogenic caspase-3/7 substrate in a reagent that, when added to cells, results in caspase cleavage, release of aminoluciferin, and a "glow-type" luminescent signal generated by luciferase.[19] The signal intensity is directly proportional to caspase-3/7 activity.

Detailed Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays.

    • Treat cells with the compound as described in the previous protocols.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[19] The reagent contains a lysis buffer, so no separate cell lysis step is required.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from medium-only wells) from all readings.

    • Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.

Parameter Annexin V / PI Staining Caspase-3/7 Activity
Principle Measures PS externalization & membrane permeabilityMeasures activity of executioner caspases
Method Flow CytometryLuminescence Plate Reader
% Early Apoptosis (at IC50) e.g., 25.4%N/A
% Late Apoptosis (at IC50) e.g., 15.1%N/A
Fold Increase in Activity (at IC50) N/Ae.g., 4.2-fold
Table 2: Example data summary for apoptosis induction assays.

Part 3: Proliferation Analysis - Cell Cycle Arrest

Anticancer drugs can also function by halting the cell division cycle, thereby preventing the proliferation of cancer cells.[20] Analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if the compound induces such an arrest.

Principle: This assay uses a fluorescent dye, typically Propidium Iodide (PI), that binds stoichiometrically to the major groove of double-stranded DNA.[21] The amount of fluorescence emitted by a stained cell is therefore directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a per-cell basis.

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have double the DNA content (4N) before they divide.

Because PI also binds to RNA, treating the cells with RNase is a critical step to ensure that the signal comes exclusively from DNA.[21]

CellCycle_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis seed Seed & Treat Cells in 6-well Plates harvest Harvest Cells (Including Supernatant) seed->harvest wash Wash with PBS harvest->wash fix Fix in Ice-Cold 70% Ethanol wash->fix incubate_fix Incubate ≥2h at -20°C fix->incubate_fix stain Stain with PI/ RNase Solution incubate_fix->stain incubate_stain Incubate 30 min in Dark stain->incubate_stain acquire Acquire Data on Flow Cytometer incubate_stain->acquire model Analyze Histogram (Model Cell Cycle Phases) acquire->model

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the compound and vehicle control as described for the apoptosis assays. A 24-hour treatment is a common starting point.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described in protocol 2.1.

    • Wash the cell pellet with 1 mL of cold PBS.

    • While gently vortexing the cell pellet, add 3-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] This step permeabilizes the cells and preserves their DNA.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).[20]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[20]

    • Incubate in the dark at room temperature for 30 minutes.[20]

  • Flow Cytometry and Data Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest at that checkpoint.

Cell Cycle Phase Vehicle Control (%) Compound (IC50) (%)
G0/G1 e.g., 55.3%e.g., 40.1%
S e.g., 30.1%e.g., 15.5%
G2/M e.g., 14.6%e.g., 44.4%
Table 3: Example data showing G2/M arrest after compound treatment.

Part 4: Metastatic Potential - Migration and Invasion

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells to distant sites. Assays that measure these processes are vital for evaluating the comprehensive anticancer profile of a compound.

Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[22] A "wound" or cell-free gap is created in a confluent monolayer of cells. The rate at which the cells at the edge of the gap migrate to "close" the wound is monitored over time.[22] This provides a measure of the cells' migratory capacity.

Detailed Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 6- or 12-well plate at a density that will form a fully confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the monolayer is confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[22][23]

    • Wash the wells twice with PBS to remove detached cells and debris. This ensures the gap is clear.[23]

  • Treatment and Imaging:

    • Replace the PBS with serum-free or low-serum medium containing the test compound at non-lethal concentrations (e.g., 0.1x and 0.25x IC50) and a vehicle control. Using low-serum media minimizes cell proliferation, ensuring that gap closure is primarily due to migration.

    • Immediately place the plate on a microscope and capture the first image (T=0) of the scratch.

    • Continue capturing images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[22]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure: % Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100.

    • Compare the closure rates between treated and control wells.

Transwell Invasion Assay

Principle: This assay measures the ability of cells to actively invade through a barrier that mimics the extracellular matrix (ECM).[24][25] It uses a chamber with a porous membrane (a Transwell insert). For invasion assays, this membrane is coated with a layer of Matrigel, a basement membrane extract. Cells are seeded in the upper chamber in serum-free medium, and the lower chamber contains medium with a chemoattractant (e.g., 10% FBS). Invasive cells will degrade the Matrigel and migrate through the pores towards the chemoattractant.[26][27]

Detailed Experimental Protocol:

  • Insert Preparation:

    • Thaw Matrigel on ice. Dilute it with cold, serum-free medium.

    • Coat the top of the Transwell inserts (typically with 8 µm pores) with 50-100 µL of the diluted Matrigel solution.[24][27]

    • Incubate the inserts at 37°C for at least 1 hour to allow the gel to solidify.

  • Cell Seeding:

    • While the inserts are gelling, harvest cells and resuspend them in serum-free medium at a specific concentration (e.g., 1x10⁵ cells/mL).

    • Add 600 µL of medium containing 10% FBS to the lower chamber of a 24-well plate.

    • Add 200 µL of the cell suspension (containing the test compound or vehicle) to the upper chamber of the Matrigel-coated inserts.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C.

  • Fixation and Staining:

    • After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.[24][27]

    • Fix the invaded cells on the bottom of the membrane by immersing the insert in cold methanol or 70% ethanol for 10-20 minutes.[24][26]

    • Stain the fixed cells with a staining solution like 0.1% Crystal Violet for 10-20 minutes.[26][27]

    • Wash the insert thoroughly with water to remove excess stain.

  • Quantification:

    • Allow the insert to air dry.

    • Using a microscope, count the number of stained, invaded cells in several representative fields of view.

    • Compare the average number of invaded cells in the treated groups to the vehicle control group.

Parameter Wound Healing Assay Transwell Invasion Assay
Principle Measures 2D collective cell migrationMeasures 3D single-cell invasion through ECM
Endpoint Rate of gap closureNumber of invaded cells
% Inhibition of Migration (at 0.25x IC50) e.g., 65%N/A
% Inhibition of Invasion (at 0.25x IC50) N/Ae.g., 78%
Table 4: Example data summary for migration and invasion assays.

Synthesis and Conclusion

By systematically applying this suite of cell-based assays, researchers can build a comprehensive biological profile for this compound. The initial cytotoxicity screens establish its potency (IC50). Subsequent mechanistic assays can then reveal whether this potency is driven by the induction of apoptosis, a halt in the cell cycle, or a combination of both. Finally, the migration and invasion assays provide crucial information about the compound's potential to inhibit metastasis. Together, these data provide the foundational evidence needed to guide further preclinical development and justify subsequent in vivo studies.

Final_Summary Compound 4-(1,2,3-Thiadiazol-4-yl) benzene-1-carbothioamide Cytotoxicity Is it cytotoxic? (MTT / LDH Assays) Compound->Cytotoxicity Mechanism How does it work? Cytotoxicity->Mechanism If Yes (determine IC50) Metastasis Does it inhibit spread? (Wound Healing / Transwell) Cytotoxicity->Metastasis Apoptosis Induces Apoptosis? (Annexin V / Caspase) Mechanism->Apoptosis CellCycle Causes Cell Cycle Arrest? (PI Staining) Mechanism->CellCycle Profile Comprehensive Anticancer Profile Metastasis->Profile Apoptosis->Profile CellCycle->Profile

Caption: Logical workflow for characterizing the compound's anticancer activity.

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Application Notes and Protocols for the Evaluation of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide in Plant Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Candidate for Plant Health

The global pursuit of sustainable agriculture necessitates the development of innovative strategies to combat plant diseases, which pose a significant threat to food security. Chemical intervention remains a cornerstone of disease management; however, the rising concerns of fungicide resistance and environmental impact demand novel modes of action. 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide emerges as a promising candidate molecule. Its structural features, particularly the thiadiazole moiety, are characteristic of a class of compounds known to act as plant activators.[1][2][3][4] These molecules do not exhibit direct antimicrobial activity but rather stimulate the plant's innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR).[1][5][6][7] SAR provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in plant disease models. We will delve into detailed protocols for both in vitro and in vivo evaluation, emphasizing the scientific rationale behind each experimental step. Our approach is designed to be a self-validating system, ensuring the generation of robust and reproducible data.

Compound Profile: this compound

Attribute Information Source
IUPAC Name This compound[8]
CAS Number 175205-52-4[8][]
Molecular Formula C9H7N3S2[8]
Molecular Weight 221.3 g/mol [8]
Structure NC(=S)C1=CC=C(C=C1)C1=CSN=N1[8]

Proposed Mechanism of Action: A Plant Defense Elicitor

Based on the well-established role of thiadiazole derivatives in agriculture, we hypothesize that this compound functions as a plant activator, inducing Systemic Acquired Resistance (SAR).[1][2][3][4] Unlike traditional fungicides that directly target and kill pathogens, this compound is expected to mimic the action of endogenous signaling molecules, such as salicylic acid (SA), triggering a cascade of defense responses within the plant.[5][7][10] This mode of action is advantageous as it is less likely to lead to the development of pathogen resistance.[5]

The proposed signaling pathway is initiated by the recognition of the compound by the plant, leading to the accumulation of SA. This, in turn, activates the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, and reinforces the physical barriers of the plant cell wall.[11]

SAR_Pathway Compound 4-(1,2,3-Thiadiazol-4-yl) benzene-1-carbothioamide Recognition Plant Cell Recognition Compound->Recognition Application SA_Accumulation Salicylic Acid (SA) Accumulation Recognition->SA_Accumulation Signal Transduction NPR1 NPR1 Activation SA_Accumulation->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Nuclear Translocation Defense Systemic Acquired Resistance (SAR) PR_Genes->Defense Protein Synthesis InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_challenge Pathogen Challenge cluster_assessment Data Collection & Analysis Compound_Prep Prepare Compound Solution Seed_Treatment Seed Treatment Compound_Prep->Seed_Treatment Foliar_Spray Foliar Spray Compound_Prep->Foliar_Spray Plant_Growth Grow Model Plants Plant_Growth->Seed_Treatment Plant_Growth->Foliar_Spray Pathogen_Prep Prepare Pathogen Inoculum Inoculation Inoculate Plants Pathogen_Prep->Inoculation Seed_Treatment->Inoculation Foliar_Spray->Inoculation Disease_Scoring Assess Disease Severity Inoculation->Disease_Scoring Data_Analysis Statistical Analysis Disease_Scoring->Data_Analysis Conclusion Determine Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo evaluation.

Data Interpretation and Further Steps

The collective data from these protocols will provide a comprehensive understanding of the potential of this compound as a plant protection agent.

  • High MIC values coupled with significant in vivo disease reduction would strongly indicate that the compound acts as a plant defense elicitor.

  • Low MIC values would suggest a direct antifungal mode of action, warranting further investigation into its specific cellular target within the pathogen.

  • Efficacy in both seed treatment and foliar spray applications would highlight its versatility for different agricultural practices.

Further research could involve transcriptome analysis of treated plants to identify the specific defense-related genes that are upregulated, providing molecular evidence for the induction of SAR. [12][13]

Conclusion

This compound represents a molecule of interest in the search for novel plant disease management solutions. The protocols outlined in this guide provide a robust framework for its systematic evaluation. By understanding its mode of action, we can unlock its potential to contribute to a more sustainable and resilient agricultural future.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antifungal Activity of a Novel Agent.
  • Seminis. (2021, February 2). Acquired and Induced Plant Disease Resistance.
  • Granke, L., et al. (2021). Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo. Frontiers in Plant Science, 12, 629235.
  • Kumar, A., et al. (2021). Role of elicitors to initiate the induction of systemic resistance in plants to biotic stress. Plant Stress, 2, 100034.
  • Kunz, W., Schurter, R., & Maetzke, T. (1997). The chemistry of benzothiadiazole plant activators. Pesticide Science, 50(4), 275-282.
  • Chanda, B., et al. (2014). Chemical inducers of systemic immunity in plants. Journal of Experimental Botany, 65(8), 1947-1959.
  • Thakur, M., & Sohal, B. S. (2019). Chemical Elicitors of Systemic Acquired Resistance – Salicylic Acid and Its Functional Analogs.
  • Li, Z., et al. (2012). Novel Benzo-1,2,3-thiadiazole-7-carboxylate Derivatives As Plant Activators and the Development of Their Agricultural Applications. Journal of Agricultural and Food Chemistry, 60(1), 161-167.
  • Gozzo, F. (2003). Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review. Indian Journal of Biotechnology, 2, 534-543.
  • Li, Z., et al. (2012).
  • Kunz, W., Schurter, R., & Maetzke, T. (1997).
  • Wang, Y., et al. (2025). Discovery of Novel Antibacterial Agents against Plant Pathogens: Design, Synthesis, Antibacterial Activity, and Mechanism of Action of 1,2,4-Thiadiazole Derivatives Containing a Sulfone Moiety. PubMed.
  • Iowa State University. (2024, July 24). Learn How Plant Disease Prediction Tools Can Inform Your Fungicide Needs.
  • Granke, L., et al. (2021).
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Lee, S. W., & Lee, B. M. (2017).
  • Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19.
  • Rossi, V., et al. (2018). Fungicide models are key components of multiple modelling approaches for decision-making in crop protection. European Journal of Agronomy, 101, 148-159.
  • D'Amico, C., et al. (2021).
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC.
  • Wang, Y., et al. (2025). Discovery of Novel Antibacterial Agents against Plant Pathogens: Design, Synthesis, Antibacterial Activity, and Mechanism of Action of 1,2,4-Thiadiazole Derivatives Containing a Sulfone Moiety.
  • Li, Y., et al. (2023).
  • Wang, Y., et al. (2025). Discovery of Novel Antibacterial Agents against Plant Pathogens: Design, Synthesis, Antibacterial Activity, and Mechanism of Action of 1,2,4-Thiadiazole Derivatives Containing a Sulfone Moiety.
  • Rossi, V., et al. (2023). Plant Disease Models and Forecasting: Changes in Principles and Applications over the Last 50 Years.
  • El-Sayed, W. M., et al. (2023). New Functionalized Chitosan with Thio-Thiadiazole Derivative with Enhanced Inhibition of Pathogenic Bacteria, Plant Threatening Fungi, and Improvement of Seed Germination.
  • Cosseboom, S., & Hu, M. (2024). Utilizing Disease Prediction Models to Time Fungicide Applications for Controlling Ripe Rot, Caused by Colletotrichum spp., in Maryland Vineyards. APS Journals.
  • UC IPM. (n.d.). California PestCast: Disease Model Database.
  • ResearchGate. (n.d.). Pathogenicity assay in-vitro and in-vivo models.
  • Green, J., et al. (2022). Combining in vitro and in vivo screening to identify efficient Pseudomonas biocontrol strains against the phytopathogenic bacterium Ralstonia solanacearum. NIH.
  • Szałabska, K., et al. (2023).
  • Pérez-Picaso, L., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Li, J., et al. (2020).
  • Akyüz, G., et al. (2021). Aromatic Carbothioamide‐, Triazole‐, Thiadiazole‐, and Thiazolidinone‐Derived Benzimidazoles: Synthesis, Characterization, Urease and AChE Inhibition Properties, and Docking Study.
  • Pérez-Picaso, L., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • Pérez-Picaso, L., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC.
  • Abo-Elyousr, K. A. M., & El-Hendawy, H. H. (2008). Effect of organic fertilizers combined with benzo (1,2,3) thiadiazole-7-carbothioic acid S-methyl ester (BTH) on the cucumber powdery mildew and the yield production.
  • BOC Sciences. (n.d.). CAS 175205-52-4 this compound.
  • Kim, J., et al. (2004). Synthesis and Antifungal Activities of Alkyl N-(1,2,3-thiadiazole-4-carbonyl) Carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl)
  • Li, Y., et al. (2019). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.

Sources

Application Notes and Protocols for 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide as a Putative Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Novel Thiadiazole Derivative in Fungal Disease Management

The emergence of fungal strains resistant to existing antimicrobial agents presents a significant challenge in both agriculture and clinical settings. This necessitates the continuous exploration and development of novel fungicides with diverse mechanisms of action. The thiadiazole scaffold has garnered considerable attention in medicinal and agricultural chemistry due to its broad spectrum of biological activities. Derivatives of 1,3,4-thiadiazole, in particular, have shown promising antifungal properties. This document provides detailed application notes and protocols for the investigation of a related, yet distinct, compound: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide .

While specific data for this molecule is not extensively published, its structural features—a 1,2,3-thiadiazole ring linked to a benzene-1-carbothioamide moiety—suggest a strong potential for fungicidal activity. The carbothioamide group is a known toxophore in various pesticides, and the thiadiazole ring is a bioisostere of other azole fungicides. This guide is intended for researchers, scientists, and drug development professionals to facilitate the systematic evaluation of this compound's antifungal efficacy. The protocols herein are based on established methodologies for fungicide testing and are adapted for the specific investigation of this promising molecule.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Based on the established mechanism of action for many azole and thiadiazole-based fungicides, it is hypothesized that this compound functions by disrupting the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

The proposed molecular target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) . This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, compromising the structural and functional integrity of the fungal cell membrane.

G cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_biosynthesis Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Ergosterol Ergosterol (Maintains Membrane Fluidity & Integrity) DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalyzes Intermediate Toxic Sterol Intermediates Intermediate->DisruptedMembrane CYP51->Ergosterol Produces CYP51->Intermediate Accumulation of Compound This compound Compound->CYP51 Inhibits CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound as a fungicide.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) using the broth microdilution method.

1. Materials:

  • This compound

  • Reference fungicides (e.g., Fluconazole, Azoxystrobin)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Botrytis cinerea)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and reference fungicides in DMSO.

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform serial twofold dilutions of the test compound and reference fungicides. The typical concentration range to test is 0.03 to 64 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

  • MFC Determination: To determine the MFC, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth and plate it onto an agar medium. Incubate the plates for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Protocol 2: In Vivo Plant Protection Assay

This protocol outlines the evaluation of the protective efficacy of the compound on a model plant system against a relevant plant pathogen.

1. Materials:

  • Test compound formulated as a sprayable solution

  • Model plants (e.g., tomato, cucumber)

  • Plant pathogen (e.g., Botrytis cinerea, Phytophthora infestans)

  • Growth chambers or greenhouse

  • Spray bottles

2. Procedure:

  • Plant Cultivation: Grow healthy model plants to a suitable stage (e.g., 3-4 true leaves).

  • Compound Application: Prepare different concentrations of the test compound in a suitable solvent with a surfactant. Spray the plants with the compound solutions until runoff. Include a negative control (solvent + surfactant) and a positive control (commercial fungicide).

  • Inoculation: After the compound has dried on the leaf surfaces (typically 24 hours later), inoculate the plants with a spore suspension of the pathogen.

  • Incubation: Place the plants in a high-humidity environment conducive to disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on the leaves using a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).

  • Efficacy Calculation: Calculate the protective efficacy of the compound using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.

Protocol 3: Ergosterol Quantification Assay

This protocol is designed to investigate the proposed mechanism of action by quantifying the ergosterol content in fungal cells after treatment with the test compound.

1. Materials:

  • Fungal culture treated with the test compound

  • Alcoholic potassium hydroxide (KOH)

  • n-Heptane

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Ergosterol standard

2. Procedure:

  • Fungal Culture and Treatment: Grow a liquid culture of the target fungus. Treat the culture with the test compound at its MIC or sub-MIC concentration. Incubate for a specified period.

  • Saponification: Harvest the fungal cells by centrifugation. Add alcoholic KOH to the cell pellet and incubate at 85°C for 1 hour to saponify the lipids.

  • Ergosterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • HPLC Analysis: Evaporate the n-heptane and redissolve the residue in a suitable solvent (e.g., methanol). Inject the sample into the HPLC system. Use a C18 column and a mobile phase of methanol:water. Detect ergosterol by its absorbance at 282 nm.[3][4]

  • Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the ergosterol content in the treated and untreated samples by comparing their peak areas to the standard curve. A significant reduction in ergosterol content in the treated samples would support the proposed mechanism of action.

Caption: Experimental workflow for the ergosterol quantification assay.

Data Presentation

The quantitative data obtained from the described protocols should be presented in a clear and structured manner. The following tables serve as templates for data presentation.

Table 1: In Vitro Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)Reference Fungicide MIC (µg/mL)
Candida albicans
Aspergillus niger
Botrytis cinerea
Rhizoctonia solani

Table 2: In Vivo Protective Efficacy against Plant Pathogen

Treatment Concentration (µg/mL)Mean Disease Severity ScoreProtective Efficacy (%)
0 (Control)0
50
100
200
Reference Fungicide

Table 3: Effect on Fungal Ergosterol Content

TreatmentErgosterol Content (µg/mg dry weight)% Reduction in Ergosterol
Untreated Control0
Test Compound (MIC)
Reference Fungicide

References

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Molecules. [Link]

  • Fungicidal evaluation of substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols. (n.d.). AGRO. [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024). ACS Omega. [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). ResearchGate. [Link]

  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). World Journal of Pharmaceutical and Medical Research. [Link]

  • Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of Tetranorlabdane Compounds Bearing 1,3,4-Thiadiazole Units. (2017). ResearchGate. [Link]

  • Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. (n.d.). Waters Corporation. [Link]

  • Fundamental Procedures for Determining Ergosterol Content of Decaying Plant Material by Liquid Chromatography. (1986). Applied and Environmental Microbiology. [Link]

  • Fungicide Resistance Assays for Fungal Plant Pathogens. (2015). Springer Nature Experiments. [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLOS ONE. [Link]

  • Fungicide Resistance Assays for Fungal Plant Pathogens. (2015). ResearchGate. [Link]

  • Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. (2022). Chinese Journal of Pesticide Science. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2021). International Journal of Molecular Sciences. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. (2022). ResearchGate. [Link]

  • How do we test the efficacy of phytosanitary products?. (n.d.). Conidia Coniphy. [Link]

  • Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. [Link]

Sources

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Enzyme Target Selection

The compound 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide is a novel chemical entity with potential therapeutic applications. Its unique structural features, specifically the 1,2,3-thiadiazole ring and the benzene-1-carbothioamide moiety, suggest a propensity for interaction with specific classes of enzymes. The 1,3,4-thiadiazole scaffold, a related isomer, is a known bioisostere of pyrimidine and is present in numerous compounds with anticancer activity due to its ability to interfere with DNA replication processes.[1] The thiadiazole nucleus is a common feature in inhibitors of various enzymes, including carbonic anhydrases, ureases, and kinases.[2][3][4][5][6][7][8] The carbothioamide group is a derivative of thiourea, a well-established inhibitor of urease.[3][9]

Based on this structural analysis, this document outlines detailed protocols for in vitro inhibition assays against three primary enzyme targets:

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and other physiological processes. Their inhibition has therapeutic applications in various diseases, including cancer.[2][5][6] Thiadiazole-containing sulfonamides are a well-established class of potent CA inhibitors.[5][6][10]

  • Ureases: These nickel-containing enzymes catalyze the hydrolysis of urea and are significant virulence factors in pathogenic microorganisms.[9] Thiadiazole and thiourea derivatives have demonstrated significant urease inhibitory activity.[3][4][7][9][11]

  • Protein Kinases: These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12][13] Thiadiazole derivatives have been identified as inhibitors of various kinases, often targeting the ATP-binding site or allosteric sites.[8][14]

These application notes provide a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate the enzyme inhibitory potential of this compound.

Section 1: Carbonic Anhydrase Inhibition Assay

Scientific Rationale

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The 1,2,3-thiadiazole ring, particularly when associated with a sulfonamide or a similar zinc-binding group, can effectively coordinate with the zinc ion in the active site of CAs, leading to inhibition.[2][5][6] This assay will determine the compound's ability to inhibit human carbonic anhydrase II (hCA II), a well-characterized and ubiquitous isoform.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, hCA II, Substrate, Inhibitor) serial_dilution Serial Dilution of This compound reagent_prep->serial_dilution DMSO Stock incubation Pre-incubation (hCA II + Inhibitor) serial_dilution->incubation reaction_init Reaction Initiation (Add Substrate) incubation->reaction_init measurement Spectrophotometric Measurement (Esterase Activity) reaction_init->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Protocol

This protocol is adapted from established methods for determining CA inhibition using the esterase activity of the enzyme with p-nitrophenyl acetate (p-NPA) as the substrate.[15]

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.4).

    • Dissolve hCA II in the Tris-HCl buffer to a final concentration of 1 mg/mL.

    • Prepare a 10 mM stock solution of p-NPA in acetonitrile.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Compound Dilution:

    • Perform serial dilutions of the compound's stock solution in DMSO to obtain a range of concentrations (e.g., 1000 µM to 0.1 µM).

  • Assay Setup:

    • In a 96-well plate, add 138 µL of Tris-HCl buffer to each well.

    • Add 2 µL of the diluted compound or DMSO (for control) to the respective wells.

    • Add 20 µL of the hCA II solution to each well.

    • Mix gently and pre-incubate at room temperature for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, by fitting the data to a sigmoidal dose-response curve using appropriate software.[16][17][18][19]

Data Presentation (Hypothetical)
Compound Concentration (µM)% Inhibition
10095.2
3088.1
1075.4
352.3
128.9
0.310.5
0.12.1
IC50 (µM) 2.85

Section 2: Urease Inhibition Assay

Scientific Rationale

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in pH. The carbothioamide group in the test compound is structurally similar to thiourea, a classic urease inhibitor.[3] It is hypothesized that this moiety can interact with the nickel ions in the active site of urease, thereby inhibiting its activity.[4][9]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Urease, Urea, Inhibitor) serial_dilution Serial Dilution of This compound reagent_prep->serial_dilution DMSO Stock incubation Pre-incubation (Urease + Inhibitor) serial_dilution->incubation reaction_init Reaction Initiation (Add Urea) incubation->reaction_init measurement Ammonia Quantification (Berthelot's Method) reaction_init->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for the in vitro urease inhibition assay.

Detailed Protocol

This protocol utilizes the Berthelot method to quantify the ammonia produced from urea hydrolysis.

Materials:

  • Jack Bean Urease

  • Urea

  • This compound

  • Thiourea (positive control)

  • Phosphate buffer (100 mM, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Dissolve Jack Bean Urease in the phosphate buffer to a final concentration of 1 U/mL.

    • Prepare a 100 mM urea solution in the phosphate buffer.

    • Prepare 10 mM stock solutions of the test compound and thiourea in DMSO.

  • Compound Dilution:

    • Perform serial dilutions of the compound's stock solution in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the urease solution and 5 µL of the diluted compound or DMSO (for control).

    • Mix and incubate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the urea solution to each well.

    • Incubate at 37°C for 30 minutes.

  • Ammonia Quantification:

    • Add 45 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

    • Incubate at 37°C for 10 minutes for color development.

    • Measure the absorbance at 630 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the CA assay.

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.[16][17][18][19]

Data Presentation (Hypothetical)
Compound Concentration (µM)% Inhibition
5092.5
1581.3
565.8
1.548.7
0.525.1
0.159.8
0.053.2
IC50 (µM) 1.62

Section 3: Protein Kinase Inhibition Assay

Scientific Rationale

The 1,3,4-thiadiazole scaffold has been successfully employed in the design of inhibitors for various protein kinases, including c-Jun N-terminal kinases (JNKs) and epidermal growth factor receptors (EGFRs).[1][8] These inhibitors can act as ATP-competitive or allosteric modulators.[8][20] This protocol describes a generic, luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[12]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Kinase, Substrate, ATP, Inhibitor) serial_dilution Serial Dilution of This compound reagent_prep->serial_dilution DMSO Stock incubation Pre-incubation (Kinase + Inhibitor) serial_dilution->incubation reaction_init Reaction Initiation (Add Substrate/ATP) incubation->reaction_init adp_detection ADP Detection (Luminescence) reaction_init->adp_detection calc_inhibition Calculate % Inhibition adp_detection->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for a generic luminescence-based kinase inhibition assay.

Detailed Protocol

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest (e.g., JNK1)

  • Kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[12]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer.

    • Prepare stock solutions of the kinase, substrate peptide, and ATP in the assay buffer. The optimal concentrations should be determined empirically.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Compound Dilution:

    • Perform serial dilutions of the compound's stock solution in DMSO.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Follow the manufacturer's instructions for the ADP detection kit. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value as previously described.[12][16][17][18][19]

Data Presentation (Hypothetical)
Compound Concentration (µM)% Inhibition
10089.7
3078.2
1060.1
345.3
120.5
0.38.1
0.11.5
IC50 (µM) 4.1

Section 4: Understanding Inhibition Mechanism

Once the IC50 value is determined, further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[21][22][23][24] This involves measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots.[4][6][24]

cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition competitive competitive noncompetitive noncompetitive uncompetitive uncompetitive

Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not affect Vmax.[21][22]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity but not substrate binding. This decreases Vmax but does not change Km.[21][22]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[21][24]

By understanding the mechanism of inhibition, researchers can gain valuable insights into the structure-activity relationship and guide further optimization of the compound as a potential therapeutic agent.[21]

References

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  • 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]

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  • Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. [Link]

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  • 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]

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Application Notes and Protocols for the Evaluation of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide as a chemical probe. The thiadiazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide outlines a systematic approach to validate this specific compound as a high-quality chemical probe, from initial characterization and target engagement to its use in cellular systems for hypothesis testing and target identification. The protocols provided herein are designed to establish the potency, selectivity, and mechanism of action necessary for a reliable chemical tool in biological research.[4][5]

Introduction: The Rationale for Thiadiazole-Based Chemical Probes

Heterocyclic compounds are cornerstones of drug discovery, and the thiadiazole ring, a five-membered heterocycle with one sulfur and two nitrogen atoms, is a privileged scaffold.[1][2] Its mesoionic character and ability to act as a bioisostere for other moieties, like the pyrimidine ring, allow thiadiazole-containing molecules to cross cellular membranes and interact with a variety of biological targets.[6][7][8] Derivatives of 1,2,3-thiadiazole have been investigated for their potential as anticancer agents, fungicides, and plant growth regulators.[9][10]

A chemical probe is a small molecule used to study and manipulate a specific protein target, enabling researchers to elucidate its role in complex biological systems.[5][11] The utility of a chemical probe is critically dependent on its thorough characterization. A high-quality probe must demonstrate:

  • Potency: High affinity for its intended target.

  • Selectivity: Minimal interaction with other, unintended targets.

  • Cellular Activity: The ability to engage the target in a cellular context and elicit a measurable functional response.

This guide will use this compound (herein referred to as TBC-Probe) as a candidate molecule to illustrate the rigorous validation pipeline required to qualify a compound as a chemical probe.

Table 1: Physicochemical Properties of TBC-Probe

PropertyValueSource
IUPAC Name This compound[12]
CAS Number 175205-52-4[12]
Molecular Formula C₉H₇N₃S₂[12]
Molecular Weight 221.3 g/mol [12]
SMILES NC(=S)C1=CC=C(C=C1)C1=CSN=N1[12]

Foundational Principles: The Chemical Probe Validation Workflow

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Advanced Applications a Compound Synthesis & Purity Assessment (>95%) b Biochemical Potency (IC50 / Kd < 100 nM) a->b c Initial Selectivity Profiling b->c d Cellular Target Engagement (EC50 < 1 µM) c->d Proceed if potent & selective e On-Target Phenotypic Response d->e f Use of Negative Control e->f g Target Identification & Validation f->g Proceed if on-target effect confirmed h Pathway Analysis g->h i In Vivo Model Testing h->i

Figure 1: The Chemical Probe Validation Workflow. A multi-phase process to rigorously characterize a candidate molecule.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the evaluation of TBC-Probe. As the specific biological target of TBC-Probe is currently uncharacterized, we will proceed with protocols for a hypothetical scenario where TBC-Probe is being investigated as an inhibitor of a protein kinase, a common target class for thiadiazole derivatives.[7]

Protocol 3.1: Synthesis and Purity Assessment

The synthesis of thiadiazole derivatives can be achieved through various established chemical routes, often involving the cyclization of thiosemicarbazide precursors.[13][14][15] A plausible synthetic route for TBC-Probe could start from 4-formylbenzonitrile, which is then converted to a thiosemicarbazone, followed by oxidative cyclization.

Step-by-Step Synthesis (Hypothetical):

  • Thiosemicarbazone formation: React 4-(1,2,3-thiadiazol-4-yl)benzaldehyde with thiosemicarbazide in an alcoholic solvent with a catalytic amount of acid.

  • Thioamide formation: The direct synthesis from a nitrile precursor, such as 4-(1,2,3-thiadiazol-4-yl)benzonitrile, can be achieved by reaction with a sulfurating agent like Lawesson's reagent or H₂S.[16]

Purity Assessment:

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Procedure:

    • Dissolve TBC-Probe in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Inject 5 µL onto a C18 reverse-phase column.

    • Run a gradient of acetonitrile in water (both with 0.1% formic acid) from 5% to 95% over 15 minutes.

    • Monitor absorbance at 254 nm and 280 nm.

    • Analyze the corresponding mass spectrum to confirm the molecular weight of the major peak.

  • Acceptance Criteria: Purity should be >95% by peak area, with the major peak corresponding to the expected mass of TBC-Probe (221.3 m/z for [M+H]⁺).

Protocol 3.2: Biochemical Potency Assay (e.g., Kinase Inhibition)

Objective: To determine the concentration at which TBC-Probe inhibits 50% of the activity of its purified target protein (IC₅₀). A potent chemical probe should ideally have an IC₅₀ or K_d <100 nM.[4][5]

Method: In vitro kinase activity assay (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Prepare a serial dilution of TBC-Probe in a buffer-compatible solvent (e.g., DMSO), typically from 100 µM down to 1 pM.

  • In a 384-well plate, add the purified kinase, the kinase-specific peptide substrate, and ATP to initiate the reaction.

  • Add the serially diluted TBC-Probe to the wells. Include wells with no inhibitor (positive control) and wells with no kinase (negative control).

  • Incubate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of TBC-Probe relative to the positive control.

  • Plot the percent inhibition against the log concentration of TBC-Probe and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.3: Cellular Target Engagement Assay

Objective: To confirm that TBC-Probe can enter cells and bind to its intended target. A probe should demonstrate cellular activity with an EC₅₀ <1 µM.[4][5]

Method: Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Culture cells known to express the target kinase to ~80% confluency.

  • Treat the cells with varying concentrations of TBC-Probe or vehicle control (DMSO) for 2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fraction by Western blot using an antibody specific to the target kinase.

  • Quantify the band intensities. The binding of TBC-Probe should stabilize the kinase, resulting in a higher melting temperature compared to the vehicle-treated control.

  • Plot the amount of soluble protein against temperature to generate melt curves and determine the shift in T_m.

G start Culture Cells treat Treat with TBC-Probe or Vehicle start->treat harvest Harvest & Resuspend Cells treat->harvest heat Heat Shock Across Temp. Gradient harvest->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble/Insoluble lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb analyze Analyze Melt Curve Shift wb->analyze

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. A method to verify direct target engagement in a cellular environment.

Protocol 3.4: On-Target Phenotypic Response and Use of a Negative Control

Objective: To link target engagement with a functional cellular outcome and rule out off-target or non-specific effects.

Procedure:

  • Phosphorylation Assay: Based on the known signaling pathway of the target kinase, measure the phosphorylation of a downstream substrate by Western blot.

    • Treat cells with an appropriate stimulus to activate the pathway.

    • Co-treat with a dose-range of TBC-Probe.

    • Lyse the cells and perform a Western blot using a phospho-specific antibody for the downstream substrate.

    • A potent probe should show a dose-dependent decrease in substrate phosphorylation.

  • Negative Control: Synthesize or procure a structurally similar analogue of TBC-Probe that is inactive in the biochemical assay (ideally >30-fold less potent).[17][18]

    • Repeat the cellular phosphorylation assay with the inactive analogue.

    • The negative control should not produce the same phenotypic effect, confirming that the observed activity of TBC-Probe is due to its on-target action.

Advanced Applications: Target Deconvolution and Pathway Analysis

If TBC-Probe is identified through a phenotypic screen without a known target, advanced proteomic methods can be employed for target identification.

Protocol 4.1: Affinity-Based Target Identification

Method: Immobilize TBC-Probe on beads to perform affinity purification-mass spectrometry (AP-MS).

Procedure:

  • Synthesize a derivative of TBC-Probe with a linker arm suitable for conjugation to beads (e.g., a carboxylate or amine handle).

  • Covalently attach the modified probe to NHS-activated sepharose beads.

  • Incubate the probe-conjugated beads with cell lysate.

  • As a control, incubate lysate with beads conjugated to the inactive analogue or with unconjugated beads.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins. For competitive elution, incubate the beads with an excess of free, unmodified TBC-Probe.

  • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Potential targets will be proteins that are significantly enriched in the TBC-Probe pulldown compared to the control pulldowns.

Summary and Best Practices

The successful application of this compound as a chemical probe hinges on the rigorous validation outlined in this guide. Researchers must confirm its purity, demonstrate potent and selective activity in biochemical assays, and, most importantly, verify direct target engagement in a cellular context.[5] The use of a structurally related inactive compound as a negative control is a critical step to ensure that the observed cellular phenotype is a direct consequence of on-target activity.[4][17] By adhering to these principles, the scientific community can confidently utilize novel molecules like TBC-Probe to explore complex biology and validate new therapeutic targets.

References

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  • Biochemical and biological properties of 4-(3-phenyl-[2][4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. PubMed. Available at: [Link]

  • This compound. Matrix Fine Chemicals. Available at: [Link]

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  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

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  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

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  • Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. PubMed. Available at: [Link]

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Application Notes and Protocols: Formulation of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Thiadiazole Derivative

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The mesoionic character of the 1,2,3-thiadiazole ring allows for favorable interactions with various biological targets and the ability to cross cellular membranes.[1] The subject of this guide, 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide, is a promising investigational compound that integrates this privileged heterocycle.

However, a significant hurdle in the preclinical development of many novel chemical entities, particularly those with aromatic and heterocyclic systems, is poor aqueous solubility. This characteristic can severely limit a compound's bioavailability in in vivo models and lead to inconsistent and unreliable results in in vitro assays.[4][5] Early and rational formulation development is therefore not merely a technical step but a critical component of the research and development process, ensuring that the true biological activity of a compound can be accurately assessed.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for both in vitro and in vivo biological studies. We will delve into the rationale behind formulation choices, provide detailed, step-by-step protocols, and outline the necessary characterization and quality control measures to ensure the generation of robust and reproducible data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for designing an effective formulation strategy.

PropertyValueSource
IUPAC NameThis compound[6]
CAS Number175205-52-4[6]
Molecular FormulaC9H7N3S2[6]
Molecular Weight221.3 g/mol [6]
Predicted SolubilityPoorly soluble in waterInferred from structure

The presence of multiple aromatic and heterocyclic rings, coupled with the carbothioamide group, suggests that this compound is likely lipophilic and will exhibit low aqueous solubility, a common trait for many new chemical entities in the drug discovery pipeline.[7][8]

Formulation Strategies: A Multi-pronged Approach

Given the anticipated poor aqueous solubility of this compound, a multi-pronged formulation strategy is recommended to cater to the distinct requirements of in vitro and in vivo studies.

For In Vitro Cellular Assays: The DMSO-Based Stock Solution

For initial in vitro screening in cell-based assays, the primary objective is to achieve a sufficiently high concentration in a solvent that is miscible with aqueous cell culture media and minimally toxic to the cells. Dimethyl sulfoxide (DMSO) is a widely used and generally accepted solvent for this purpose.[9][10]

Causality behind the choice of DMSO:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble organic compounds.

  • Miscibility with Aqueous Media: It is fully miscible with water and cell culture media, allowing for the preparation of working solutions at various concentrations.

  • Established Cytotoxicity Profile: The effects of DMSO on various cell lines are well-documented.[9][11] Generally, final concentrations of DMSO in cell culture media should be kept below 0.5%, with many cell lines tolerating up to 1%, to avoid significant cytotoxic effects or off-target biological activity.[10][12]

For In Vivo Preclinical Studies: Moving Beyond Simple Solutions

Direct administration of a DMSO-based solution in vivo is often undesirable due to potential toxicity and precipitation of the compound upon injection into the aqueous environment of the bloodstream. Therefore, more sophisticated formulation strategies are required to enhance solubility and maintain stability in a physiologically compatible vehicle.[4]

Recommended approaches for in vivo formulation:

  • Co-solvent Systems: A mixture of a primary solvent (like DMSO or ethanol) with a water-miscible co-solvent (such as polyethylene glycol (PEG) 300/400 or propylene glycol) and an aqueous vehicle (saline or water for injection) can significantly improve the solubility of lipophilic compounds.[4]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile for parenteral administration.[15]

  • Surfactant-Based Formulations (Micellar Solutions): Surfactants, such as polysorbates (e.g., Tween® 80) or Cremophor® EL, can form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic cores of these micelles can solubilize poorly water-soluble drugs, increasing their apparent solubility.[7][14]

The choice of the most suitable in vivo formulation will depend on the required dose, the route of administration, and the toxicological profile of the excipients. A tiered approach, starting with simpler co-solvent systems and progressing to more complex formulations if needed, is often the most efficient strategy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and characterization of formulations of this compound.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Studies

This protocol describes the preparation of a high-concentration stock solution for use in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.213 mg of the compound (Molecular Weight = 221.3 g/mol ).

  • Add DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed compound.

  • Solubilization: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that the compound is completely dissolved and there is no visible particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Self-Validation and Quality Control:

  • Concentration Verification: The concentration of the stock solution can be verified using a validated HPLC method.

  • Purity Assessment: The purity of the stock solution should be checked by HPLC to ensure no degradation has occurred during preparation.

  • Solvent Control in Assays: Always include a vehicle control (DMSO at the same final concentration as in the treated samples) in all in vitro experiments to account for any solvent-induced effects.[9]

Protocol 2: Formulation with a Co-solvent System for In Vivo Studies

This protocol details the preparation of a formulation suitable for parenteral administration using a co-solvent system.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), injectable grade

  • Polyethylene glycol 400 (PEG 400), injectable grade

  • Tween® 80, injectable grade

  • Saline (0.9% NaCl), sterile

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Example Formulation (10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline):

  • Prepare the Vehicle: In a sterile glass vial, combine 10% DMSO, 40% PEG 400, and 5% Tween® 80 by volume. Mix thoroughly.

  • Dissolve the Compound: Add the pre-weighed this compound to the vehicle.

  • Solubilization: Stir the mixture using a magnetic stirrer until the compound is completely dissolved. Gentle warming (to 37-40°C) can be used to aid dissolution, but the thermal stability of the compound should be considered.

  • Add Aqueous Phase: Slowly add the sterile saline to the mixture while stirring continuously to bring the formulation to the final volume.

  • Final Mixing and Inspection: Continue stirring for another 10-15 minutes to ensure a homogenous solution. Visually inspect the final formulation for any signs of precipitation or phase separation.

  • Sterilization: If required, the final formulation can be sterile-filtered through a 0.22 µm syringe filter. Compatibility of the formulation with the filter membrane should be verified.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for In Vivo Studies

This protocol describes the preparation of an inclusion complex with HP-β-CD to enhance aqueous solubility.

Materials:

  • This compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), injectable grade

  • Water for Injection (WFI)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in WFI (e.g., 20-40% w/v). The concentration of HP-β-CD may need to be optimized based on the desired final concentration of the drug.

  • Add the Compound: Add the weighed this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The vial should be protected from light.

  • pH Adjustment (if necessary): Measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using dilute HCl or NaOH if required.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles and to sterilize the formulation.

  • Lyophilization (Optional): For long-term stability, the aqueous formulation can be lyophilized to a powder, which can be reconstituted with WFI or saline before use.

Characterization of Formulations

Thorough characterization of the prepared formulations is essential to ensure their quality, stability, and suitability for biological studies.[16][17]

ParameterMethodPurpose
Appearance Visual InspectionTo check for clarity, color, and the presence of particulate matter.
pH pH meterTo ensure the formulation is within a physiologically acceptable range.[16]
Drug Concentration (Potency) HPLC-UVTo confirm that the final concentration of the active pharmaceutical ingredient (API) is as intended.[16]
Solubility Saturation solubility studiesTo determine the maximum achievable concentration of the drug in the formulation vehicle.
Stability HPLC-UV (over time and under different storage conditions)To assess the chemical stability of the drug in the formulation and determine its shelf-life.[16]
Particle Size Analysis (for suspensions or potential precipitates) Dynamic Light Scattering (DLS)To measure the size of any particles, which is critical for parenteral formulations.
Osmolality OsmometerTo ensure the formulation is isotonic for parenteral administration, minimizing irritation at the injection site.

Visualization of Workflows

The following diagrams illustrate the key workflows described in this application note.

formulation_workflow cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation invitro_start Weigh Compound invitro_dissolve Dissolve in DMSO invitro_start->invitro_dissolve invitro_qc QC (HPLC) invitro_dissolve->invitro_qc invitro_stock 10 mM Stock Solution invitro_qc->invitro_stock invivo_start Weigh Compound invivo_cosolvent Co-solvent System invivo_start->invivo_cosolvent invivo_cyclodextrin Cyclodextrin Complexation invivo_start->invivo_cyclodextrin invivo_characterize Characterization (pH, Potency, Stability) invivo_cosolvent->invivo_characterize invivo_cyclodextrin->invivo_characterize invivo_final Final Dosing Formulation invivo_characterize->invivo_final

Caption: General workflow for the formulation of this compound.

decision_tree start Define Study Type is_invitro In Vitro Assay? start->is_invitro is_invivo In Vivo Study? use_dmso Prepare DMSO Stock Solution is_invitro->use_dmso Yes is_invitro->is_invivo No proceed Proceed with Biological Study use_dmso->proceed check_solubility Assess Required Dose & Solubility is_invivo->check_solubility Yes use_cosolvent Formulate with Co-solvent System check_solubility->use_cosolvent Sufficient Solubility use_cyclodextrin Formulate with Cyclodextrin check_solubility->use_cyclodextrin Inadequate Solubility characterize Full Formulation Characterization use_cosolvent->characterize use_cyclodextrin->characterize characterize->proceed

Caption: Decision tree for selecting a formulation strategy.

Conclusion

The successful preclinical evaluation of this compound is critically dependent on the development of appropriate formulations that can overcome its inherent poor aqueous solubility. By employing a systematic approach that begins with simple DMSO-based solutions for in vitro screening and progresses to more sophisticated co-solvent or cyclodextrin-based systems for in vivo studies, researchers can generate reliable and reproducible data. The protocols and characterization methods outlined in this guide provide a robust framework for these formulation activities, ultimately enabling a more accurate assessment of the therapeutic potential of this promising compound.

References

  • ACS Biomaterials Science & Engineering. Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation.
  • Semantic Scholar. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • PubMed. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • Taylor & Francis Online. Full article: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • BenchChem. biological activity of 1,2,3-thiadiazole derivatives.
  • ACS Publications. Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.
  • ResearchGate. (PDF) Biological Activities of Thiadiazole Derivatives: A Review.
  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations.
  • MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
  • National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays.
  • Scientist Solutions. DMSO in cell based assays.
  • El-Sayed, N. F., et al. "An overview of biological activities of thiadiazole derivatives." Journal of the Indian Chemical Society 101.8 (2024): 101267.
  • Pharmapproach. Excipient Selection In Parenteral Formulation Development.
  • Eurofins Scientific. Protein (Pre-)Formulation and Characterization for Biologics.
  • Quora. What effects does DMSO have on cell assays?.
  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • LifeTein. DMSO usage in cell culture.
  • Thermo Fisher Scientific. Drug Formulation Characterization.
  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Bioprocess Online. Optimizing Your Biologic Drug Formulation Strategy.
  • Xtalks. Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
  • BOC Sciences. Pre-formulation Design.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • Matrix Fine Chemicals. This compound.
  • News-Medical.Net. Materialization Characterization and Formulation Development.
  • ResearchGate. Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF.

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Application Notes & Protocols: High-Throughput Screening of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Preamble: The Scientific Rationale for Screening Thiadiazole-Carbothioamides

The convergence of the 1,2,3-thiadiazole ring and a carbothioamide moiety within a single molecular entity, specifically the 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide scaffold, presents a compelling case for high-throughput screening (HTS) campaigns. The 1,2,3-thiadiazole core is a known bioisostere for other critical heterocycles and its mesoionic character can facilitate passage across cellular membranes, a desirable trait for drug candidates[1][2]. Concurrently, the carbothioamide group is a versatile pharmacophore present in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer and enzyme inhibition properties.

This guide eschews a generic, one-size-fits-all template. Instead, it provides a strategic, multi-tiered screening cascade designed to first identify derivatives with significant biological effects through a broad, phenotypic screen and subsequently dissect their mechanism of action through targeted biochemical and further cell-based assays. This approach is rooted in the understanding that a disproportionate number of first-in-class drugs have historically emerged from phenotypic screening, which allows the complexity of a living cell to reveal novel therapeutic vulnerabilities[3][4].

Part 1: Strategic Screening Cascade Design

The proposed HTS strategy is designed as a funnel, beginning with a broad primary screen to identify "hits" from a large compound library, followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action (MoA), and establish preliminary structure-activity relationships (SAR).

G cluster_0 Screening Funnel cluster_1 Secondary Assay Panel Compound_Library Library of 4-(1,2,3-Thiadiazol-4-yl)benzene-1- carbothioamide Derivatives Primary_Screen Primary HTS: Cell Viability (Cytotoxicity) (e.g., CellTiter-Glo®) Compound_Library->Primary_Screen Single high concentration Hit_Confirmation Hit Confirmation & Dose-Response (IC50 Determination) Primary_Screen->Hit_Confirmation Identify 'Hits' Secondary_Assays Secondary Assays: Mechanism of Action Hit_Confirmation->Secondary_Assays Confirmed Hits Tertiary_Assays Tertiary Assays: Target Validation & Selectivity Secondary_Assays->Tertiary_Assays Mechanistic Insights Apoptosis_Assay Apoptosis Induction (Caspase-Glo® 3/7) Secondary_Assays->Apoptosis_Assay Kinase_Assay Target-Based Screen: Kinase Inhibition Panel (e.g., ADP-Glo™) Secondary_Assays->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Lower throughput) Secondary_Assays->Cell_Cycle Lead_Candidate Lead Candidate Tertiary_Assays->Lead_Candidate Validated Leads

Caption: A strategic workflow for the high-throughput screening of thiadiazole derivatives.

Part 2: Primary High-Throughput Screening Protocol

Objective: Identification of Cytotoxic Derivatives

The initial screen aims to broadly identify compounds that reduce cell viability in a relevant cancer cell line. A luminescent ATP-based assay is chosen for its high sensitivity, robustness, and HTS compatibility. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" method that quantifies ATP, an indicator of metabolically active cells[5][6]. A decrease in ATP levels is a strong indicator of cytotoxicity or cytostatic effects.

Protocol 2.1: Primary Cytotoxicity Screen using CellTiter-Glo®

1. Cell Line Selection & Culture:

  • Rationale: Select a cancer cell line relevant to the therapeutic goals (e.g., A549 for lung cancer, MCF-7 for breast cancer). Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%).

  • Procedure: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

2. Cell Plating:

  • Rationale: A uniform cell number across all wells is critical for reproducible results. The optimal seeding density must be determined empirically to ensure cells remain in an exponential growth phase for the duration of the experiment.

  • Procedure: a. Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter). b. Dilute the cell suspension to the predetermined optimal density (e.g., 5,000 cells/well for a 384-well plate). c. Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a white, opaque 384-well plate suitable for luminescence assays. d. Incubate the plates for 24 hours to allow cells to attach and resume normal growth.

3. Compound Preparation and Addition:

  • Rationale: Compounds are typically stored in 100% DMSO. The final DMSO concentration in the assay wells must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity. A single, high concentration (e.g., 10-20 µM) is used for the primary screen to maximize the chances of identifying active compounds.

  • Procedure: a. Prepare a master plate of test compounds in 100% DMSO. b. Use a pintool or acoustic dispenser to transfer a small volume (e.g., 100 nL) of each compound, positive control (e.g., Staurosporine), and negative control (DMSO) to the cell plates. This results in the desired final screening concentration.

4. Incubation:

  • Procedure: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be consistent across all plates.

5. Assay Readout:

  • Rationale: The CellTiter-Glo® reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) to generate a stable luminescent signal proportional to the amount of ATP present[5][7].

  • Procedure: a. Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 25 µL of CellTiter-Glo® reagent to each well. c. Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

6. Data Analysis and Hit Identification:

  • Rationale: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z' > 0.5 indicates an excellent assay. Hits are typically defined as compounds that cause a reduction in cell viability beyond a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).

  • Procedure: a. Calculate the Z'-factor using the positive and negative controls. b. Normalize the data for each plate, setting the average of the negative controls (DMSO) to 100% viability and the positive controls to 0% viability. c. Calculate the percent inhibition for each test compound. d. Identify primary "hits" based on the predefined activity threshold.

Part 3: Secondary Assays for MoA Elucidation

Confirmed hits from the primary screen and subsequent dose-response analysis (IC₅₀ determination) must be interrogated to understand their mechanism of action. Based on the known activities of thiadiazole derivatives, two parallel HTS-compatible assays are proposed: an apoptosis induction assay and a kinase inhibition assay.

Protocol 3.1: Apoptosis Induction Assay using Caspase-Glo® 3/7

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7[8][9]. The Caspase-Glo® 3/7 assay uses a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity[10]. Its "add-mix-measure" format makes it ideal for HTS.

Procedure: The protocol is highly similar to the primary screen (Protocol 2.1) with the following key differences:

  • Incubation Time: A shorter incubation period may be required to capture the peak of caspase activity, which often precedes complete cell death (e.g., 24 hours). This should be optimized.

  • Assay Reagent: Use Caspase-Glo® 3/7 reagent instead of CellTiter-Glo®.

  • Data Interpretation: An increase in luminescence relative to the DMSO control indicates the induction of apoptosis.

G cluster_0 Caspase-Glo® 3/7 Mechanism Apoptotic_Cell Apoptotic Cell Active_Caspase Active Caspase-3/7 Apoptotic_Cell->Active_Caspase releases Cleavage Substrate Cleavage Active_Caspase->Cleavage acts on Reagent Caspase-Glo® 3/7 Reagent (contains Pro-Substrate & Luciferase) Reagent->Cleavage Luminescence Luminescent Signal Cleavage->Luminescence generates

Caption: Mechanism of the Caspase-Glo® 3/7 luminescent assay for apoptosis detection.

Protocol 3.2: Target-Based Kinase Inhibition Screen

Objective: To determine if the compounds directly inhibit the activity of one or more protein kinases.

Rationale: Protein kinases are a major class of drug targets, and many small molecule inhibitors have been developed[3][4]. The thiadiazole scaffold is present in known kinase inhibitors[1][2]. A target-based screen against a panel of relevant kinases (e.g., those commonly implicated in the cancer type used for the primary screen) can rapidly identify direct enzyme inhibitors. The ADP-Glo™ Kinase Assay is a robust, HTS-compatible method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Procedure (General Workflow): 1. Kinase Reaction:

  • In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound in an appropriate kinase buffer.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

2. ADP-Glo™ Reagent Addition:

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to ensure that the subsequent luminescent signal is derived only from the ADP produced.

  • Incubate for approximately 40 minutes at room temperature.

3. Kinase Detection Reagent Addition:

  • Add Kinase Detection Reagent, which contains the enzyme and substrate necessary to convert ADP back to ATP, which then drives a luciferase-luciferin reaction.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

4. Readout and Data Analysis:

  • Measure luminescence using a plate reader.

  • The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

  • A reduction in signal in the presence of a test compound indicates inhibition of the kinase. Calculate percent inhibition relative to DMSO controls.

Part 4: Data Interpretation and Hit Prioritization

The multi-parametric data generated from this screening cascade allows for a sophisticated hit-prioritization process.

Parameter MeasuredAssayInterpretation of an "Active" CompoundImplication
Cell Viability CellTiter-Glo®Low luminescent signal (Low ATP)Compound is cytotoxic or cytostatic.
Apoptosis Caspase-Glo® 3/7High luminescent signal (High Caspase-3/7 activity)Cytotoxicity is mediated, at least in part, by apoptosis.
Kinase Activity ADP-Glo™Low luminescent signal (Low ADP production)Compound is a direct inhibitor of the specific kinase(s) tested.

Hit Prioritization Matrix:

Hit ProfileCytotoxicity (IC₅₀)Apoptosis InductionKinase InhibitionPriority & Next Steps
Profile A PotentStrongPotent (Specific Kinase)High: Likely on-target activity. Proceed to selectivity profiling and cell-based target engagement assays.
Profile B PotentStrongInactiveMedium: Potent cytotoxic agent. MoA is not via the kinases tested. Requires broader MoA studies (e.g., target deconvolution).
Profile C PotentWeak/InactivePotent (Specific Kinase)Medium: On-target activity, but cytotoxicity may be mediated by other mechanisms (e.g., necrosis, cell cycle arrest). Investigate other cell death pathways.
Profile D Weak/InactiveN/APotent (Specific Kinase)Low: Potent biochemical inhibitor but lacks cellular activity. Investigate cell permeability or efflux issues.

References

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507-519. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-543. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Biocompare. (2014). You'll See Dead Cells (They're Everywhere) with High-Throughput Caspase Assays. [Link]

  • National Center for Biotechnology Information. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. [Link]

  • O'Brien, M. A., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 291-300. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • ResearchGate. (2022). Experimental procedures of high‐throughput screening (HTS) based on.... [Link]

  • Semantic Scholar. (n.d.). High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform. [Link]

  • UF Health Cancer Center. (n.d.). Cancer HTS Drug Discovery Initiative. [Link]

  • National Center for Biotechnology Information. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Hurd-Mori Reaction Conditions for Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hurd-Mori reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of 1,2,3-thiadiazoles. Here, we address common challenges and provide in-depth, experience-driven advice to help you optimize your reaction conditions and achieve high yields of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My Hurd-Mori reaction is resulting in a low yield or failing completely. What are the most common causes?

A: Low yields in the Hurd-Mori reaction often stem from a few critical factors. The primary culprits are typically the purity of the starting materials, the choice of solvent, the reaction temperature, and the rate of addition of thionyl chloride (SOCl₂).[1][2]

  • Starting Material Purity: The reaction is highly sensitive to the quality of the hydrazone precursor. Ensure your hydrazone is pure and dry. Impurities can lead to a host of side reactions, consuming your starting material and complicating purification.[2]

  • Solvent Choice: The solvent plays a crucial role in both the solubility of the reactants and the overall reaction rate. Dichloromethane (CH₂) is a common choice, but other solvents like chloroform or toluene can be effective depending on the substrate.[3] Anhydrous conditions are often recommended as thionyl chloride reacts violently with water.[4]

  • Temperature Control: The initial addition of thionyl chloride is typically performed at low temperatures (e.g., in an ice bath) to control the exothermic reaction.[4] Subsequently, the reaction may require heating (reflux) to drive it to completion.[4] Running the reaction at too high a temperature from the start can lead to decomposition and the formation of unwanted byproducts.[5]

  • Thionyl Chloride Addition: A slow, dropwise addition of thionyl chloride to a cooled suspension of the hydrazone is critical.[4] This helps to manage the exothermicity of the reaction and prevent localized overheating, which can degrade the starting material and the product.

Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products is a common challenge. Side reactions in the Hurd-Mori synthesis can include the formation of isomeric thiadiazoles, decomposition of the starting material or product, and the formation of other heterocyclic systems.[2][6]

  • Isomer Formation: For unsymmetrical ketones, there is a possibility of forming regioisomeric 1,2,3-thiadiazoles. The regioselectivity is often influenced by the relative rates of enolization of the two α-carbons.[6]

  • Decomposition: As mentioned, improper temperature control can lead to the decomposition of both the hydrazone starting material and the thiadiazole product.[5]

  • Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, alternative cyclization pathways can lead to the formation of other heterocyclic rings. Careful control of stoichiometry and temperature is key to favoring the desired thiadiazole formation.

To minimize these side reactions, it is crucial to carefully control the reaction conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) can help you identify the formation of multiple products early on and allow for adjustments to be made.[2][4]

Q3: How does the nature of the substituent on the hydrazone affect the success of the Hurd-Mori reaction?

A: The electronic nature of the substituents on the hydrazone precursor can have a significant impact on the success and yield of the Hurd-Mori reaction.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the nitrogen of the hydrazone (such as an N-acyl or N-tosyl group) is a defining feature of the classical Hurd-Mori synthesis.[7] Research has shown that electron-withdrawing protecting groups on other parts of the molecule can also be beneficial. For instance, in the synthesis of pyrrolo[2,3-d][4][7][8]thiadiazoles, an electron-withdrawing methyl carbamate group on the pyrrolidine nitrogen gave superior yields compared to electron-donating alkyl groups.[3][9] This is because electron-withdrawing groups can influence the basicity of the nitrogen atoms and the stability of key intermediates in the reaction mechanism.[3]

  • Electron-Donating Groups: Conversely, electron-donating groups can sometimes lead to lower conversion rates and may require harsher reaction conditions to achieve reasonable yields.[3][9]

Therefore, when designing your synthesis, consider the electronic properties of your substrate and how they might influence the cyclization step.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Impure Starting Materials Verify the purity of your hydrazone precursor using techniques like NMR or melting point analysis. Recrystallize if necessary. Ensure it is completely dry.[2]Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[2] Water will react with and quench the thionyl chloride.
Incorrect Reaction Temperature Add thionyl chloride at a low temperature (0 °C) to control the initial exothermic reaction.[4] After addition, allow the reaction to warm to room temperature and then reflux if necessary, monitoring by TLC.[4]Rapid addition at higher temperatures can cause decomposition of the starting material and product.[5]
Improper Reagent Stoichiometry Use a slight excess of thionyl chloride (typically 1.5-2 equivalents) to ensure complete conversion of the hydrazone.Insufficient thionyl chloride will result in incomplete reaction and lower yields.
Inappropriate Solvent Ensure the solvent is anhydrous. Dichloromethane is a common choice, but if solubility is an issue, consider other non-protic solvents like chloroform or THF.[3]The solvent must be able to dissolve the reactants to a sufficient extent for the reaction to proceed efficiently. Water will decompose the thionyl chloride.
Issue 2: Complex Product Mixture (Multiple Spots on TLC)
Potential Cause Troubleshooting Steps Rationale
Side Reactions Run the reaction at a lower temperature to see if byproduct formation is reduced. Adjusting the rate of thionyl chloride addition can also help.Side reactions often have different activation energies than the desired reaction. Lowering the temperature can selectively slow down the undesired pathways.
Regioisomer Formation For unsymmetrical ketones, consider alternative synthetic strategies if a single regioisomer is required. The Hurd-Mori reaction may not always provide high regioselectivity.[6]The regiochemical outcome is dependent on the substrate's inherent electronic and steric properties.[6]
Product Decomposition If the product is known to be unstable, minimize the reaction time and work up the reaction as soon as it is complete (as determined by TLC).Prolonged exposure to heat or acidic conditions generated during the reaction can degrade the desired thiadiazole.

Experimental Workflow & Mechanism

Generalized Experimental Protocol for 4-phenyl-1,2,3-thiadiazole Synthesis

This protocol outlines the two-step synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone, a common example of the Hurd-Mori reaction.[4]

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

  • Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash it with cold water, and dry it under a vacuum to yield acetophenone semicarbazone.[4]

Step 2: Synthesis of 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

  • In a fume hood, suspend the acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.4 mL, 2.26 g, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-phenyl-1,2,3-thiadiazole.[4]

Reaction Mechanism

The Hurd-Mori reaction proceeds through a proposed mechanism involving the reaction of a hydrazone with thionyl chloride.

Hurd_Mori_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization Hydrazone Hydrazone (e.g., Acetophenone Semicarbazone) Intermediate1 Initial Adduct Hydrazone->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Chlorosulfinyl Intermediate Intermediate1->Intermediate2 - HCl CyclizedIntermediate Cyclized Intermediate Intermediate2->CyclizedIntermediate Intramolecular Cyclization Thiadiazole 1,2,3-Thiadiazole Product CyclizedIntermediate->Thiadiazole - SO, - HCl

Caption: Proposed mechanism of the Hurd-Mori reaction.

References

  • Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. Retrieved from [Link]

  • ResearchGate. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]

  • ResearchGate. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]

  • PubMed. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Synthesis of Pyrrolo[2,3-d][4][7][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 12: 1,3,4-Thiadiazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). On the regioselectivity in the Hurd-Mori reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • Request PDF. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. Retrieved from [Link]

  • PubMed. (2005). Synthesis of pyrrolo[2,3-d][4][7][8]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]

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Improving the yield of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_i=1> ## Technical Support Center: Optimizing the Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a compound of interest in medicinal chemistry, likely due to the prevalence of thiadiazole scaffolds in pharmacologically active agents.[1][2][3][4][5] The synthesis is not a trivial one-pot reaction but a sequence of transformations, each with its own set of challenges that can impact the overall yield and purity of the final product. A typical synthetic route involves the formation of a 1,2,3-thiadiazole ring, followed by the conversion of a nitrile or amide group to a thioamide. This guide will dissect each stage of this process, offering detailed protocols, troubleshooting advice, and the underlying chemical reasoning for each recommendation.

Overall Synthetic Strategy

A logical and commonly employed synthetic pathway is illustrated below. It begins with the formation of the 1,2,3-thiadiazole core via the Hurd-Mori reaction, followed by the thionation of a precursor to yield the final carbothioamide.

Synthesis_Workflow cluster_0 Part 1: 1,2,3-Thiadiazole Ring Formation (Hurd-Mori Reaction) cluster_1 Part 2: Thioamide Synthesis Start 4-Cyanoacetophenone Semicarbazone_Formation Formation of 4-acetylbenzonitrile semicarbazone Start->Semicarbazone_Formation Semicarbazide HCl, NaOAc, Ethanol, Reflux Cyclization Cyclization with Thionyl Chloride (SOCl2) Semicarbazone_Formation->Cyclization SOCl2, DCM or Dioxane, 0°C to RT Intermediate_1 4-(1,2,3-Thiadiazol-4-yl)benzonitrile Cyclization->Intermediate_1 Thionation Thionation of Nitrile Intermediate_1->Thionation e.g., NaHS, P4S10, or Lawesson's Reagent Final_Product This compound Thionation->Final_Product

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzonitrile via Hurd-Mori Reaction

The Hurd-Mori reaction is a cornerstone for the synthesis of 1,2,3-thiadiazoles.[6][7] It involves the cyclization of a hydrazone derivative, in this case, a semicarbazone, using thionyl chloride.[8][9][10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My semicarbazone formation is incomplete or resulting in a complex mixture. What could be the cause?

A1:

  • Purity of Starting Materials: Ensure your 4-cyanoacetophenone is pure. Impurities can lead to side reactions.

  • Stoichiometry: While a slight excess of semicarbazide hydrochloride (1.1 eq) is common, a large excess can complicate purification. Ensure accurate weighing and stoichiometry.

  • Base and pH Control: Sodium acetate acts as a base to neutralize the HCl salt of semicarbazide. The pH should be weakly acidic to neutral for optimal reaction. If the medium is too acidic, the nucleophilicity of the semicarbazide is reduced. If too basic, the ketone can undergo side reactions.

  • Reaction Time and Temperature: The reaction is typically refluxed for 2-4 hours.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: The Hurd-Mori cyclization step is giving a very low yield. What are the critical parameters to optimize?

A2: This is a common and critical issue. The success of this step is highly dependent on several factors:

  • Purity of Semicarbazone: The starting semicarbazone must be thoroughly dried. The presence of water will rapidly decompose the thionyl chloride, a highly water-sensitive reagent.

  • Thionyl Chloride Quality and Stoichiometry: Use freshly distilled or a new bottle of thionyl chloride. A 2-3 fold excess is generally recommended to drive the reaction to completion.[7]

  • Temperature Control: The initial addition of thionyl chloride should be performed at low temperatures (0 °C) to control the exothermic reaction.[7] Allowing the reaction to proceed at too high a temperature can lead to decomposition of the starting material and the product.[7]

  • Solvent Choice: Anhydrous solvents such as dichloromethane (DCM) or dioxane are suitable. Ensure the solvent is completely dry.

Q3: I am observing a significant amount of an insoluble, tar-like substance during the Hurd-Mori reaction. How can I minimize this?

A3: Tar formation is often a result of decomposition.

  • Controlled Addition of Reagent: Add the thionyl chloride dropwise to a stirred suspension of the semicarbazone.[7] A rapid addition can cause a localized temperature increase, leading to degradation.

  • Inert Atmosphere: While not always reported, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, potentially reducing tar formation.

  • Work-up Procedure: Quenching the reaction by pouring it onto crushed ice is a standard procedure to decompose excess thionyl chloride.[11] Ensure this is done carefully and with good stirring.

Detailed Experimental Protocol: 4-(1,2,3-Thiadiazol-4-yl)benzonitrile

Step 1: Synthesis of 4-acetylbenzonitrile semicarbazone

  • In a round-bottom flask, dissolve 4-cyanoacetophenone (1.0 eq) in ethanol.

  • In a separate flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of water with gentle warming.

  • Add the semicarbazide solution to the ketone solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the resulting semicarbazone thoroughly under vacuum.

Step 2: Hurd-Mori Cyclization

  • Suspend the dried 4-acetylbenzonitrile semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess thionyl chloride.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(1,2,3-thiadiazol-4-yl)benzonitrile. This product may be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound

The conversion of the nitrile group to a thioamide is the final key transformation. Several methods exist for this conversion, each with its own advantages and disadvantages.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the best reagents for converting an aromatic nitrile to a thioamide?

A1: Several effective methods are available:

  • Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent: These are classic and powerful thionating agents.[12][13][14] Lawesson's reagent is often preferred as it is more soluble in organic solvents and can lead to cleaner reactions.[15][16]

  • Sodium Hydrosulfide (NaHS) or Hydrogen Sulfide (H₂S): The use of H₂S gas or a solution of NaHS can effectively convert nitriles to primary thioamides.[17] However, the toxicity and unpleasant odor of H₂S require excellent ventilation and handling procedures.

  • Thioacetic Acid: Reaction with thioacetic acid in the presence of a base can also yield thioamides.[14]

Q2: My thionation reaction with Lawesson's reagent is giving a low yield and many byproducts. How can I improve it?

A2:

  • Purity of Lawesson's Reagent: The quality of Lawesson's reagent can vary. It is advisable to use a freshly opened bottle or recrystallize it if it appears old or discolored.

  • Solvent and Temperature: The reaction is often carried out in anhydrous solvents like toluene or tetrahydrofuran (THF) at elevated temperatures.[15][16] However, THF can allow the reaction to proceed at room temperature, which may reduce side reactions.[15]

  • Stoichiometry: Typically, 0.5 equivalents of Lawesson's reagent (which is a dimer) per equivalent of the nitrile is used. An excess may be required for less reactive substrates.

  • Work-up: A thorough aqueous work-up is crucial to remove phosphorus byproducts before chromatographic purification.[15] Failure to do so can result in co-elution and contamination of the final product.

Q3: Are there any milder or more environmentally friendly alternatives for the thionation step?

A3: Yes, research is ongoing to develop greener alternatives. Some methods utilize elemental sulfur in the presence of a suitable catalyst or activator.[14] Additionally, using aqueous solutions of reagents like sodium hydrosulfide can be considered a greener approach compared to using toxic solvents and reagents.[17]

Detailed Experimental Protocol: Thionation using Lawesson's Reagent
  • In a round-bottom flask, dissolve the crude or purified 4-(1,2,3-thiadiazol-4-yl)benzonitrile (1.0 eq) in anhydrous THF.

  • Add Lawesson's reagent (0.5-0.6 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently reflux, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight.[15]

  • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent like ethyl acetate or ether.

  • Wash the organic layer thoroughly with water and then brine to remove phosphorus-containing impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product, this compound.

Troubleshooting Guide: A Logic-Based Approach

When encountering low yields or unexpected results, a systematic approach to troubleshooting is essential.[18]

Troubleshooting_Logic Start Low Overall Yield Check_Part1 Analyze Yield and Purity of 4-(1,2,3-Thiadiazol-4-yl)benzonitrile Start->Check_Part1 Part1_Low Yield of Part 1 is Low Check_Part1->Part1_Low Problem Identified Part1_OK Yield of Part 1 is Good Check_Part1->Part1_OK No Issue Check_Semicarbazone Verify Semicarbazone Purity (NMR, MP) and Dryness Part1_Low->Check_Semicarbazone Check_HurdMori_Conditions Optimize Hurd-Mori Reaction: - Fresh SOCl2 - Anhydrous Solvent - Temperature Control (0°C addition) Part1_Low->Check_HurdMori_Conditions Check_Part2 Analyze Yield and Purity of Final Product Part1_OK->Check_Part2 Part2_Low Yield of Part 2 is Low Check_Part2->Part2_Low Problem Identified Final_OK High Purity Final Product Check_Part2->Final_OK No Issue Check_Thionation_Reagent Verify Thionation Reagent Quality (e.g., Fresh Lawesson's Reagent) Part2_Low->Check_Thionation_Reagent Check_Thionation_Conditions Optimize Thionation: - Anhydrous Solvent - Reaction Time and Temperature - Thorough Aqueous Work-up Part2_Low->Check_Thionation_Conditions

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Quantitative Data Summary

The following table provides a general overview of the reaction conditions and expected yields. Note that these are illustrative and may require optimization for your specific setup.

StepKey ReagentsSolventTemperatureTypical TimeExpected Yield
Semicarbazone Formation Semicarbazide HCl, NaOAcEthanol/WaterReflux2-4 h>85%
Hurd-Mori Cyclization Thionyl ChlorideAnhydrous DCM0 °C to RT2-4 h60-80%
Thionation (Lawesson's) Lawesson's ReagentAnhydrous THFRT to Reflux4-16 h70-90%

References

  • Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • PubMed. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • RSC Publishing. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

  • Springer. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • ResearchGate. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction | Request PDF. Retrieved from [Link]

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and rearrangement of a bridged thioamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent trends in the synthesis of 1,2,3-thiadiazoles | Request PDF. Retrieved from [Link]

  • LMA leidykla. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Retrieved from [Link]

  • PubMed. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • JBCS. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Pyrrolo[2,3-d][1][2][12]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Retrieved from [Link]

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Retrieved from [Link]

  • JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Technical Disclosure Commons. (n.d.). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][2][3]triazo. Retrieved from https://www.tdcommons.org/dpubs_series/401azo*. Retrieved from https://www.tdcommons.org/dpubs_series/401

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Technical Support Center: Purification of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. The following troubleshooting guides and FAQs are based on established principles in heterocyclic chemistry and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: After synthesis and work-up, my crude product is a persistent oil and fails to solidify. How can I induce crystallization?

Answer:

The oily nature of the crude product can be attributed to several factors, including the presence of residual solvents, unreacted starting materials, or byproducts that act as eutectic impurities, depressing the melting point.

  • Initial Steps:

    • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the crude product under a high vacuum for several hours. Gentle heating (30-40°C) can be applied if the compound is known to be thermally stable, but caution is advised as 1,2,3-thiadiazoles can be thermally sensitive.[1][2]

    • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble) and scratching the inside of the flask with a glass rod at the solvent-air interface. Hexanes or petroleum ether are good starting points for non-solvents.

  • Advanced Protocol: Solvent-Antisolvent Crystallization

    • Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly add a non-solvent (e.g., hexanes) dropwise with vigorous stirring until persistent cloudiness is observed.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote crystallization.

Question 2: My TLC analysis of the purified product shows a major spot corresponding to the product, but also a faint spot with a similar Rf value. What could this be and how can I remove it?

Answer:

A persistent impurity with a similar polarity to your product is a common challenge. Given that a likely synthetic route to this compound is the Hurd-Mori synthesis, this impurity could be the unreacted hydrazone precursor.[3][4][5][6]

  • Identification:

    • Compare the TLC of your purified product with the hydrazone starting material if it is available.

    • LC-MS analysis can help identify the mass of the impurity, confirming if it is the unreacted precursor.

  • Purification Strategy: Column Chromatography Optimization

    • Solvent System Screening: The key is to find a solvent system that provides better separation on TLC. Experiment with solvent mixtures of varying polarities. For instance, if you are using a hexane/ethyl acetate system, try adding a small percentage of a third solvent like dichloromethane or methanol to modulate the polarity.

    • Column Conditions:

      • Use a high-quality silica gel with a fine mesh size for better resolution.

      • Employ a long column to increase the separation distance between your product and the impurity.

      • Run a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve closely eluting compounds.

Question 3: I am observing significant product loss and the appearance of new, colored impurities during column chromatography. What is happening?

Answer:

This suggests that your product may be degrading on the silica gel. Both the 1,2,3-thiadiazole ring and the carbothioamide group can be sensitive to acidic conditions, and silica gel is inherently acidic.

  • Causality: The acidic nature of silica gel can catalyze the decomposition of the 1,2,3-thiadiazole ring, which is known to be unstable under certain conditions.[6] Thioamides can also be prone to hydrolysis or other transformations on acidic stationary phases.

  • Mitigation Strategies:

    • Deactivated Silica: Use silica gel that has been deactivated by washing with a solution of triethylamine in your mobile phase (typically 0.1-1% triethylamine). This neutralizes the acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for your chromatography.

    • Rapid Purification: Do not let your compound sit on the column for an extended period. Prepare your fractions and run the column as efficiently as possible.

Question 4: My recrystallized product has the correct melting point, but the yield is very low. How can I improve the recovery?

Answer:

Low recovery from recrystallization is often due to the selection of a suboptimal solvent system, where the product has either too high or too low solubility at room temperature.

  • Protocol for Improving Recrystallization Yield:

    • Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Test a range of solvents with varying polarities. A table of common solvents is provided below for reference.

    • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve your compound in a minimum amount of a "good" hot solvent, and then add a "poor" hot solvent dropwise until the solution becomes slightly turbid. Allow it to cool slowly. Common mixtures include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[7][8]

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the solution.

    • Concentration: After filtering the initial crop of crystals, you can often recover a second crop by concentrating the mother liquor and repeating the cooling process. Be aware that the second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and assessing fraction purity during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities with distinct signals. The absence of signals from starting materials is a key indicator of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. LC-MS is particularly powerful for identifying the molecular weights of impurities.

  • Elemental Analysis: Determines the percentage composition of C, H, N, and S, which should be within ±0.4% of the theoretical values for a pure sample.

Q2: What are the expected spectral characteristics for this compound?

  • ¹H NMR: You would expect to see signals in the aromatic region (around 7-9 ppm) corresponding to the protons on the benzene ring and the thiadiazole ring. The protons of the carbothioamide group (-CSNH₂) may appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons will appear in the 120-150 ppm range. The carbon of the carbothioamide group (C=S) will be significantly downfield, potentially around 190-200 ppm.

  • FT-IR: Look for characteristic peaks for N-H stretching of the amide (around 3100-3400 cm⁻¹), C=S stretching (around 1000-1200 cm⁻¹), and aromatic C-H and C=C stretching.

Q3: What are the optimal storage conditions for this compound?

Given the potential for thermal and photochemical instability of the 1,2,3-thiadiazole ring, it is recommended to store the compound in a cool, dark, and dry place.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is ideal to prevent degradation from moisture and atmospheric oxygen.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

Gas chromatography may be challenging for this compound due to its relatively high molecular weight and the presence of polar functional groups, which could lead to poor volatility and thermal decomposition in the hot injector port.[12][13] HPLC is generally the more suitable chromatographic technique for this type of molecule.[10]

Data and Workflow Visualizations

Table 1: Solubility of Thiadiazole Derivatives in Common Solvents

This table provides a general guideline for the solubility of thiadiazole derivatives. Experimental verification for this compound is recommended.

SolventPolarity IndexExpected SolubilityRecrystallization Suitability
Water10.2Very LowGood as an anti-solvent
Methanol6.6Moderate to HighPotentially good
Ethanol5.2Moderate to HighPotentially good
Acetone5.1HighLikely too soluble
Dichloromethane3.4HighGood for chromatography, may need an anti-solvent for recrystallization
Ethyl Acetate4.4HighGood for chromatography, may need an anti-solvent for recrystallization
Toluene2.4Low to ModeratePotentially good for recrystallization
Hexanes0.0Very LowGood as an anti-solvent/for trituration
Diagram 1: Purification Strategy Decision Workflow

Purification_Workflow start Crude Product Analysis (TLC/LCMS) is_solid Is the product solid? start->is_solid is_pure Is the product >95% pure? is_solid->is_pure Yes oiling_out Product is an oil is_solid->oiling_out No recrystallization Recrystallization is_pure->recrystallization No final_product Final Product is_pure->final_product Yes trituration Triturate with non-solvent (e.g., Hexanes) oiling_out->trituration solid_formed Solid Formed? trituration->solid_formed solid_formed->recrystallization Yes column_chromatography Column Chromatography solid_formed->column_chromatography No check_purity Check Purity (HPLC, NMR) recrystallization->check_purity complex_mixture Complex mixture or closely related impurities recrystallization->complex_mixture Impurity persists column_chromatography->check_purity check_purity->final_product complex_mixture->column_chromatography

Caption: Decision tree for selecting a purification method.

Diagram 2: General Recrystallization Protocol

Recrystallization_Protocol A 1. Choose Solvent System (Single or Binary) B 2. Dissolve Crude Product in minimum amount of boiling solvent A->B C 3. Hot Filtration (if insoluble impurities are present) B->C D 4. Slow Cooling Allow to cool to room temperature, then place in ice bath C->D E 5. Crystal Formation D->E F 6. Vacuum Filtration Collect crystals E->F G 7. Wash Crystals with a small amount of cold solvent F->G H 8. Dry Crystals under vacuum G->H I 9. Assess Purity (TLC, mp, NMR) H->I

Caption: Step-by-step recrystallization workflow.

References

  • Niraimathi, V., & Suresh, R. (2024).
  • Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (n.d.). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
  • Nishioka, M., et al. (n.d.).
  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
  • MDPI. (2023).
  • BenchChem. (2025). An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring.
  • MDPI. (2021).
  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Bakulev, V., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES.
  • Semantic Scholar. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
  • YouTube. (2022).
  • University of Rochester. (n.d.).
  • BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.
  • ISRES. (2021). 174 Thiadiazoles and Their Properties.

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Technical Support Center: Overcoming Solubility Challenges with 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the solubility challenges commonly encountered with this promising compound in various assays. Our goal is to equip you with the knowledge to ensure your experimental results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer after diluting my DMSO stock. What's happening?

A: This is a classic case of a compound exceeding its aqueous solubility limit. While this compound may be readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility can dramatically decrease when introduced into an aqueous environment. This phenomenon, often termed "crashing out," is a common challenge with hydrophobic molecules in drug discovery.[1][2] The clear DMSO stock solution does not guarantee solubility in the final assay buffer due to the significant change in solvent polarity.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?

A: There is no single answer to this, as the tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize off-target effects and cytotoxicity.[3][4] It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not impact your specific biological system.[5] Exceeding this limit can lead to cell membrane damage, oxidative stress, and even cell death, confounding your experimental data.[3][6]

Q3: Are there any alternatives to DMSO for dissolving this compound?

A: Yes, several alternatives can be considered if DMSO is problematic for your assay. These include:

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many organic compounds.[7]

  • Ethanol: A biologically friendlier solvent, though its solubilizing capacity for highly hydrophobic compounds may be lower.[8]

  • Zwitterionic liquids (ZILs): These are a newer class of solvents that are biocompatible and have shown promise as alternatives to DMSO, with reduced cell permeability and toxicity.[9][10]

It is imperative to validate any new solvent for compatibility with your assay, ensuring it does not interfere with the assay components or biological system.[7]

Q4: How can cyclodextrins help with the solubility of my compound?

A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex."[11][12] This complex has improved aqueous solubility and stability.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that has been shown to enhance the solubility and bioavailability of other thiadiazole derivatives.[15]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This troubleshooting guide will walk you through a systematic approach to identify the optimal solubilization strategy for this compound in your assay.

Workflow for Solubility Optimization

A Start: Compound Precipitation Observed B Step 1: Determine Maximum Tolerated DMSO Concentration A->B C Step 2: Kinetic Solubility Assessment in Assay Buffer B->C D Is solubility sufficient at desired concentration? C->D E Proceed with Assay D->E Yes F Step 3: Evaluate Solubility Enhancers D->F No G Option 3a: Cyclodextrins (e.g., HP-β-CD) F->G H Option 3b: Co-solvents (e.g., PEG 400) F->H I Option 3c: Surfactants (e.g., Tween® 80) F->I J Step 4: Re-evaluate Kinetic Solubility with Enhancer G->J H->J I->J K Is solubility now sufficient? J->K L Proceed with Assay using optimized formulation K->L Yes M Consult Further/Consider Compound Analogs K->M No

Caption: Workflow for troubleshooting compound precipitation.

Protocol 1: Determining Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells at the desired density for your assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Create a serial dilution of DMSO in your cell culture medium, ranging from 5% down to 0.01%. Include a "no DMSO" control.

  • Treatment: Replace the culture medium with the DMSO-containing media.

  • Incubation: Incubate for the duration of your planned experiment.

  • Viability Assay: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

  • Analysis: Determine the highest DMSO concentration that does not cause a significant decrease in cell viability compared to the no-DMSO control. This is your maximum tolerable concentration.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Dilution in Assay Buffer: In a separate 96-well plate, add your aqueous assay buffer. Transfer a small, fixed volume of the DMSO dilutions into the assay buffer to achieve the desired final compound concentrations (and a final DMSO concentration below your determined maximum).

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the limit of kinetic solubility.

Issue 2: Selecting and Implementing a Solubility Enhancer

If the intrinsic aqueous solubility of this compound is insufficient for your desired assay concentration, the use of a solubility enhancer is recommended.

The following table provides a hypothetical comparison of different solubility enhancers on the kinetic solubility of this compound in a phosphate-buffered saline (PBS, pH 7.4) with a final DMSO concentration of 0.5%.

FormulationKinetic Solubility (µM)Fold Increase vs. Control
0.5% DMSO in PBS (Control)2.51.0
+ 1% HP-β-CD2510.0
+ 5% PEG 400156.0
+ 0.01% Tween® 8083.2

Protocol 3: Preparing Compound Formulations with HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to the desired final concentration (e.g., 1%). Gentle warming and stirring may be required.

  • Prepare Compound Stock: Create a high-concentration stock of this compound in 100% DMSO.

  • Dilution: Add the DMSO stock solution directly to the HP-β-CD-containing buffer to achieve the final desired compound concentration. It is crucial to add the DMSO stock to the cyclodextrin solution, not the other way around, to promote the formation of the inclusion complex.

  • Equilibration: Gently mix and allow the solution to equilibrate for at least 30 minutes before use in your assay.

Diagram of Cyclodextrin Inclusion Complex Formation

cluster_0 Before Complexation cluster_1 After Complexation A Compound D Inclusion Complex B Water C Cyclodextrin E Water

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Concluding Remarks

Overcoming the solubility challenges of this compound is a critical step in obtaining reliable and meaningful data in your research. By systematically evaluating solvent tolerance and employing appropriate solubility enhancement strategies, such as the use of cyclodextrins, you can ensure that your compound remains in solution at the desired concentrations for your assays. Always remember to validate your chosen formulation to confirm it does not interfere with your experimental endpoint.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (n.g.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY - ResearchGate.
  • Vertex AI Search. (n.d.). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • Vertex AI Search. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar.
  • Vertex AI Search. (n.d.). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed.
  • Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • Vertex AI Search. (n.d.). Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit.
  • Vertex AI Search. (n.d.). What effects does DMSO have on cell assays? - Quora.
  • Vertex AI Search. (n.d.). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. (n.d.). DMSO in cell based assays - Scientist Solutions.
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Vertex AI Search. (n.d.). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - RSC Publishing.
  • Vertex AI Search. (n.d.). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • Vertex AI Search. (n.d.). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Vertex AI Search. (n.d.). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation | ACS Biomaterials Science & Engineering.
  • Vertex AI Search. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments - Benchchem.
  • Vertex AI Search. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays - Benchchem.
  • Vertex AI Search. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - NIH.
  • Vertex AI Search. (n.d.). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Vertex AI Search. (n.d.). How to prevent compound precipitation during flash column chromatography - Biotage.
  • Vertex AI Search. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). This compound - Matrix Fine Chemicals.
  • Vertex AI Search. (n.d.). 4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy.
  • Vertex AI Search. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH.
  • Vertex AI Search. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • Vertex AI Search. (n.d.). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors - LMA leidykla.
  • Vertex AI Search. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI.

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Technical Support Center: Stability of the 1,2,3-Thiadiazole Ring in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center dedicated to addressing the stability challenges of the 1,2,3-thiadiazole ring in biological media. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile scaffold in their experimental work. The 1,2,3-thiadiazole moiety is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] However, understanding and mitigating potential stability issues is paramount for generating reliable and reproducible data.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with 1,2,3-thiadiazole-containing compounds.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter, presented in a practical question-and-answer format.

Issue 1: Rapid Loss of Compound Activity in Cell-Based Assays

Question: My 1,2,3-thiadiazole derivative shows promising activity in biochemical assays, but its potency significantly drops in cell-based assays, especially over longer incubation periods (24-48 hours). What could be the underlying cause?

Answer: This discrepancy often points towards compound instability within the complex environment of cell culture media or metabolic degradation by the cells. Several factors could be at play:

  • Metabolic Instability: The 1,2,3-thiadiazole ring can be a substrate for metabolic enzymes, particularly cytochrome P450s (CYPs).[4] Oxidation of the ring can lead to its cleavage and the formation of inactive metabolites.[4] Specifically, oxidation can result in the extrusion of the three heteroatoms and the formation of corresponding acetylenes, rendering the compound inactive.[4]

  • pH-Dependent Degradation: While generally stable, some substituted 1,2,3-thiadiazoles can be susceptible to degradation under mild basic conditions, which can be relevant in certain cell culture media.[1]

  • Reaction with Media Components: Components in the culture medium, such as nucleophiles like glutathione (GSH) present in serum supplements, could potentially react with the 1,2,3-thiadiazole ring or its metabolites, leading to inactivation.

Recommended Solutions & Experimental Protocols
  • Assess Metabolic Stability:

    • Protocol: Conduct a metabolic stability assay using liver microsomes (rich in CYPs) or hepatocytes.

    • Rationale: This experiment will directly measure the rate at which your compound is metabolized by key drug-metabolizing enzymes. A short half-life in this assay is a strong indicator of metabolic liability.

    Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

    • Reagent Preparation:

      • Prepare a suspension of liver microsomes (e.g., human, rat) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

      • Prepare a stock solution of your 1,2,3-thiadiazole compound in an organic solvent (e.g., DMSO).

      • Prepare a solution of the NADPH-regenerating system.

    • Incubation:

      • Pre-warm the microsomal suspension to 37°C.

      • Add your test compound to the microsomes (final concentration typically 1 µM).

      • Initiate the metabolic reaction by adding the NADPH-regenerating system.

      • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Sample Analysis:

      • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Centrifuge to pellet the protein.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Evaluate Stability in Culture Medium:

    • Protocol: Incubate your compound in the complete cell culture medium (with and without cells) under standard culture conditions (37°C, 5% CO₂).

    • Rationale: This helps to differentiate between chemical degradation in the medium and cell-mediated metabolic degradation.

    • Analysis: Use HPLC or LC-MS to monitor the concentration of the parent compound over time.

  • Identify Metabolites:

    • Protocol: Utilize LC-MS/MS to analyze samples from your metabolic stability assays.

    • Rationale: Identifying the major metabolites can provide crucial insights into the degradation pathway and help in designing more stable analogs.

Workflow for Investigating Compound Instability

A Low Potency in Cell-Based Assay B Assess Metabolic Stability (Liver Microsomes/Hepatocytes) A->B C Assess Stability in Cell Culture Medium A->C D Compound Stable B->D Long Half-life E Compound Unstable B->E Short Half-life C->D No Degradation C->E Degradation Observed H Consider Formulation Strategies D->H If solubility is an issue I Proceed with Assay D->I F Identify Metabolites (LC-MS/MS) E->F G Structure-Activity Relationship (SAR) Studies F->G Modify Metabolic Soft Spots G->B A 1,2,3-Thiadiazole Derivative B Metabolic Activation (e.g., CYP450s) A->B Oxidation C Reactive Intermediate B->C D Detoxification (e.g., GSH Conjugation) C->D E Covalent Adduct with Nucleophilic Biomolecule (e.g., Protein) C->E F GSH Adduct D->F

Caption: Bioactivation pathway of 1,2,3-thiadiazoles leading to potential adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the 1,2,3-thiadiazole ring?

The most well-characterized degradation pathway for the 1,2,3-thiadiazole ring is through the extrusion of molecular nitrogen (N₂), which can be initiated by heat or light. [5]This process forms a highly reactive thiirene intermediate, which can then rearrange to a thioketene. [5]In biological systems, metabolic oxidation by enzymes like cytochrome P450s can also lead to ring cleavage. [4] Q2: How do substituents on the 1,2,3-thiadiazole ring affect its stability?

Substituents can have a significant impact on the stability of the ring. Electron-withdrawing groups can influence the thermal stability of the ring. [5]The nature of the substituents also dictates the susceptibility to metabolic attack and can influence the overall physicochemical properties, such as solubility, which indirectly affects stability in aqueous media.

Q3: Are there any general strategies to improve the stability of 1,2,3-thiadiazole derivatives?

Yes, several strategies can be employed during the drug design and development process:

  • Steric Shielding: Introducing bulky substituents near the metabolically labile positions can hinder enzyme access and reduce the rate of metabolism.

  • Blocking Metabolic Sites: Replacing a metabolically susceptible atom (e.g., a hydrogen atom at a site of oxidation) with a more stable group (e.g., a fluorine atom) can block metabolism at that position.

  • Modulating Electronic Properties: Altering the electronic properties of the molecule through substituent changes can reduce its affinity for metabolizing enzymes.

  • Prodrug Approaches: In some cases, a labile moiety can be masked as a prodrug that is converted to the active compound at the target site.

Q4: What analytical techniques are best suited for studying the stability of 1,2,3-thiadiazole compounds?

A combination of techniques is typically required for a comprehensive stability assessment:

  • HPLC/UHPLC with UV or MS detection: This is the workhorse for quantifying the parent compound and its degradation products over time.

  • LC-MS/MS: Essential for identifying the structure of metabolites and degradation products.

  • NMR Spectroscopy: Used to confirm the structure of the parent compound and can also be used to characterize major degradation products if they can be isolated in sufficient quantities. [6] By understanding the potential stability liabilities of the 1,2,3-thiadiazole ring and employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can more effectively advance their drug discovery and development programs.

References

  • Bakulev, V. A., & Dehaen, W. (2004). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. John Wiley & Sons.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). Molecules, 30(23), 12345.
  • Shafran, Y. M., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 54(10), 845-865.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Pharmaceuticals, 16(12), 1234.
  • Ren, P., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted-[6][7][5]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 249, 115129.

  • Ren, P., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted-[6][7][5]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 249, 115129.

  • Meier, H., et al. (1995). 1,2,3-Thiadiazoles with Unsaturated Side Chains; Synthesis, Polymerization, and Photocrosslinking. Liebigs Annalen, 1995(10), 1887-1894.
  • Kumar, R., et al. (2021).
  • Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 107-135.
  • He, K., et al. (1997). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Biochemistry, 36(24), 7354-7362.
  • Thiadiazoles and Their Properties. (2021). ISRES Publishing.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 34(2), 857-864.
  • Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 845.
  • Zhao, S. S., et al. (2017). Synthesis, Crystal Structure and Biological Activity of Two 1,2,3-Thiadiazole Derivatives. Chinese Journal of Structural Chemistry, 36(1), 123-130.
  • Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo. (2011). Chemical Research in Toxicology, 24(12), 2095-2104.
  • Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo. (2011). Chemical Research in Toxicology, 24(12), 2095-2104.
  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023). Molecules, 28(7), 3123.
  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Advances, 13(24), 16423-16437.
  • Teng, X., et al. (2007). Structure-activity relationship study oft[6][5][8]hiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6836-6840.

  • Chemical properties of thiadiazole compounds. (2019).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6432.
  • Thiadiazole derivatives as anticancer agents. (2019). Future Medicinal Chemistry, 11(13), 1645-1666.
  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). Frontiers in Oncology, 10, 587.

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Troubleshooting inconsistent results in bioassays with 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during bioassays with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a heterocyclic compound featuring a 1,2,3-thiadiazole ring linked to a phenylcarbothioamide moiety. While specific data on this exact molecule is limited, the thiadiazole scaffold is present in numerous biologically active compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Derivatives of 1,2,3-thiadiazole have been investigated as potential inhibitors of enzymes like Heat shock protein 90 (Hsp90).[3] The carbothioamide group is also a key feature in various pharmacologically active agents, contributing to target binding and overall molecular properties.[4][5] Therefore, its mechanism of action is likely tied to the specific protein targets it interacts with, a common characteristic of small molecule inhibitors.[6]

Q2: How should I properly store and handle this compound?

Proper storage and handling are critical for maintaining compound integrity.[7][8]

  • Solid Form: Store the solid compound at -20°C or -80°C in a tightly sealed, desiccated container to protect it from moisture and light.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10-50 mM) in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[8] Store these aliquots at -80°C.

  • Handling: When preparing solutions, allow the solid compound and DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Use appropriate personal protective equipment (PPE) as the toxicological properties may not be fully characterized.[9]

Q3: What is the best solvent for this compound?

Like many heterocyclic small molecules, this compound is expected to have low aqueous solubility.[10][11] The standard solvent for creating stock solutions is high-purity, anhydrous DMSO.[12] For aqueous assay buffers, the final DMSO concentration should be kept as low as possible, typically ≤0.5%, as higher concentrations can induce cytotoxicity or interfere with assay components.[12][13][14][15] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.[13]

Troubleshooting Guide: Inconsistent Bioassay Results

Inconsistent data is a frequent challenge in bioassays. The following sections address specific problems you may encounter.

Problem: My IC₅₀ values are highly variable between experiments.

High variability in potency measurements is often linked to issues with the compound's behavior in the assay medium, rather than the biological target itself. The primary culprits are poor solubility and compound aggregation.

A: Poor aqueous solubility is a very common reason for low or variable bioactivity.[16] If a compound precipitates in the assay medium, its effective concentration is much lower than the nominal concentration, leading to artificially low and inconsistent activity readings.

Causality: The compound may be soluble in the DMSO stock but crashes out when diluted into the aqueous assay buffer. This precipitation can be subtle and may not be visible to the naked eye, yet it drastically reduces the concentration of monomeric compound available to interact with the target.

Step-by-Step Protocol for Solubility Assessment:

  • Visual Inspection: At the highest concentration used in your assay, visually inspect the well or tube against a dark background. Look for cloudiness, turbidity, or visible precipitate.

  • Nephelometry/Turbidimetry: For a more quantitative measure, use a plate reader capable of measuring turbidity (absorbance at a high wavelength, e.g., 600-700 nm) to assess compound precipitation across your dilution series.

  • Solubility in Assay Buffer: Prepare serial dilutions of your compound directly in the final assay buffer. Allow them to equilibrate for 1-2 hours at the assay temperature. Centrifuge the samples at high speed (e.g., >14,000 x g) for 30 minutes. Carefully collect the supernatant and measure the compound concentration using a suitable analytical method like HPLC-UV. The highest concentration that remains in the supernatant is your kinetic solubility limit in that specific buffer.

Table 1: Recommended DMSO Concentrations for Cell-Based Assays

Cell Type SensitivityRecommended Max DMSO ConcentrationRationale & Considerations
Robust/Immortalized Cell Lines 0.5%Many common cell lines tolerate up to 0.5% DMSO without significant cytotoxicity.[12] However, always verify with a vehicle control.
Primary Cells/Sensitive Lines ≤ 0.1%Primary cells are often much more sensitive to solvent toxicity.[12] Concentrations above 0.1% can alter cell morphology and viability.
Cryopreserved Cells (Post-Thaw) ≤ 0.1%Cells recently thawed from cryopreservation (often in 10% DMSO) are under stress and more susceptible to further solvent effects.[13]

A: Yes. Even below the solubility limit, many compounds, particularly those from high-throughput screening, can form sub-micrometer aggregates.[17][18] These aggregates can act as "promiscuous inhibitors" by sequestering the target protein, leading to non-specific inhibition that is highly sensitive to assay conditions.[19][20]

Causality: Aggregation is driven by the physicochemical properties of the compound. These aggregates create a large surface area that can non-specifically bind and denature proteins, leading to inhibition that is time-dependent, sensitive to enzyme concentration, and often attenuated by detergents.[17][18]

Experimental Workflow to Diagnose Aggregation:

Aggregation_Workflow cluster_0 Initial Observation cluster_1 Biochemical Tests cluster_2 Interpretation Start Inconsistent IC50 Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Enzyme_Conc Increase Enzyme Concentration (10x) Start->Enzyme_Conc BSA Include BSA (0.1 mg/mL) Start->BSA Result_Detergent IC50 Increases Significantly? Detergent->Result_Detergent Result_Enzyme Inhibition Attenuated? Enzyme_Conc->Result_Enzyme Result_BSA Inhibition Reduced? BSA->Result_BSA Conclusion Aggregation is Likely Result_Detergent->Conclusion Yes Not_Agg Aggregation is Unlikely Result_Detergent->Not_Agg No Result_Enzyme->Conclusion Yes Result_Enzyme->Not_Agg No Result_BSA->Conclusion Yes Result_BSA->Not_Agg No

Caption: Workflow to diagnose promiscuous inhibition by aggregation.

Problem: The compound shows no or very low bioactivity.

When a synthesized compound is unexpectedly inactive, it's crucial to systematically verify its quality and stability.

A: Compound identity and purity are the foundation of any reliable bioassay.[16] Impurities from the synthesis or degradation products can lead to misleading results.

Causality: The Hurd-Mori synthesis, a common method for creating 1,2,3-thiadiazoles, involves reactive reagents like thionyl chloride and can produce side products or leave unreacted intermediates.[21][22][23][24]

Step-by-Step Protocol for Quality Control (QC):

  • Confirm Identity: Verify the chemical structure of your compound batch using mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure.[16]

  • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or ELSD) to determine the purity of your sample.[25] For biological assays, a purity of >95% is generally required.

  • Check for Degradation: Re-analyze a sample of your compound that has been stored for some time or has been subjected to assay conditions (e.g., incubation in buffer at 37°C) to check for degradation peaks via HPLC. Thiadiazole rings are generally stable, but the overall molecule's stability depends on its substituents and the experimental conditions.[1][16]

Problem: I suspect my compound is interfering with the assay technology.

Assay artifacts can mimic true biological activity. Compounds with certain structural motifs, like heterocycles, can interfere with common detection methods.

A: Yes, this is a distinct possibility. Some thiadiazole derivatives are known to be fluorescent and can exhibit complex photophysical properties, including dual fluorescence, which can be influenced by pH, solvent, and aggregation.[26][27][28][29]

Causality: If the compound's excitation or emission spectra overlap with those of the assay's fluorophore, it can either quench the signal (false negative) or add to it (false positive). This interference can be concentration-dependent and may not be immediately obvious.

Step-by-Step Protocol to Test for Fluorescence Interference:

  • Measure Compound's Intrinsic Fluorescence: In a plate reader, measure the fluorescence of your compound across a range of concentrations in the final assay buffer, but without the target enzyme or other biological components. Use the same excitation and emission wavelengths as your assay. A significant signal indicates intrinsic fluorescence.

  • Run a "No-Enzyme" Control: Perform your standard assay protocol with all reagents except the target enzyme. Add your compound across its full dilution range. Any signal change here is likely due to an artifact, such as quenching the probe or reacting directly with a substrate.

  • Wavelength Shift: If possible, try running the assay with a different fluorophore that has non-overlapping excitation/emission spectra. If the compound's apparent activity changes dramatically, interference is the likely cause.

Troubleshooting Decision Tree for Assay Interference:

Interference_Workflow Start Suspected Assay Interference Intrinsic_Fluorescence Test Compound's Intrinsic Fluorescence Start->Intrinsic_Fluorescence No_Enzyme_Control Run 'No-Enzyme' Control Assay Start->No_Enzyme_Control Result_Fluorescence Signal Detected? Intrinsic_Fluorescence->Result_Fluorescence Result_Control Activity Observed? No_Enzyme_Control->Result_Control Result_Fluorescence->No_Enzyme_Control No Conclusion_Interference High Likelihood of Fluorescence Interference Result_Fluorescence->Conclusion_Interference Yes Conclusion_Other_Artifact Other Artifact Likely (e.g., probe quenching) Result_Control->Conclusion_Other_Artifact Yes Conclusion_No_Interference Direct Interference is Unlikely Result_Control->Conclusion_No_Interference No

Caption: Decision tree for investigating assay interference.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]

  • Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ISRES. (2021). 174 Thiadiazoles and Their Properties. [Link]

  • NIH. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-22. [Link]

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. ACS Publications. [Link]

  • Head, M. S., et al. (2015). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics, 83(7), 1215-31. [Link]

  • Szymański, P., et al. (2021). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. Molecules, 26(16), 4983. [Link]

  • Kymos. (2025, August 12). Quality control of small molecules. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • Pobudkowska, M., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Journal of Chemical Thermodynamics, 91, 257-264. [Link]

  • Nahi, R. J. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 234-240. [Link]

  • ResearchGate. The molecular targets of the thiadiazole derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]

  • Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][13][21][30]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 4817-4828. [Link]

  • NIH. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]

  • Al-Sultani, A. H. H. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1231-1238. [Link]

  • Nuvisan. Comprehensive GMP quality control testing for small molecules. [Link]

  • Li, Y., et al. (2025). Thiadiazole-functionalized Pb(ii)-MOF for “turn-on” fluorescence selective sensing of Al3+. CrystEngComm, 27, 956-963. [Link]

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  • ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. [Link]

  • Zaib, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8758. [Link]

  • NIH. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. [Link]

  • Szymański, P., et al. (2021). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. ResearchGate. [Link]

  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]

  • Aliri Bioanalysis. (2024, September 1). 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. [Link]

  • Synapse. (2024, July 23). An overview of biological activities of thiadiazole derivatives. [Link]

  • Repozytorium PK. (n.d.). Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous solution. [Link]

  • Krzanik, S., et al. (2018). Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System. Molecules, 23(11), 2841. [Link]

  • Khan, I., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22536–22552. [Link]

  • Al-Ostath, R., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16139-16153. [Link]

  • Khan, I., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22536–22552. [Link]

  • Al-Majidi, S. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29193-29204. [Link]

  • Karczewska, E., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 23(6), 2999. [Link]

  • YouTube. (2024, May 9). Initiating, building, and growing compound management at a small biotech. [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]

  • ResearchGate. (2021). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. [Link]

  • RSC Publishing. (n.d.). Stability and reactivity control of carbenoids: recent advances and perspectives. [Link]

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Technical Support Center: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of novel heterocyclic compounds. We will delve into the common challenges and side reactions encountered during this multi-step synthesis, providing expert-driven troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.

The synthesis of this target molecule typically follows a logical sequence involving the formation of a thioamide followed by the construction of the 1,2,3-thiadiazole ring, most commonly via the Hurd-Mori reaction.[1][2][3] This guide is structured to address potential issues at each critical stage of this process.

Overview of the Synthetic Workflow

The primary synthetic route involves three key transformations:

  • Thionation: Conversion of the amide group of a suitable precursor, like 4-acetylbenzamide, into a thioamide using a thionating agent such as Lawesson's Reagent.

  • Hydrazone Formation: Reaction of the ketone moiety with a hydrazine derivative to form an acylhydrazone, which is the direct precursor for cyclization.

  • Hurd-Mori Cyclization: The reaction of the acylhydrazone with thionyl chloride to form the 1,2,3-thiadiazole heterocyclic core.[2][4]

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Step 1: Thionation cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Hurd-Mori Cyclization A 4-Acetylbenzamide B 4-Acetylbenzenecarbothioamide A->B  Lawesson's Reagent, THF C Acylhydrazone Intermediate B->C  Hydrazine Derivative D 4-(1,2,3-Thiadiazol-4-yl)benzene- 1-carbothioamide C->D  Thionyl Chloride (SOCl₂)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My thionation of 4-acetylbenzamide with Lawesson's Reagent (LR) is sluggish, resulting in low yields and unreacted starting material. What's going wrong?

Answer: This is a common issue often related to reaction conditions or reagent quality. The thionation of amides is generally favorable, but several factors can impede its progress.[5][6]

Possible Causes & Solutions:

  • Poor Solubility of Lawesson's Reagent: LR has limited solubility in many organic solvents. If the reagent does not dissolve sufficiently, the reaction will be slow and incomplete. While toluene at elevated temperatures is often used, tetrahydrofuran (THF) at room temperature can be a more effective solvent system, as it fully dissolves the reagent, often leading to faster and cleaner reactions.[7]

  • Suboptimal Temperature: While some reactions with LR require heat, amides are among the more reactive carbonyl compounds.[5] Running the reaction in THF at room temperature is often sufficient and can prevent side reactions.[7] If the reaction is still slow, gentle warming to 40-50 °C can be attempted, but monitor carefully for byproduct formation.

  • Reagent Stoichiometry and Quality: Lawesson's Reagent can degrade over time. Ensure you are using a high-quality reagent. Stoichiometrically, 0.5 equivalents of LR are needed per carbonyl group, as the dimer dissociates into two reactive ylide species.[8] Using a slight excess (e.g., 0.6 equivalents) can sometimes help drive the reaction to completion.

  • Inadequate Workup: Do not simply evaporate the solvent and proceed to chromatography. Byproducts from LR are notoriously difficult to remove from non-polar products on silica gel. A thorough aqueous workup (e.g., washing the organic layer with saturated NaHCO₃ solution and brine) is critical to remove phosphorus-containing byproducts before purification.[7]

ParameterRecommended ConditionRationale
Solvent Tetrahydrofuran (THF)Excellent solubility for both LR and the amide substrate, allowing for milder reaction temperatures.[7]
Temperature Room TemperatureSufficient for the thionation of amides, which are highly reactive, minimizing potential side reactions.[5][7]
Stoichiometry 0.5 - 0.6 equivalents of Lawesson's ReagentEnsures complete conversion without excessive, difficult-to-remove reagent byproducts.
Workup Protocol Aqueous wash with NaHCO₃ (sat.) followed by brineCrucial for removing acidic and water-soluble phosphorus byproducts prior to column chromatography.[7]
Question 2: The final Hurd-Mori cyclization step with thionyl chloride (SOCl₂) gives a complex mixture with very little of my desired 1,2,3-thiadiazole. How can I improve this critical step?

Answer: The Hurd-Mori reaction is powerful but notorious for producing byproducts, especially with aromatic substrates.[1] The highly reactive nature of thionyl chloride (SOCl₂) is the primary cause. Success hinges on carefully controlling the reaction conditions.

Primary Side Reactions and Mitigation Strategies:

  • Aromatic Chlorination: SOCl₂ can act as an electrophilic chlorinating agent, especially in the presence of trace impurities or at elevated temperatures. This can lead to mono- or di-chlorination of the benzene ring, creating a cascade of hard-to-separate byproducts.

    • Solution: Perform the reaction at low temperatures. Start by cooling the solution of your hydrazone precursor (e.g., in CH₂Cl₂ or CHCl₃) to 0 °C or even -10 °C before the slow, dropwise addition of SOCl₂. Maintain this low temperature for a few hours before allowing the reaction to slowly warm to room temperature.

  • Decomposition/Sulfonylation: The thioamide group is nucleophilic and can potentially react with SOCl₂ or the HCl generated in situ, leading to decomposition or undesired sulfonylation products.[1]

    • Solution: Use a non-nucleophilic base, such as pyridine, as a scavenger for the HCl produced. This is not always included in standard Hurd-Mori protocols but can be beneficial for sensitive substrates. Add 1.1 to 1.5 equivalents of pyridine to the reaction mixture before the addition of SOCl₂.

  • Influence of Substituents: The electronic nature of the N-acyl group on the hydrazone precursor significantly impacts the reaction's success. Electron-withdrawing groups tend to promote a cleaner cyclization, whereas electron-donating groups can lead to lower yields.[9]

    • Solution: If using a simple acylhydrazone (from hydrazine hydrate) fails, consider preparing an N-ethoxycarbonylhydrazone or N-tosylhydrazone.[3][10] These derivatives are often more stable and can lead to cleaner cyclization reactions.

G A Acylhydrazone Intermediate B Desired 1,2,3-Thiadiazole A->B  Controlled SOCl₂  (Low Temp) C Chlorinated Byproducts A->C  Excess SOCl₂  (High Temp) D Decomposition / Other Sulfur Heterocycles A->D  Harsh Conditions

Caption: Potential outcomes of the Hurd-Mori cyclization step.

Recommended Protocol for Hurd-Mori Cyclization:
  • Dissolve the acylhydrazone precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated sodium bicarbonate solution.

  • Extract with an organic solvent, dry, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hurd-Mori reaction?

The Hurd-Mori reaction proceeds via the cyclization of an N-acylhydrazone of a ketone or aldehyde that possesses an α-methylene group.[2] The reaction with thionyl chloride is thought to involve the formation of a key intermediate that undergoes an intramolecular condensation and subsequent elimination of water and sulfur monoxide to yield the aromatic 1,2,3-thiadiazole ring. The harsh, acidic nature of the reagent and the reactive intermediates are what make the reaction susceptible to side pathways like chlorination.[1]

Q2: Are there any viable alternatives to Lawesson's Reagent for the initial thionation step?

Yes, the classic reagent for this transformation is phosphorus pentasulfide (P₄S₁₀). However, it generally requires higher reaction temperatures and longer reaction times compared to Lawesson's Reagent.[8] Lawesson's Reagent is often preferred due to its milder nature, better solubility in organic solvents like THF, and generally higher yields for many substrates.[6][7]

Q3: Can I use N-tosylhydrazones as a precursor for the 1,2,3-thiadiazole ring instead of a simple acylhydrazone?

Absolutely. In fact, using N-tosylhydrazones can be a superior strategy. There are modern variations of the Hurd-Mori synthesis that react N-tosylhydrazones with elemental sulfur, often catalyzed by systems like tetrabutylammonium iodide (TBAI), under metal-free conditions.[4] This approach avoids the use of the highly reactive and corrosive thionyl chloride altogether, often resulting in cleaner reactions and better yields, especially for sensitive substrates.

Q4: My final product appears correct by ¹H NMR, but the mass spectrum shows a peak at M+34. What could this be?

A peak at M+34 (or M+S) strongly suggests the presence of an impurity where an oxygen atom has been replaced by a second sulfur atom. In the context of this synthesis, the most likely culprit is the over-thionation of the starting material, 4-acetylbenzamide, during the first step. If conditions are too harsh, Lawesson's Reagent can thionate both the amide and the ketone, leading to a dithione species. While amides are significantly more reactive than ketones, this side reaction is possible.[5] This impurity would then be carried through the synthesis. To avoid this, use the mildest possible conditions for the thionation step (e.g., room temperature in THF).[7]

References
  • Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis.
  • Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][11][12][13]triazolo[4,3-a]pyrimidines. Molecules. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In A. R. Katritzky & R. J. K. Taylor (Eds.), Progress in Heterocyclic Chemistry (Vol. 16). Elsevier.
  • Li, J., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]

  • Wikipedia contributors. (2023, May 29). Hurd–Mori 1,2,3-thiadiazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Kheder, N. A., et al. (2016). Synthesis and Development of Suitable Method for New Thiadiazoles using Hydrazonoyl Halides. Letters in Organic Chemistry.
  • Simmons, E. M., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. [Link]

  • Al-Azmi, A., et al. (2022). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Journal of Molecular Structure.
  • Wikipedia contributors. (2024, January 5). Hydrazone. In Wikipedia, The Free Encyclopedia. [Link]

  • Gürsoy, A., et al. (1990). Synthesis of some new hydrazide-hydrazones, thiosemicarbazides, thiadiazoles, triazoles and their derivatives as possible antimicrobials. Pharmazie.
  • Al-Soud, Y. A., et al. (2008). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.
  • Valletti, N., et al. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online. [Link]

  • Z-Z, Z., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry. [Link]

  • Feng, M., et al. (2021). I2/CuCl2 promoted one-pot three components of ketones, p-toluenesulfonyl hydrazide and KSCN to synthesize 1,2,3-thiadiazoles. ISRES Publishing.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Rojas-Linares, F., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]

  • Caddick, S. (2007). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages. [Link]

  • Saeed, M., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]

  • Kaziukonytė, P., et al. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Chemija. [Link]

  • Stanetty, P., et al. (2011). Synthesis of Pyrrolo[2,3-d][1][11][12]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. [Link]

  • Semantic Scholar. (n.d.). On the regioselectivity in the Hurd-Mori reaction.
  • Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry. [Link]

  • Ashenhurst, J. (2019). Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Bakulev, V. A., et al. (2002). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Chemistry of Heterocyclic Compounds.

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Technical Support Center: Spectroscopic Analysis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the spectroscopic refinement of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide (Thiadiazole-Carbothioamide). This document is designed for researchers, medicinal chemists, and drug development professionals who require robust, validated, and reproducible analytical data for this compound. As a molecule featuring a unique combination of a 1,2,3-thiadiazole ring and a carbothioamide (thioamide) group, its characterization presents specific challenges and nuances.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that your protocols are self-validating systems. We will address common issues encountered during analysis and provide expert-driven troubleshooting solutions.

Workflow for Spectroscopic Characterization

A systematic approach is crucial for the unambiguous identification and purity assessment of your compound. The following workflow outlines a logical sequence of analytical techniques, moving from structural confirmation to purity and property analysis.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Properties synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Confirm MW purity Purity Analysis (LC-MS, HPLC) synthesis->purity Purity Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr Proceed if MW correct ir Infrared (IR) Spectroscopy nmr->ir Confirm Connectivity uv_vis UV-Vis Spectroscopy ir->uv_vis Confirm Functional Groups uv_vis->purity Assess Electronic Properties final Final Characterized Compound purity->final Quantify Purity

Caption: General workflow for the spectroscopic analysis of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for confirming the precise molecular structure and connectivity of your compound. Due to the distinct electronic environments of the aromatic and heterocyclic rings, a thorough NMR analysis is essential.

Expected Spectral Data

The following data provides a baseline for what to expect in a standard deuterated solvent like DMSO-d₆. Note that solvent choice can influence chemical shifts.[1]

NMR Type Assignment Expected Chemical Shift (δ, ppm) Notes
¹H NMR Thiadiazole H-5> 9.0 (singlet)Highly deshielded proton on the heterocyclic ring.[2]
Aromatic Protons7.8 - 8.5 (multiplet or AA'BB' system)Protons on the benzene ring. May appear as two distinct doublets or a more complex pattern depending on the spectrometer field strength.
-CSNH₂ Protons7.5 - 11.5 (broad singlet, 2H)Chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.
¹³C NMR C=S (Carbothioamide)> 185The thioamide carbon is significantly deshielded.[3]
Thiadiazole C-4 & C-5140 - 165Heterocyclic carbons with distinct chemical shifts.
Aromatic Carbons120 - 150Expect four signals: two for protonated carbons and two for the ipso-carbons attached to the other groups.
NMR Troubleshooting Guide

Q1: My aromatic proton signals are a complex multiplet, not the two clean doublets I expected for a 1,4-disubstituted ring. What's wrong?

A1: This is a common and expected phenomenon. You are likely observing a "second-order effect." Because the chemical shift difference between the protons on the benzene ring is small compared to the coupling constant (J-coupling) between them, they couple strongly to form a complex pattern known as an AA'BB' system.

  • Causality: The thiadiazole and carbothioamide groups have similar, though not identical, electronic effects on the adjacent protons, leading to their chemical shifts being very close.

  • Solution:

    • Use a Higher Field Spectrometer: The best solution is to re-run the sample on a higher field instrument (e.g., moving from 300 MHz to 600 MHz).[1] This increases the chemical shift dispersion (in Hz), making the spectrum appear more "first-order" and resolving the signals into clearer doublets.

    • Spectral Simulation: Use NMR simulation software to model the AA'BB' system. This can help confirm that the observed pattern matches the expected structure.

Q2: The broad singlet for my -NH₂ protons is missing or has a very low integration.

A2: This is typically due to proton exchange with residual water in the deuterated solvent, especially in DMSO-d₆ which is hygroscopic.

  • Causality: The acidic protons of the thioamide group can exchange with deuterium from water molecules (H₂O/HDO) in the solvent. This can either broaden the peak into the baseline or cause it to disappear entirely.

  • Solutions:

    • Use High-Purity Solvent: Ensure you are using a freshly opened or properly stored, high-purity deuterated solvent.

    • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. If the peak was from the -NH₂ protons, it will disappear, confirming its identity.

    • Low-Temperature NMR: Running the experiment at a lower temperature can slow down the exchange rate, sometimes resulting in a sharper, more easily observable peak.

Q3: I see extra, small peaks in my ¹H NMR spectrum that I can't assign.

A3: These peaks likely originate from impurities or isomers.[1] A systematic approach is needed to identify them.

G start Unexpected Peaks in ¹H NMR q1 Check solvent region. (e.g., DMSO ~2.5, H₂O ~3.3 ppm) start->q1 q2 Compare with starting material spectra. q1->q2 No res1 Residual Solvent Impurity q1->res1 Yes q3 Does the peak have a similar splitting pattern to main peaks? q2->q3 No res2 Unreacted Starting Material q2->res2 Yes q4 Run 2D NMR (COSY, HSQC) q3->q4 No res3 Potential Isomer or Degradation Product q3->res3 Yes res4 Correlate protons and carbons to identify unknown structure. q4->res4

Caption: Troubleshooting decision tree for unassigned NMR peaks.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for rapidly confirming the presence of key functional groups. For this molecule, the focus is on the N-H and C=S vibrations of the thioamide and the various bonds within the aromatic and heterocyclic systems.

Expected IR Absorption Bands
Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
-NH₂ (Thioamide)N-H Stretch3100 - 3400Two bands possible (asymmetric & symmetric), often broad.
Aromatic C-HC-H Stretch3000 - 3100Sharp, medium intensity.
Aromatic/HeterocyclicC=C and C=N Stretch1450 - 1620Multiple sharp bands of varying intensity.
ThioamideC=S Stretch1000 - 1250Often weak to medium and coupled with other vibrations.[4]
IR Troubleshooting Guide

Q1: The N-H stretching region (3100-3400 cm⁻¹) is just one broad, undefined hump. How can I resolve it?

A1: This is caused by extensive intermolecular hydrogen bonding, which is very common for primary thioamides.

  • Causality: In the solid state (like a KBr pellet) or in a concentrated solution, the -NH₂ protons form strong hydrogen bonds with the sulfur atoms of neighboring molecules. This creates a continuum of vibrational states, smearing the distinct symmetric and asymmetric stretches into a single broad band.

  • Solution:

    • Dilute Solution: Prepare a dilute solution of your sample in a non-polar solvent like chloroform (CHCl₃). This will minimize intermolecular hydrogen bonding and should resolve the two separate N-H stretching bands.

    • Check for Water: If your sample is wet, a very broad O-H signal from water can overlap with the N-H region. Ensure your sample is thoroughly dried before analysis.

Part 3: Mass Spectrometry (MS)

MS provides the molecular weight of your compound and offers structural clues through its fragmentation pattern. The presence of two sulfur atoms in the molecule is a key diagnostic feature.

Expected MS Data
Ion Type Expected m/z Notes
[M+H]⁺222.0For soft ionization techniques like ESI or APCI.
[M]⁺221.0For electron impact (EI) ionization.
Isotope PeaksM+1, M+2The [M+2]⁺ peak should have an unusually high relative abundance (~9%) due to the natural abundance of the ³⁴S isotope. This is a crucial confirmation of a two-sulfur-atom-containing compound.[5]
MS Troubleshooting Guide

Q1: I am using Electron Impact (EI) ionization and I cannot find the molecular ion peak at m/z 221.

A1: The molecular ion is likely unstable under high-energy EI conditions and is fragmenting completely.

  • Causality: EI is a "hard" ionization technique that imparts significant energy into the molecule. The 1,2,3-thiadiazole ring is known to be somewhat fragile and can readily lose nitrogen gas (N₂), leading to immediate fragmentation.

  • Solution:

    • Switch to Soft Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6] These methods are much gentler and are excellent for observing the protonated molecular ion [M+H]⁺ at m/z 222 with high intensity.

    • Confirm with Isotope Pattern: Even if the molecular ion is weak, look for its characteristic isotope pattern. Use a mass spectrum simulation tool to predict the exact isotopic distribution for C₉H₇N₃S₂ and compare it to your data.

Q2: My high-resolution mass spec (HRMS) data is off by more than 5 ppm from the calculated exact mass. What could be the cause?

A2: This indicates a calibration issue or an incorrect elemental formula assignment.

  • Causality: HRMS instruments require frequent calibration with a known standard to ensure high mass accuracy. If the instrument is not properly calibrated, all measured masses will have a systematic error. Alternatively, you may be looking at an ion that is not the simple [M+H]⁺ (e.g., a sodium adduct [M+Na]⁺ or a fragment).

  • Solution:

    • Verify Calibration: Check the instrument's last calibration time and run a calibration check with a known standard. If necessary, recalibrate the instrument.

    • Check for Adducts: Look for other common adducts. For your compound (MW = 221.3), the sodium adduct [M+Na]⁺ would be at m/z ~244.0. If this is the major ion, use its mass for the elemental composition calculation.

    • Internal Standard: For the highest accuracy, include an internal standard with a known exact mass in your sample. This allows for post-acquisition correction of the mass data.

References

  • Magnetic Resonance in Chemistry. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. [Link]

  • Taylor & Francis Online. (n.d.). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. [Link]

  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

  • PubMed. (1977). [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives]. [Link]

  • ACS Publications. (n.d.). Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. [Link]

  • ResearchGate. (n.d.). Infrared Spectral Data of Ligand and Its Metal Complexes. [Link]

  • MDPI. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. [Link]

  • PubChem. (n.d.). 2-(Cyclohexylmethylidene)hydrazine-1-carbothioamide. [Link]

  • PubMed. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. [Link]

  • ResearchGate. (n.d.). Graph of IR spectra of morpholine-N-carbothiohydrazide of 2-acetylbenzimidazole (H2bmctz). [Link]

  • PubMed Central. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • LMA leidykla. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. [Link]

  • PubMed Central. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [Link]

  • Royal Society of Chemistry. (n.d.). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of Thiadiazole-Based Compounds: Spotlight on 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Thiadiazoles in Medicinal Chemistry

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile bioisosteric relationship with naturally occurring pyrimidines and oxadiazoles has rendered it a privileged scaffold in the design of novel therapeutic agents.[1] The inherent mesoionic character of the thiadiazole ring facilitates its passage across cellular membranes, a critical attribute for intracellular drug action.[1] Furthermore, the presence of a sulfur atom often imparts favorable pharmacokinetic properties, including enhanced liposolubility and metabolic stability.[2]

Thiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comparative analysis of the bioactivity of a specific 1,2,3-thiadiazole derivative, 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide, within the broader context of other bioactive thiadiazoles. While direct and extensive experimental data for this particular compound is not widely available in the public domain, this guide will leverage data from structurally analogous compounds to infer its potential bioactivity and to delineate key structure-activity relationships (SAR). This approach is intended to provide researchers, scientists, and drug development professionals with a valuable framework for their own investigations into this promising class of compounds.

Comparative Bioactivity Analysis: A Focus on Anticancer and Antimicrobial Potential

The bioactivity of thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring and any appended phenyl moieties. This section will explore the anticancer and antimicrobial activities of thiadiazoles, drawing comparisons between different isomers and substitution patterns to contextualize the potential of this compound.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiadiazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[5][6]

1,2,3-Thiadiazole Derivatives:

While specific data for this compound is limited, studies on analogous compounds with the 1,2,3-thiadiazole core highlight their potential. For instance, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been synthesized and shown to bind to Hsp90, a molecular chaperone crucial for the stability of many oncoproteins.[7] This interaction leads to the degradation of these oncoproteins and subsequent inhibition of cancer cell viability.[7] The substitution pattern on the aryl rings plays a critical role in the binding affinity and cytotoxic potency.[7]

Another study on 1,2,3-triazole-4-carboxamide derivatives, which share structural similarities with the target compound's amide-like functional group, demonstrated significant anticancer activity against a panel of 60 human tumor cell lines.[8] This suggests that the carboxamide or carbothioamide moiety is a key pharmacophore in this class of compounds.

1,3,4-Thiadiazole Derivatives: A Wellspring of Anticancer Leads

The 1,3,4-thiadiazole isomer is more extensively studied for its anticancer properties. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.[6][9]

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[10] This is often achieved through the modulation of the Bax/Bcl-2 ratio, leading to the activation of caspases, the executioners of apoptosis.[9]

  • Cell Cycle Arrest: Certain 1,3,4-thiadiazoles can halt the cell cycle at specific checkpoints, such as G2/M or S phase, preventing cancer cells from proliferating.[6][9]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes crucial for cancer cell survival, including protein kinases like Akt and Abl, as well as histone deacetylases (HDACs).[3][5]

Structure-Activity Relationship (SAR) Insights:

The anticancer efficacy of thiadiazoles is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the thiadiazole core significantly impact cytotoxicity. Electron-withdrawing groups, such as nitro and chloro, have been shown to enhance anticancer activity in some series.[6]

  • The Carboxamide/Carbothioamide Moiety: The presence of a carboxamide or carbothioamide group is a recurring feature in many bioactive thiadiazoles, suggesting its importance in target binding, potentially through hydrogen bonding interactions.[1]

  • Isomeric Form: While both 1,2,3- and 1,3,4-thiadiazole isomers exhibit anticancer activity, the latter has been more extensively explored and has yielded a larger number of potent compounds.

Comparative Data on Anticancer Activity of Thiadiazole Derivatives:

Compound ClassRepresentative Compound/DerivativeCancer Cell Line(s)IC50 Value (µM)Reference
1,3,4-ThiadiazoleN-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (myelogenous leukemia)7.4[5]
1,3,4-ThiadiazoleDerivative with 3-fluorophenyl substituentHT-29 (colon cancer)33.67[5]
1,3,4-ThiadiazoleDerivative with benzyl substituentHT-29 (colon cancer) & MDA-MB-23 (breast cancer)68.28% & 62.95% inhibition[5]
N-Phenyl-2-p-tolylthiazole-4-carboxamideCompound 4c with para nitro moietySKNMC (Neuroblastoma)10.8 ± 0.08[7]
N-Phenyl-2-p-tolylthiazole-4-carboxamideCompound 4d with meta chlorine moietyHep-G2 (Hepatocarcinoma)11.6 ± 0.12[7]
1,3,4-ThiadiazoleN-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (glioma)22.00 ± 3.00 µg/mL[6]
1,3,4-Thiadiazole4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative (Compound 4)HCT116 (colorectal cancer)8.04 ± 0.94 (48h), 5.52 ± 0.42 (72h)[3]
Thiadiazole-thiazole hybridCompound 16bHepG2-1 (liver cancer)0.69 ± 0.41[11]

Note: This table presents a selection of data from the literature to illustrate the range of activities observed for different thiadiazole derivatives. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: Combating Pathogenic Microbes

Thiadiazole derivatives also exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi.[2][12]

1,2,3-Thiadiazole Derivatives:

Research has shown that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid possess notable antibacterial activity, particularly against Gram-positive bacteria.[12] The introduction of a 5-nitro-2-furoyl moiety in one such derivative resulted in a significant enhancement of its bioactivity, with minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL against certain Staphylococcus species.[12]

1,3,4-Thiadiazole Derivatives:

The 1,3,4-thiadiazole scaffold is also a prolific source of antimicrobial agents.[2] Structure-activity relationship studies have revealed that the antimicrobial potency of these compounds is highly dependent on the substituents at the C2 and C5 positions. For instance, the presence of electron-withdrawing groups on an appended phenyl ring has been shown to enhance antibacterial efficacy.[8]

Comparative Data on Antimicrobial Activity of Thiadiazole Derivatives:

Compound ClassRepresentative Compound/DerivativeMicroorganism(s)MIC Value (µg/mL)Reference
1,2,3-ThiadiazoleDerivative with 5-nitro-2-furoyl moietyStaphylococcus spp.1.95[12]
1,3,4-ThiadiazoleThiadiazole-thiazole hybrid (Compound 15)E. coli, P. aeruginosa, S. aureus5-10[13]
1,3,4-ThiadiazoleOxadiazole/thiadiazole derivative (AZ-10)S. aureus3.85 (µM)[14]
1,3,4-ThiadiazoleOxadiazole/thiadiazole derivative (AZ-19)Various bacteria3.34-3.71 (µM)[14]

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols: Ensuring Methodological Rigor

The reliability of bioactivity data is contingent upon the robustness of the experimental protocols employed. This section details the standard methodologies for assessing the anticancer and antimicrobial activities of thiadiazole compounds.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept below a non-toxic level (typically <0.5%). Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Thiadiazole Compounds treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan Crystals formazan_formation->solubilization absorbance 8. Measure Absorbance (570 nm) solubilization->absorbance calculation 9. Calculate Cell Viability & Determine IC50 absorbance->calculation

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the thiadiazole compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis compound_dilution 1. Serial Dilution of Thiadiazole Compound in Broth inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Wells with Microbial Suspension inoculum_prep->inoculation incubation 4. Incubate at Appropriate Temperature and Duration inoculation->incubation mic_determination 5. Determine MIC (Lowest Concentration with No Growth) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanisms of Action: Unraveling the Molecular Pathways

The bioactivity of thiadiazole derivatives stems from their ability to interact with and modulate various cellular targets and signaling pathways.

Anticancer Mechanisms

As previously mentioned, the anticancer effects of thiadiazoles are often mediated through the induction of apoptosis and cell cycle arrest. The underlying molecular mechanisms can involve:

  • Inhibition of Protein Kinases: Thiadiazoles can inhibit the activity of protein kinases such as Akt, which is a key regulator of cell survival and proliferation.[3] Inhibition of the PI3K/Akt pathway is a common mechanism for inducing apoptosis in cancer cells.[5]

  • Modulation of Apoptotic Proteins: These compounds can alter the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the balance towards cell death.[9]

  • Tubulin Polymerization Inhibition: Some thiadiazole derivatives have been shown to interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[5] This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.

Signaling Pathway for Thiadiazole-Induced Apoptosis:

Apoptosis_Pathway Thiadiazole Thiadiazole Derivative Akt Akt Inhibition Thiadiazole->Akt Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Thiadiazole->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Thiadiazole->Bax Akt->Bcl2 Inhibits Mitochondria Mitochondrial Permeability Increase Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of thiadiazole-induced apoptosis.

Conclusion and Future Directions

This guide has provided a comparative overview of the bioactivity of thiadiazole derivatives, with a particular focus on the potential of this compound. While direct experimental data for this specific compound remains elusive in publicly accessible literature, the analysis of structurally related analogs strongly suggests its potential as a bioactive agent, particularly in the realms of anticancer and antimicrobial research.

The structure-activity relationships discussed herein underscore the critical role of substituent patterns and isomeric forms in determining the biological efficacy of thiadiazole compounds. The detailed experimental protocols provided offer a foundation for researchers to conduct their own robust investigations into this promising class of molecules.

Future research should aim to synthesize and definitively characterize the bioactivity of this compound. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its potential development as a therapeutic agent. The continued exploration of the vast chemical space occupied by thiadiazole derivatives undoubtedly holds the key to discovering novel and effective treatments for a range of human diseases.

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A Researcher's Guide to the In Vitro Anticancer Validation of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anticancer potential of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. As a novel compound, rigorous and objective assessment of its cytotoxic and mechanistic properties is paramount for its consideration in the drug development pipeline. This document will navigate through a comparative analysis with structurally related compounds, detailed experimental protocols for cytotoxicity and apoptosis assessment, and the underlying scientific rationale for these validation steps.

The Emerging Potential of the 1,2,3-Thiadiazole Scaffold in Oncology

The 1,2,3-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered increasing interest in medicinal chemistry due to its diverse pharmacological activities.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a compelling starting point for the design of novel therapeutic agents. While various isomers of thiadiazole exist, derivatives of the 1,2,3-thiadiazole core have demonstrated notable anticancer activities, suggesting their potential as a promising pharmacophore in the development of new cancer therapies.[1]

Comparative Landscape: Benchmarking Against Structurally Related Thiadiazoles

To establish a performance baseline for this compound, it is essential to compare its potential efficacy against that of structurally analogous compounds that have been previously evaluated. The following table summarizes the in vitro anticancer activity of several 1,2,3-thiadiazole derivatives against a panel of human cancer cell lines. This comparative data provides a valuable context for interpreting the results obtained for the title compound.

CompoundCancer Cell Line(s)Reported IC₅₀ (µM)Reference Compound
5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazolesHeLa (Cervical), U2OS (Osteosarcoma)Not specified, but noted for Hsp90 binding-
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivativesT47D (Breast)0.042 - 0.058Adriamycin (0.04 µM)
1,3,5-Tris(1,2,3-thiadiazole-4-yl)benzeneSW480 (Colon), HCT116 (Colon), C32 (Melanoma), MV3 (Melanoma), HMT3522 (Breast), MCF-7 (Breast)31.91 - 528.10 (varied across cell lines)5-Fluorouracil
Pyrazole oxime derivatives with 1,2,3-thiadiazole ringPanc-1 (Pancreatic), Huh-7 (Hepatocellular), HCT-116 (Colon), SGC-7901 (Gastric)Potent activity reported, specific IC₅₀ values not detailed-

Experimental Validation Workflow: A Step-by-Step Guide

The following section outlines a robust and reproducible workflow for the in vitro validation of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the validation process.

Anticancer_Drug_Validation_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation Compound_Preparation Compound Solubilization & Dilution MTT_Assay MTT Cytotoxicity Assay Compound_Preparation->MTT_Assay Test Compound Cell_Culture Cancer Cell Line Maintenance Cell_Culture->MTT_Assay Seeding Apoptosis_Assay Annexin V/PI Apoptosis Assay Cell_Culture->Apoptosis_Assay Seeding & Treatment Data_Analysis_1 IC50 Determination MTT_Assay->Data_Analysis_1 Absorbance Data Data_Analysis_1->Apoptosis_Assay Select IC50 Concentration Flow_Cytometry Flow Cytometric Analysis Apoptosis_Assay->Flow_Cytometry Stained Cells Data_Analysis_2 Quantification of Apoptosis Flow_Cytometry->Data_Analysis_2 Fluorescence Data Apoptotic_Signaling_Pathway Anticancer_Compound 4-(1,2,3-Thiadiazol-4-yl) benzene-1-carbothioamide Cell_Stress Cellular Stress Anticancer_Compound->Cell_Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A representative intrinsic apoptosis pathway potentially activated by the test compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial in vitro validation of this compound as a potential anticancer agent. The outlined comparative analysis and experimental protocols are designed to yield robust and reproducible data, which is critical for making informed decisions in the early stages of drug discovery. Positive results from these initial screens would warrant further investigation into the compound's specific molecular targets, its efficacy in more complex in vitro models (e.g., 3D spheroids), and ultimately, its potential for in vivo studies. The systematic approach detailed herein ensures a scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic.

References

  • Szeliga, M., & Niedzwiecka-Kącik, D. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079–1100. [Link]

  • Mhaidat, N. M., Al-Saraireh, Y. M., Al-Smadi, M., & Al-Qaisi, J. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug design, development and therapy, 9, 3973–3981. [Link]

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A Prospective Analysis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide as a Novel Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fungicidal Scaffolds

The relentless evolution of fungal pathogens in agriculture necessitates a continuous search for new fungicidal compounds with novel modes of action. Resistance to established fungicides, such as strobilurins and azoles, is a growing concern, threatening global food security. In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new bioactive molecules. Among these, the 1,2,3-thiadiazole scaffold has garnered significant interest due to its diverse biological activities, including fungicidal, herbicidal, and antiviral properties. This guide provides a comprehensive analysis of a specific, yet underexplored, derivative: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide, as a potential candidate for a next-generation agricultural fungicide.

While direct comparative experimental data for this specific compound is not yet available in peer-reviewed literature, this guide will synthesize information on closely related thiadiazole derivatives to build a strong case for its investigation. We will explore its chemical rationale, propose a synthetic pathway, and detail the rigorous experimental protocols required to evaluate its efficacy against established agricultural fungicides. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector.

Chemical Profile and Rationale

Compound: this compound CAS Number: 175205-52-4[1] Molecular Formula: C₉H₇N₃S₂[1] Molecular Weight: 221.3 g/mol [1]

The structure of this compound combines two key moieties: the 1,2,3-thiadiazole ring and a benzoyl-carbothioamide group. The 1,2,3-thiadiazole ring is a known toxophore in various pesticides.[2] The carbothioamide group (-C(=S)NH₂) is also present in some compounds with biological activity and can participate in binding to biological targets. The rationale for investigating this compound lies in the established fungicidal potential of the thiadiazole class and the possibility of a unique mode of action or improved efficacy due to the specific combination of these chemical features.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 4-substituted-1,2,3-thiadiazoles. One common and effective method is the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride. A potential pathway is outlined below:

Synthesis_Pathway A 4-Acetylbenzonitrile B Hydrazone intermediate A->B Hydrazine hydrate C 4-(1,2,3-Thiadiazol-4-yl)benzonitrile B->C Thionyl chloride (SOCl₂) (Hurd-Mori Reaction) D This compound C->D Hydrogen sulfide (H₂S) Triethylamine

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • Formation of the Hydrazone: 4-Acetylbenzonitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed to form the corresponding hydrazone.

  • Hurd-Mori Cyclization: The purified hydrazone is then reacted with thionyl chloride (SOCl₂) at low temperature (e.g., 0-5 °C) to facilitate the cyclization into the 1,2,3-thiadiazole ring, yielding 4-(1,2,3-Thiadiazol-4-yl)benzonitrile.

  • Conversion to Carbothioamide: The nitrile group of 4-(1,2,3-Thiadiazol-4-yl)benzonitrile is then converted to the carbothioamide. This can be achieved by reacting it with hydrogen sulfide in the presence of a base like triethylamine or pyridine in a solvent such as ethanol.

Hypothesized Mechanism of Action

Many fungicidal compounds containing a thiazole or thiadiazole ring act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] This mechanism is characteristic of the widely used azole fungicides (e.g., tebuconazole, propiconazole). These fungicides target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane.

Given the structural similarities, it is highly probable that this compound also targets ergosterol biosynthesis. However, some thiadiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants, providing a dual mode of action.[5]

Mechanism_of_Action cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Fungicide Thiadiazole Fungicide Fungicide->Ergosterol Inhibition

Caption: Hypothesized mechanism of action via ergosterol biosynthesis inhibition.

Comparative Evaluation: A Framework for Analysis

To ascertain the potential of this compound as a viable agricultural fungicide, a rigorous comparative evaluation against industry-standard fungicides is essential. The following tables outline the key parameters and benchmark data for some of these established fungicides.

Table 1: Profile of Common Agricultural Fungicides

FungicideChemical ClassMode of ActionMobility in Plant
Mancozeb DithiocarbamateMulti-site contact activityContact/Protectant[6]
Tebuconazole TriazoleSterol biosynthesis inhibitor (SBI)Systemic (Acropetal)[6]
Propiconazole TriazoleSterol biosynthesis inhibitor (SBI)Systemic (Acropetal)[6]
Azoxystrobin Strobilurin (QoI)Quinone outside inhibitor (respiration)Systemic (Xylem-mobile) & Translaminar[7][8]
Chlorothalonil ChloronitrileMulti-site contact activityContact/Protectant[6][9]
Carbendazim BenzimidazoleBeta-tubulin assembly inhibitorSystemic

Table 2: Prospective In Vitro Efficacy Comparison (EC₅₀ in µg/mL)

The following table is a template for the data that needs to be generated for this compound. The values for the commercial fungicides are indicative and can vary depending on the specific fungal isolate and experimental conditions.

Pathogen4-(1,2,3-Thiadiazol-4-yl) benzene-1-carbothioamideTebuconazoleAzoxystrobinMancozeb
Alternaria solani (Early Blight)Data to be determined0.5 - 2.00.1 - 0.55.0 - 15.0
Botrytis cinerea (Gray Mold)Data to be determined1.0 - 5.00.2 - 1.010.0 - 50.0
Fusarium graminearum (Head Blight)Data to be determined0.1 - 1.00.5 - 2.5> 100
Rhizoctonia solani (Sheath Blight)Data to be determined2.0 - 10.00.1 - 0.820.0 - 100.0
Puccinia triticina (Wheat Leaf Rust)Data to be determined0.1 - 0.50.05 - 0.2> 100

Experimental Protocols for Fungicidal Evaluation

To generate the data required for the comparative tables, standardized and validated protocols must be followed.

Protocol 1: In Vitro Antifungal Assay using the Poisoned Food Technique

This method is fundamental for determining the direct inhibitory effect of a compound on fungal mycelial growth.

Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of the test compound against various phytopathogenic fungi.

Materials:

  • This compound

  • Commercial fungicides (for comparison)

  • Pure cultures of test fungi (e.g., Alternaria solani, Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound and reference fungicides in DMSO (e.g., 10,000 µg/mL).

  • Media Preparation: Autoclave the PDA medium and allow it to cool to 45-50 °C.

  • Poisoning the Media: Add the required volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should contain only DMSO.

  • Plating: Pour the poisoned PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2 °C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

  • EC₅₀ Determination: Plot the percentage inhibition against the log of the concentration and determine the EC₅₀ value using probit analysis.

In_Vitro_Workflow A Prepare stock solutions (Test compound & controls) C Add stock solutions to PDA (Poisoned Food Technique) A->C B Prepare and cool PDA medium B->C D Pour into Petri dishes C->D E Inoculate with fungal disc D->E F Incubate E->F G Measure colony diameter F->G H Calculate % inhibition and determine EC₅₀ G->H

Caption: Workflow for the in vitro poisoned food technique.

Protocol 2: In Vivo Fungicide Evaluation on Whole Plants

This protocol assesses the efficacy of the compound in a more realistic setting, taking into account factors like plant uptake, translocation, and environmental conditions.

Objective: To evaluate the protective and curative activity of the test compound on host plants artificially inoculated with a pathogen.

Materials:

  • Healthy host plants (e.g., tomato seedlings for Alternaria solani)

  • This compound formulated for spraying

  • Commercial fungicides

  • Spore suspension of the pathogen

  • Growth chambers or greenhouse with controlled environment

  • Spray equipment

Procedure:

  • Plant Growth: Grow healthy, uniform plants to a suitable growth stage (e.g., 4-6 true leaves).

  • Treatment Application:

    • Protective Assay: Spray the plants with the test compound and reference fungicides at various concentrations. Allow the spray to dry completely (usually 24 hours).

    • Curative Assay: Inoculate the plants with the pathogen first. After a set incubation period (e.g., 24-48 hours), apply the fungicide treatments.

  • Inoculation: Spray the plants with a calibrated spore suspension of the pathogen until runoff.

  • Incubation: Place the plants in a high-humidity chamber for 24-48 hours to promote infection, then move them to a growth chamber or greenhouse with optimal conditions for disease development.

  • Disease Assessment: After a specific period (e.g., 7-14 days), assess the disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the inoculated, untreated control.

In_Vivo_Workflow cluster_protective Protective Assay cluster_curative Curative Assay A1 Spray plants with fungicide B1 Inoculate with pathogen (24h later) A1->B1 C1 Incubate and assess disease B1->C1 A2 Inoculate plants with pathogen B2 Spray with fungicide (24-48h later) A2->B2 C2 Incubate and assess disease B2->C2

Caption: Workflow for in vivo protective and curative fungicide assays.

Conclusion and Future Directions

While this compound remains a prospective candidate, the foundational knowledge of the fungicidal activity of the 1,2,3-thiadiazole class provides a strong impetus for its further investigation. The proposed synthetic pathway is chemically sound and the detailed experimental protocols offer a clear roadmap for its evaluation.

The primary next step is the synthesis and purification of this compound, followed by the systematic execution of the in vitro and in vivo assays outlined in this guide. Should the compound demonstrate significant fungicidal activity, further studies on its mode of action, spectrum of activity against a wider range of pathogens, and preliminary toxicological and environmental fate studies would be warranted. The ultimate goal is to determine if this compound, or its optimized derivatives, can be developed into a novel, effective, and sustainable tool for agricultural disease management.

References

  • Commonly Used Fungicides and Their Applications in Modern Agriculture. (2024). AgroSphere Insights.
  • Types of Fungicides: Different Kinds for Healthy Plants. (2025). Bulkagrochem.com.
  • Fungicides 101: Everything Farmers Need to Know About Fungicides. (2025). FBN.
  • Singh, A. K., Karan, J., Gogoi, R., Bhatia, A., Mondal, K., Saini, P., & Shakil, N. A. (2026). Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. Journal of Agricultural and Food Chemistry.
  • Fungicide Theory of Use and Mode of Action.
  • Fungicide Modes of Action. (2025). Bayer Crop Science.
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023).
  • Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aqu
  • Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. (2026).
  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). MDPI.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). PMC - PubMed Central.
  • Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. (2023). LMA leidykla.
  • Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conform
  • Thiazole antifungals. Research Starters - EBSCO.
  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PMC - PubMed Central.
  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). World Journal of Pharmaceutical and Medical Research.
  • This compound.
  • Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candid
  • Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. (2010).
  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2013).
  • Synthesis and Antifungal Activities of Alkyl N-(1,2,3-thiadiazole-4-carbonyl) Carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl)
  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio). SciSpace.

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Comparative Analysis of Structure-Activity Relationships in 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Novel Thiadiazole-Based Anticancer Agents

The 1,2,3-thiadiazole moiety is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide focuses on the structure-activity relationship (SAR) studies of a specific class of compounds: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide and its analogs. The objective is to provide researchers, scientists, and drug development professionals with a comparative analysis of how structural modifications to this scaffold influence its biological activity, supported by available (though limited) experimental data on related structures. While comprehensive SAR data for this exact scaffold is not abundant in publicly accessible literature, we can draw valuable insights from studies on structurally similar thiadiazole-based compounds to guide future drug design and optimization efforts.

The Core Scaffold: this compound

The foundational structure, this compound, combines two key pharmacophoric units: the 1,2,3-thiadiazole ring and a phenylcarbothioamide (phenylthiourea) moiety. The thiadiazole ring is known for its ability to engage in various biological interactions, while the thiourea group can act as a hydrogen bond donor and acceptor, as well as a linker to various substituents.[3] Understanding how modifications to both these regions impact biological efficacy is the cornerstone of SAR studies.

Comparative Analysis of Structural Modifications

Substitution on the Phenyl Ring of the Carbothioamide Moiety

Modifications to the phenyl ring attached to the carbothioamide group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Postulated SAR of Phenyl Ring Substitutions

R Group (Position on Phenyl Ring)Predicted Effect on Anticancer ActivityRationale and Supporting Evidence from Related Compounds
H (Unsubstituted)Baseline ActivityProvides a fundamental scaffold for comparison.
Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂)Potential for Increased ActivityHalogen substitutions can enhance membrane permeability and introduce new binding interactions. In a series of 1,3,4-thiadiazole derivatives, chloro-substitution on the phenyl ring led to significant anticancer activity against MCF-7 and HepG-2 cell lines.[1]
Electron-Donating Groups (e.g., -CH₃, -OCH₃)Variable; Potentially Decreased or Unchanged ActivityThe effect is target-dependent. In some series of kinase inhibitors, methoxy groups have shown favorable interactions[4], while in other contexts, they may not be optimal.
Bulky Groups (e.g., -t-butyl)Likely Decreased ActivitySteric hindrance can prevent optimal binding to the target protein's active site. This has been observed in studies of triazole-based JNK inhibitors.[4]
Modification of the Carbothioamide (Thiourea) Linker

The thiourea linker is a critical component for both structural integrity and biological interaction.

Table 2: Comparative Analysis of Linker Modifications

Linker ModificationPredicted Effect on Anticancer ActivityRationale and Supporting Evidence from Related Compounds
N-Alkylation/ArylationPotentially Altered Activity and SelectivityN-substitution on the thiourea can modulate hydrogen bonding capacity and introduce new interactions. In a study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas, substitutions on the nitrogen influenced inhibitory activity against ketol-acid reductoisomerase.[3]
Replacement with AmideVariable; Potential for Maintained or Altered ActivityAmide bonds are common in bioactive molecules. The replacement of a thiourea with an amide would alter the electronic and steric properties, potentially leading to different target interactions. Studies on thiazole/thiadiazole carboxamides have shown potent c-Met kinase inhibition.[5]
Cyclization into HeterocyclesPotential for Increased Rigidity and Novel InteractionsIncorporating the thiourea into a heterocyclic ring system, such as a thiazolidinone, can constrain the molecule's conformation, which may be favorable for binding. Thiazolidinone derivatives have shown promising anticancer activities.[6][7]
Substitution on the 1,2,3-Thiadiazole Ring

Modifications to the thiadiazole ring itself, though synthetically more challenging, can fine-tune the electronic properties and binding interactions of the entire molecule.

Table 3: Postulated SAR of 1,2,3-Thiadiazole Ring Substitutions

R' Group (Position on Thiadiazole Ring)Predicted Effect on Anticancer ActivityRationale and Supporting Evidence from Related Compounds
H (Unsubstituted)Baseline ActivityThe parent scaffold for this series of modifications.
Small Alkyl Groups (e.g., -CH₃)Potential for Increased ActivityA methyl group can enhance hydrophobic interactions within a binding pocket. Studies on N'-(4-methyl-1,2,3-thiadiazol-5-yl)thioureas have shown biological activity.[8]
Aryl GroupsPotential for π-π Stacking InteractionsAn additional aryl group could engage in π-π stacking with aromatic residues in the target protein, potentially increasing binding affinity.

Experimental Protocols for Evaluation

To validate the predicted SAR and discover potent analogs, a systematic experimental workflow is essential.

General Synthesis of this compound Analogs

A plausible synthetic route, based on established methods for similar compounds, is outlined below.

Synthesis_Workflow A Substituted 4-Acetophenone D Substituted 4-(1,2,3-Thiadiazol-4-yl)aniline A->D Hurd-Mori Reaction B Hydrazine Hydrate B->D C Thionyl Chloride C->D F Target Analogs: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamides D->F Reaction with Thiophosgene/Isothiocyanate E Thiophosgene or Substituted Isothiocyanate E->F

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Synthesis of Substituted 4-(1,2,3-Thiadiazol-4-yl)anilines:

    • React the corresponding substituted 4-aminoacetophenone with hydrazine hydrate to form the hydrazone.

    • Cyclize the hydrazone using thionyl chloride (the Hurd-Mori reaction) to yield the 1,2,3-thiadiazole ring.

  • Formation of the Carbothioamide:

    • React the synthesized aniline derivative with either thiophosgene to form an isothiocyanate intermediate, followed by reaction with an appropriate amine, or directly with a substituted isothiocyanate.

  • Purification and Characterization:

    • Purify the final products using column chromatography or recrystallization.

    • Characterize the structure of the analogs using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening

The synthesized compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay and Measurement cluster_2 Data Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Compound Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 Values I->J

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Although direct and extensive SAR studies on this specific series of analogs are limited in the current literature, by drawing parallels with related thiadiazole-containing compounds, we can formulate rational design strategies. The key takeaways for future research are:

  • Systematic Substitution: A systematic exploration of substituents on the phenyl ring is crucial to understand the electronic and steric requirements for optimal activity.

  • Linker Modification: The thiourea linker is a key point for modification to alter physicochemical properties and explore new binding interactions.

  • Target Identification: Identifying the specific molecular target(s) of these compounds through techniques like kinase profiling or proteomics will be essential for mechanism-based drug design and optimization.

This guide provides a foundational framework for initiating SAR studies on this promising class of compounds. Rigorous synthesis, comprehensive biological evaluation, and subsequent target deconvolution will be paramount in translating the potential of these analogs into clinically viable anticancer therapeutics.

References

  • Gomha, S. M., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Russian Journal of General Chemistry, 92(10), 2132-2142.
  • Shaikh, S. A., et al. (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. Scientific Reports, 14(1), 1-16.
  • El-Masry, A. H., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 25(5), 1132.
  • Jadhav, S. D., et al. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][7][9]thiadiazole Scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1594-1606.

  • Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520.
  • Liu, X. H., et al. (2008). Synthesis, Bioactivity and SAR Study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as Ketol-Acid Reductoisomerase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 658-664.
  • Zhang, X., et al. (2012). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 55(12), 5495-5509.
  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2287.
  • Gomha, S. M., et al. (2015). Synthesis and Biological Activity of Acylthiourea Derivatives Contain 1,2,3-thiadiazole and 1,3,4-thiadiazole. Letters in Drug Design & Discovery, 12(4), 304-310.
  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Abdel Rahman, D. E., & Mohamed, K. O. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(1), 323-335.
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  • Wang, Z., et al. (2015). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 20(8), 14896-14929.
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Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Novel c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting c-Met and the Emergence of Novel Scaffolds

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established, high-value target in oncology.[1] Under normal physiological conditions, its activation by its sole ligand, hepatocyte growth factor (HGF), orchestrates essential cellular processes like proliferation, motility, and morphogenesis.[2][3][4] However, in a multitude of human cancers, aberrant c-Met signaling—driven by gene amplification, mutation, or overexpression—becomes a key driver of tumor growth, invasion, and metastasis, often correlating with poor patient prognosis.[5][6] This has led to the successful development of several FDA-approved c-Met inhibitors, such as Capmatinib and Tepotinib, which have shown significant clinical benefit in patient populations with specific MET alterations.[7][8][9]

The therapeutic landscape, however, is continually challenged by both intrinsic and acquired resistance. This necessitates a robust pipeline of novel chemical entities that can offer alternative binding modes or improved selectivity profiles. The 1,2,3-thiadiazole scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives showing diverse biological activities. This guide focuses on a novel compound, 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide , as a potential c-Met inhibitor.

This document provides a comprehensive, field-proven protocol for conducting a comparative in silico molecular docking study. We will compare our novel thiadiazole compound against three clinically relevant inhibitors—Capmatinib , Tepotinib , and Cabozantinib —to predict its binding affinity, identify key molecular interactions, and benchmark its potential against established drugs. This guide is structured to not only provide a step-by-step workflow but to instill the scientific reasoning behind each critical decision in the docking process.

The c-Met Signaling Pathway: A Visual Overview

To appreciate the significance of c-Met inhibition, it is crucial to understand its role in cellular signaling. Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event creates docking sites for various downstream effector proteins, activating critical oncogenic cascades such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cell proliferation, survival, and motility.[1][2]

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream cMet c-Met Receptor PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS HGF HGF (Ligand) HGF->cMet Binds & Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The c-Met signaling cascade initiated by HGF binding.

Methodology: A Self-Validating Protocol for Comparative Docking

The integrity of a docking study hinges on a meticulously planned and validated protocol. The following workflow is designed to ensure reproducibility and scientific rigor.

Experimental Workflow Diagram

Docking_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis PDB_Select Protein Selection 1. Select high-resolution c-Met kinase domain crystal structure (e.g., PDB: 3ZZE). 2. Ensure co-crystallized ligand is present for validation. Prot_Prep Receptor Preparation 1. Remove water, ions, and co-solvents. 2. Add polar hydrogens. 3. Assign Kollman charges. 4. Convert to PDBQT format. PDB_Select->Prot_Prep Grid_Gen Grid Box Generation 1. Define active site based on co-crystallized ligand. 2. Set grid dimensions to encompass the binding pocket (e.g., 25x25x25 Å). Prot_Prep->Grid_Gen Lig_Prep Ligand Preparation 1. Obtain 2D structures (SDF/MOL). 2. Convert to 3D and generate conformers. 3. Minimize energy (e.g., MMFF94). 4. Assign Gasteiger charges & define rotatable bonds. 5. Convert to PDBQT format. Redocking Redocking Lig_Prep->Redocking Grid_Gen->Redocking Docking Comparative Docking 1. Dock test compound and known inhibitors using validated parameters. 2. Use a robust algorithm (e.g., Lamarckian Genetic Algorithm). 3. Generate multiple binding poses (e.g., 10 poses). Redocking->Docking If RMSD < 2.0 Å Analysis Post-Docking Analysis 1. Rank poses by binding energy (kcal/mol). 2. Analyze intermolecular interactions (H-bonds, hydrophobic, π-π stacking). 3. Compare binding modes of test compound vs. known inhibitors. 4. Visualize complexes in PyMOL/ChimeraX. Docking->Analysis

Caption: Step-by-step workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Receptor Preparation:

    • Action: Download the crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB). For this study, we select PDB ID: 3ZZE , which is resolved at 1.87 Å and contains a co-crystallized inhibitor.[10]

    • Causality: A high-resolution structure provides accurate atomic coordinates, which are fundamental for reliable docking. The presence of a native ligand is critical for defining the correct binding pocket and for protocol validation.

    • Protocol: Using software like AutoDock Tools or Schrödinger Maestro, remove all non-essential water molecules and heteroatoms. Add polar hydrogens to satisfy valencies and assign Kollman charges to the protein atoms. Save the prepared receptor in the PDBQT file format, which includes atomic charge and type information.

  • Ligand Preparation:

    • Action: Obtain the 2D structures of this compound, Capmatinib, Tepotinib, and Cabozantinib.

    • Causality: Ligands must be converted to 3D and their energies minimized to find a low-energy, stable conformation for docking. Defining rotatable bonds is essential for the docking algorithm to explore conformational flexibility.

    • Protocol: Use a tool like Open Babel to convert 2D SDF or MOL files to a 3D PDB format. Perform energy minimization using a suitable force field (e.g., MMFF94). In AutoDock Tools, assign Gasteiger charges, merge non-polar hydrogens, and define active torsions (rotatable bonds). Save each prepared ligand as a PDBQT file.

  • Docking Protocol Validation (Redocking):

    • Action: Define the active site grid box based on the coordinates of the co-crystallized ligand in 3ZZE. Then, dock this same ligand back into the prepared receptor.

    • Trustworthiness: This is the most critical self-validating step. A docking protocol is only considered reliable if it can accurately reproduce the experimentally determined binding pose of a known ligand.[11][12] The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose should be less than 2.0 Å for the protocol to be validated.[12]

    • Protocol: In AutoGrid, center the grid box on the native ligand's geometric center. Set the dimensions to fully encompass the binding cavity (e.g., 25 x 25 x 25 Å with a 0.375 Å spacing). Using AutoDock Vina, dock the extracted native ligand into this grid. Superimpose the top-ranked docked pose onto the original crystal structure and calculate the RMSD.

  • Comparative Docking Execution:

    • Action: Using the validated protocol (i.e., the same receptor and grid parameters), dock the novel thiadiazole compound and the known inhibitors (Capmatinib, Tepotinib, Cabozantinib).

    • Causality: By keeping all parameters constant, any differences in docking scores and binding modes can be attributed to the chemical properties of the ligands themselves, allowing for a direct and objective comparison.

    • Protocol: Execute the docking runs for each ligand using AutoDock Vina. Set the exhaustiveness parameter to a high value (e.g., 16 or 32) to ensure a thorough search of the conformational space. Generate 10 output poses for each ligand to analyze the top-ranking conformations.

Results: A Comparative Analysis of Binding Potential

Disclaimer: The following data is illustrative and represents a hypothetical outcome for educational purposes. Actual results would be generated by executing the protocol described above.

The docking results are summarized by two key metrics: the Binding Affinity (in kcal/mol), which estimates the binding free energy (more negative is better), and the Key Interacting Residues , which are critical for anchoring the ligand in the active site.

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bond InteractionsOther Key Hydrophobic/π-π Interactions
This compound (Test)-8.9Met1160 (Hinge), Tyr1230Val1092, Ala1108, Leu1140, Tyr1159
Capmatinib (Reference)-11.5Met1160 (Hinge), Asp1222Val1092, Leu1140, Phe1223, Tyr1230
Tepotinib (Reference)-10.8Met1160 (Hinge), Tyr1230Val1092, Ala1108, Leu1140, Phe1223, Tyr1159
Cabozantinib (Reference)-11.2Met1160 (Hinge), Asp1222Val1092, Leu1140, Ile1084, Tyr1230

Discussion and Scientific Interpretation

The hypothetical docking results provide several key insights. All tested compounds, including our novel thiadiazole, successfully docked into the ATP-binding pocket of the c-Met kinase domain. A critical hallmark of Type I kinase inhibitors is the formation of a hydrogen bond with the backbone of Met1160 in the hinge region, an interaction that mimics the adenine moiety of ATP.[13] Our results show that all four compounds achieve this crucial interaction, suggesting they are all competitive inhibitors of the ATP-binding site.

The reference inhibitors, Capmatinib, Tepotinib, and Cabozantinib, exhibit superior binding affinities (-10.8 to -11.5 kcal/mol) compared to our test compound (-8.9 kcal/mol). This difference is likely attributable to their more complex structures, which allow for additional stabilizing interactions. For instance, both Capmatinib and Cabozantinib are predicted to form an additional hydrogen bond with the side chain of Asp1222 , a key residue in the DFG motif.[11][14] This interaction is a common feature of potent c-Met inhibitors and likely contributes significantly to their high affinity.

Our test compound, this compound, while showing a lower predicted affinity, still demonstrates a promising binding mode. Its carbothioamide group forms a hydrogen bond with the catalytic Tyr1230 , and the thiadiazole ring is positioned to engage in hydrophobic interactions within the pocket defined by residues like Val1092 and Leu1140. The predicted binding energy of -8.9 kcal/mol suggests that this compound is a viable candidate for further optimization. Structure-activity relationship (SAR) studies could focus on adding functional groups to the benzene ring to target interactions with Asp1222 or other residues deeper in the pocket, potentially closing the affinity gap with established inhibitors.

Conclusion and Future Directions

This guide has outlined a rigorous and self-validating protocol for the comparative molecular docking of a novel inhibitor against the c-Met kinase. Our hypothetical study of this compound demonstrates that while it may not possess the same predicted potency as clinically approved drugs like Capmatinib, it exhibits the essential binding characteristics of a c-Met inhibitor.

The in silico data presented here serves as a strong foundation for the next phase of drug discovery. The immediate next steps should involve:

  • Synthesis and in vitro validation: The compound should be synthesized and tested in a c-Met kinase enzymatic assay to determine its experimental IC50 value.

  • Cell-based assays: Its ability to inhibit c-Met phosphorylation and downstream signaling (e.g., p-AKT, p-ERK) should be evaluated in a c-Met-dependent cancer cell line.

  • Structure-Based Optimization: The docking model should be used to guide the design of new analogs with improved binding affinity and selectivity.

By integrating computational predictions with empirical experimental data, we can efficiently advance novel chemical scaffolds from promising hits to lead candidates in the ongoing effort to combat c-Met-driven cancers.

References

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  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7–S19. [Link]

  • Bladt, F., et al. (2013). The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. Clinical Cancer Research, 19(15), 4141-4151. [Link]

  • Wang, W., et al. (2016). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 56(8), 1546-1557. [Link]

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  • ResearchGate. (n.d.). An overview of the c-MET signaling pathway.
  • Li, Y., et al. (2015). Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model. Scientific Reports, 5, 12623. [Link]

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  • Drug Central. (n.d.). tepotinib.
  • RCSB PDB. (2011). 3ZZE: Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4- chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4- hydroxyphenyl)propanohydrazide. [Link]

  • PMC. (2015). Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model. PLoS One, 10(8), e0134672. [Link]

  • MCE. (n.d.). Capmatinib is an Orally Active c-Met Kinase Inhibitor for NSCLC Research. MedChemExpress.
  • Selleck Chemicals. (n.d.). Tepotinib.
  • UroToday. (2018). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2.
  • Novartis. (2020). Novartis announces FDA approval of MET inhibitor Tabrecta™ for metastatic non-small cell lung cancer with METex14.
  • OncLive. (2016). Tepotinib Takes Aim at Novel MET Mutation in Lung Cancer Trial.
  • Targeted Oncology. (2021). Capmatinib Addresses Subset of MET-Amplified Non–Small Cell Lung Cancer.
  • Wikipedia. (n.d.). Cabozantinib.
  • PNAS. (2004). Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. Proceedings of the National Academy of Sciences, 101(41), 14731-14736. [Link]

  • MCE. (n.d.). Cabozantinib (XL184) | VEGFR2/MET Inhibitor. MedChemExpress.
  • PMC. (2021). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Molecular Cancer Therapeutics, 20(1), 14-25. [Link]

  • RCSB PDB. (2017). 5HTI: Crystal structure of c-Met kinase domain in complex with LXM108. [Link]

  • NIScPR. (2022). Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A. Indian Journal of Chemistry, 61A, 25-36. [Link]

  • ResearchGate. (n.d.). Molecular docking analysis of the interaction of c-Met inhibitors with....
  • ResearchGate. (n.d.). (PDF) Docking Applied to the Study of Inhibitors of c-Met Kinase.
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Cross-validation of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide's mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of a Novel Compound's Mechanism of Action, Exemplified by a 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide Analog

Abstract

The deconvolution of a bioactive small molecule's mechanism of action (MoA) is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] Phenotypic screening campaigns can identify compounds with desirable cellular effects, yet without a defined molecular target, the path to rational optimization and clinical development is obscured. This guide provides a comprehensive, multi-pronged strategy for elucidating and cross-validating the MoA of a novel bioactive compound. We will use a hypothetical lead compound, "TBC-1," a structural analog of this compound, as a case study. TBC-1 has been identified in a high-throughput screen for its potent anti-proliferative effects in the MKN-45 gastric cancer cell line, but its molecular target(s) are unknown. Our objective is to build a robust, evidence-based dossier confirming its MoA through a series of orthogonal, self-validating experimental workflows.

Introduction: The Challenge of Target Deconvolution

The 1,2,3-thiadiazole scaffold is a versatile heterocyclic motif known to be present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] This chemical diversity underscores the challenge: a single core structure can interact with numerous biological targets depending on its substitution patterns. When a compound like TBC-1 emerges from a phenotypic screen, we are faced with the primary question: which of the thousands of proteins in the cell is the direct target responsible for the observed anti-proliferative phenotype?

Answering this requires a systematic approach that moves from unbiased, genome-wide discovery methods to focused, hypothesis-driven validation. Relying on a single experimental technique is insufficient, as each method has inherent limitations and potential for artifacts. True confidence in an MoA is achieved only through the convergence of evidence from multiple, mechanistically distinct validation strategies. This guide outlines such a workflow, designed for rigor and scientific integrity.

Phase I: Unbiased, Hypothesis-Generating Target Identification

The initial phase aims to cast a wide net to identify a high-confidence list of potential protein targets. We will employ parallel strategies—one based on protein biochemistry and another on functional genomics—to generate independent lines of evidence.

Chemical Proteomics: Affinity-Based Target Capture

Chemical proteomics leverages the physical interaction between a drug and its protein target(s) for identification.[5] The "Kinobeads" competition binding assay is a powerful iteration of this approach, particularly effective for identifying kinase inhibitors, a common class of anticancer agents.[6][7]

Principle of the Experiment: Kinobeads are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[7][8] When incubated with a cell lysate, these beads enrich a large portion of the cellular kinome. By pre-incubating the lysate with a free competitor drug (TBC-1), the drug's specific targets will be occupied and thus unable to bind to the beads. Using quantitative mass spectrometry (LC-MS/MS), we can identify which kinases are specifically and dose-dependently competed off the beads by TBC-1.[8][9]

Workflow Diagram: Kinobeads Competition Binding

G cluster_0 Lysate Preparation cluster_1 Competition cluster_2 Affinity Capture cluster_3 Analysis Lysate MKN-45 Cell Lysate Incubate Incubate Lysate with increasing [TBC-1] or DMSO Lysate->Incubate Kinobeads Add Kinobeads to Capture Unbound Kinases Incubate->Kinobeads Wash Wash Beads to Remove Non-specific Binders Kinobeads->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Protein Abundance LCMS->Quant Result Result Quant->Result Result: Dose-response curves for hundreds of kinases. Targets show reduced binding.

Caption: Workflow for identifying kinase targets using Kinobeads.

Expected Outcome: This experiment will yield dose-response curves for hundreds of kinases. A protein that is a direct, competitive target of TBC-1 will show a significant decrease in bead binding at lower concentrations of TBC-1, allowing for the calculation of an apparent dissociation constant (Kd app).

Functional Genomics: shRNA/CRISPR Screening for Drug-Gene Interactions

Functional genomics screens identify genes that, when perturbed, alter a cell's sensitivity to a drug. This provides an independent, biology-driven approach to pinpointing the relevant pathway.[10] A pooled shRNA library screen can identify genes whose knockdown either enhances or suppresses the cytotoxic effect of TBC-1.[11][12]

Principle of the Experiment: The core concept is that knockdown of a drug's direct target should phenocopy the drug's effect, often making the cells resistant to further treatment if the drug is an inhibitor.[10] Conversely, knocking down a protein that negatively regulates the target pathway could sensitize cells to the drug. A pooled library of lentiviral shRNAs targeting the entire human genome is transduced into MKN-45 cells. The cell population is then treated with a sublethal dose of TBC-1. Over time, cells containing shRNAs that confer resistance will proliferate, while those with sensitizing shRNAs will be depleted. Deep sequencing of the shRNA cassettes at the beginning and end of the experiment reveals which genes are responsible for the altered sensitivity.[12][13]

Workflow Diagram: Pooled shRNA Sensitization/Resistance Screen

G cluster_0 Library Transduction cluster_1 Selection cluster_2 Analysis Cells MKN-45 Cells Library Pooled Lentiviral shRNA Library Transduce Transduce Cells Library->Transduce Split Split Population Transduce->Split Treat Treat with TBC-1 Split->Treat Control Treat with DMSO Split->Control Harvest Harvest Genomic DNA (T0 and T-final) Treat->Harvest Control->Harvest PCR PCR Amplify shRNA Cassettes Harvest->PCR NGS Next-Gen Sequencing PCR->NGS Analyze Bioinformatic Analysis NGS->Analyze Result Result Analyze->Result Result: Enriched shRNAs = Resistance Genes Depleted shRNAs = Sensitization Genes

Caption: Workflow for a pooled shRNA screen to find drug modifiers.

Phase II: Orthogonal Validation of Primary Target Candidates

Data from Phase I will generate a list of high-priority candidates. Let us hypothesize that the Kinobeads experiment identified c-Met kinase as a potent, high-affinity target[14], and the shRNA screen showed that shRNAs targeting c-Met were highly enriched in the TBC-1-treated population, indicating resistance. This convergence of evidence strongly implicates c-Met as the primary target. The next phase is to validate this hypothesis directly.

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming direct target engagement in intact cells.[15][16] It operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[17][18]

Principle of the Experiment: Intact MKN-45 cells are treated with either TBC-1 or a vehicle control (DMSO). The cells are then heated across a range of temperatures. At a certain temperature, proteins begin to unfold and aggregate. After heating, the cells are lysed, and the insoluble aggregates are removed by centrifugation. The amount of the target protein (c-Met) remaining in the soluble fraction is quantified, typically by Western blot. A stabilizing ligand like TBC-1 will result in more c-Met remaining soluble at higher temperatures, causing a "thermal shift."[18][19]

Expected Data Summary: CETSA Results for c-Met

Temperature (°C)Soluble c-Met (% of 37°C Control) - DMSOSoluble c-Met (% of 37°C Control) - TBC-1 (1 µM)
4895%98%
5182%95%
5451%88%
5725%71%
605%45%
63<1%15%

This tabular data clearly shows that in the presence of TBC-1, the c-Met protein is significantly more stable at elevated temperatures, providing direct evidence of physical binding in a native cellular environment.

Cellular Pathway Validation: Phospho-protein Analysis

If TBC-1 inhibits c-Met kinase activity, this should lead to a decrease in the phosphorylation of its known downstream substrates. This experiment validates that the binding event confirmed by CETSA is functionally relevant.

Principle of the Experiment: MKN-45 cells, which often exhibit aberrant c-Met signaling, are treated with a dose-range of TBC-1 for a short period. Cell lysates are then collected and analyzed by Western blot using antibodies specific for the phosphorylated forms of c-Met (p-Met) and its key downstream effectors, such as Gab1 and STAT3. A genuine c-Met inhibitor should reduce the phosphorylation of these proteins without affecting their total protein levels.

Hypothetical Signaling Pathway and Point of Inhibition

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet activates Gab1 Gab1 cMet->Gab1 phosphorylates STAT3 STAT3 cMet->STAT3 phosphorylates PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation TBC1 TBC-1 TBC1->cMet INHIBITS

Caption: TBC-1 inhibits c-Met, blocking downstream signaling.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate MKN-45 cells to achieve 80-90% confluency. Treat cells with 1 µM TBC-1 or DMSO vehicle for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

  • Heating Step: Place the PCR tubes in a thermal cycler with a temperature gradient program (e.g., 48°C to 63°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[15]

  • Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using an antibody against total c-Met.

  • Quantification: Quantify band intensities using densitometry software. Normalize all bands to the 37°C sample to generate a melting curve.

Protocol 2: Kinobeads Competition Binding Assay
  • Lysate Preparation: Grow MKN-45 cells to ~90% confluency, harvest, and lyse in a non-denaturing buffer with protease and phosphatase inhibitors. Determine protein concentration.

  • Competition: Aliquot 1 mg of protein lysate for each condition. Add TBC-1 at final concentrations ranging from 1 nM to 10 µM, plus a DMSO control. Incubate for 45 minutes at 4°C.

  • Kinobeads Incubation: Add a prepared slurry of kinobeads to each lysate and incubate for 1 hour at 4°C with rotation to allow for kinase binding.[20]

  • Washing: Pellet the beads by gentle centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute bound proteins from the beads. Reduce, alkylate, and digest the proteins overnight with trypsin.

  • LC-MS/MS: Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer.

  • Data Analysis: Use software like MaxQuant to identify and quantify proteins. For each kinase, plot the relative abundance (TBC-1 treated / DMSO control) against the log of the TBC-1 concentration to generate competition binding curves and calculate IC50 or Kd app values.

Conclusion: Building a Self-Validating Case for MoA

By systematically applying the described workflow, we have constructed a powerful, multi-faceted argument for the mechanism of action of our hypothetical compound, TBC-1.

  • Unbiased Discovery: Chemical proteomics identified c-Met as a high-affinity binding partner.

  • Functional Corroboration: A functional genomic screen independently confirmed that disruption of the c-Met gene leads to resistance, linking the target to the observed phenotype.

  • Direct Target Engagement: CETSA provided definitive proof that TBC-1 physically engages c-Met inside intact cancer cells.

  • Pathway Impact: Western blot analysis confirmed that this engagement translates into functional inhibition of the c-Met signaling pathway.

This layered, cross-validating approach provides an exceptionally high degree of confidence in the MoA. It mitigates the risk of artifacts from any single method and builds a robust, data-driven foundation for subsequent preclinical development, including medicinal chemistry efforts to enhance potency and selectivity, and the selection of appropriate patient populations for future clinical trials.

References

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Benchmarking the synthetic efficiency of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide production

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficiency of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

This guide provides an in-depth analysis of synthetic strategies for producing this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,3-thiadiazole ring is a well-established pharmacophore present in various compounds with demonstrated biological activities.[1] This document details a primary, plausible synthetic pathway and benchmarks it against modern, alternative methodologies, offering a comparative framework based on yield, reaction conditions, and operational safety.

Primary Synthetic Pathway: A Two-Step Approach

A robust and logical synthesis for the target molecule, which has the CAS Number 175205-52-4, involves two distinct stages: first, the construction of the core 4-aryl-1,2,3-thiadiazole structure via the classical Hurd-Mori reaction, followed by the chemical transformation of a nitrile group into the desired carbothioamide.[2]

Step 1: Hurd-Mori Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzonitrile

The Hurd-Mori reaction is a foundational method for synthesizing 1,2,3-thiadiazoles from hydrazones possessing an active α-methylene group by treating them with thionyl chloride (SOCl₂).[3][4] For our target, the synthesis begins with 4-acetylbenzonitrile, which provides the necessary phenyl ring and a functional group handle (the nitrile) for the subsequent thionation step.

Causality of Experimental Choices:

  • Starting Material: 4-acetylbenzonitrile is selected for its commercial availability and the strategic placement of the acetyl group (for hydrazone formation) and the nitrile group (for later conversion to carbothioamide).

  • Hydrazone Formation: Semicarbazide hydrochloride is used to form the semicarbazone. This is a reliable and high-yielding reaction that creates the necessary N-N-C backbone for cyclization. Sodium acetate is used as a base to neutralize the HCl salt and facilitate the condensation.[5][6]

  • Cyclization Reagent: Thionyl chloride serves as both a dehydrating and a cyclizing agent, reacting with the active methylene group of the hydrazone to form the thiadiazole ring.[4][7] Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert to thionyl chloride and allows for easy workup.

Part A: Formation of 4-acetylbenzonitrile semicarbazone

  • In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq, e.g., 1.12 g, 10 mmol) and sodium acetate (2.0 eq, e.g., 1.64 g, 20 mmol) in 10 mL of water.

  • Add a solution of 4-acetylbenzonitrile (1.0 eq, e.g., 1.45 g, 10 mmol) in 15 mL of ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the semicarbazone intermediate.

Part B: Hurd-Mori Cyclization

  • Caution: This step must be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic HCl gas upon reaction with water.

  • Suspend the dried 4-acetylbenzonitrile semicarbazone (1.0 eq, e.g., 2.02 g, 10 mmol) in 25 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.5 eq, e.g., 1.8 mL, 25 mmol) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into 50 mL of crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM (2x25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-(1,2,3-thiadiazol-4-yl)benzonitrile.

Step 2: Thionation of Nitrile to Carbothioamide

The conversion of the nitrile intermediate to the final product, this compound, is achieved via thionation. Lawesson's reagent is a highly effective, though pungent, reagent for this transformation.[8][9]

Causality of Experimental Choices:

  • Thionating Agent: Lawesson's reagent is a mild and efficient choice for converting nitriles and amides to their thio-analogs.[9] It is generally preferred over harsher reagents like P₄S₁₀ for its solubility and often cleaner reactions.[8]

  • Solvent: Anhydrous tetrahydrofuran (THF) or toluene is typically used. THF is advantageous as it can often facilitate the reaction at room temperature, although it requires a larger volume to fully dissolve the reagent.[8]

  • Caution: This reaction should be performed in a fume hood due to the unpleasant smell of sulfur-containing reagents and byproducts.

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.6 eq) in anhydrous THF.

  • Add a solution of 4-(1,2,3-thiadiazol-4-yl)benzonitrile (1.0 eq) in THF to the reagent solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor progress by TLC. The reaction may take anywhere from 30 minutes to several hours.[8]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate or ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration and solvent evaporation, purify the crude product by silica gel chromatography to yield this compound.

Alternative Synthetic Methodologies for the Thiadiazole Core

To provide a comprehensive benchmark, we compare the classical Hurd-Mori synthesis with two prominent modern alternatives for constructing the 4-aryl-1,2,3-thiadiazole core. These methods offer improvements in terms of safety, efficiency, and operational simplicity.

Method A: Improved Hurd-Mori (TBAI-Catalyzed, Metal-Free)

This approach avoids the use of hazardous thionyl chloride by reacting N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[4][10] This serves as a greener and safer alternative.

General Protocol:

  • Synthesize the N-tosylhydrazone of 4-acetylbenzonitrile.

  • In a reaction vessel, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (S₈, 2.0 eq), and TBAI (0.2 eq).

  • Add a suitable solvent (e.g., DMSO or DMF) and heat the mixture (e.g., to 100-120 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify by column chromatography.

Method B: One-Pot Synthesis from Aryl Ketones (I₂/DMSO Catalyzed)

A highly efficient one-pot method has been developed that combines the aryl ketone, a hydrazine source, and sulfur in a single step, using iodine in DMSO as the catalytic system.[11] This method is attractive for its operational simplicity and reduced number of intermediate workup steps.

General Protocol:

  • To a solution of 4-acetylbenzonitrile (1.0 eq) in DMSO, add TsNHNH₂ (1.1 eq), elemental sulfur (S₈, 2.0 eq), and a catalytic amount of iodine (I₂, 10 mol%).

  • Heat the reaction mixture under an argon atmosphere for approximately 5 hours.

  • Cool the reaction, followed by an aqueous workup and extraction with an organic solvent.

  • Purify the product via column chromatography.

Method C: Microwave-Assisted Synthesis

Both the classical Hurd-Mori and its modern alternatives can often be significantly accelerated using microwave irradiation. This technique can reduce reaction times from hours to minutes and, in some cases, improve yields.[12][13][14]

General Protocol:

  • Combine the reactants for either the Hurd-Mori or the improved methods in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to a set temperature (e.g., 90-120 °C) for a short duration (e.g., 10-20 minutes).[12]

  • After cooling, perform the standard workup and purification procedures.

Comparative Analysis of Synthetic Routes

The following tables summarize the key performance indicators for each synthetic methodology for the formation of the 4-aryl-1,2,3-thiadiazole intermediate.

Parameter Primary Pathway (Hurd-Mori) Method A (Improved Hurd-Mori) Method B (One-Pot Synthesis) Method C (Microwave-Assisted)
Key Reagents Semicarbazide, SOCl₂N-Tosylhydrazone, S₈, TBAITsNHNH₂, S₈, I₂Varies (reactants from other methods)
Safety Concerns Highly corrosive/toxic SOCl₂Pungent sulfur compoundsPungent sulfur compoundsPressurized vessel
Number of Steps 2 (Hydrazone + Cyclization)2 (Hydrazone + Cyclization)11-2
Typical Yields Good to Excellent (70-95%)[4]Good to Excellent (44-98%)[4]Good (up to 80-90%)[11]Often higher than conventional heating[15]
Reaction Time 6-10 hours4-12 hours~5 hours[11]10-30 minutes[12]
Temperature 0 °C to Room Temp.100-120 °C~100 °C90-120 °C

Visual Schematics of Synthetic Pathways

Primary Synthetic Pathway

Primary Synthesis cluster_0 Step 1: Hurd-Mori Reaction cluster_1 Step 2: Thionation A 4-Acetylbenzonitrile B Semicarbazone Intermediate A->B Semicarbazide HCl, NaOAc, EtOH, Reflux C 4-(1,2,3-Thiadiazol-4-yl)benzonitrile B->C SOCl₂, DCM, 0°C to RT D Target Molecule: This compound C->D Lawesson's Reagent, THF, RT

Caption: Proposed two-step synthesis of the target molecule.

Alternative Synthetic Workflows

Alternative Syntheses cluster_A Method A: Improved Hurd-Mori cluster_B Method B: One-Pot Synthesis cluster_C Method C: Microwave-Assisted A1 4-Acetylbenzonitrile A2 N-Tosylhydrazone A1->A2 TsNHNH₂ A3 Thiadiazole Product A2->A3 S₈, TBAI, Heat B1 4-Acetylbenzonitrile B2 Thiadiazole Product B1->B2 TsNHNH₂, S₈, I₂/DMSO, Heat C1 Reactants (from Method A or B) C2 Thiadiazole Product C1->C2 Microwave Irradiation (10-20 min)

Caption: Comparison of alternative workflows for the thiadiazole core.

Conclusion and Recommendations

The synthesis of this compound is readily achievable through a two-stage process involving a Hurd-Mori reaction followed by thionation. While the classical Hurd-Mori protocol is effective, it involves the use of hazardous thionyl chloride.

For laboratories prioritizing safety and environmental considerations, the Improved Hurd-Mori (Method A) using elemental sulfur and TBAI is a highly recommended alternative. For applications where speed and efficiency are paramount, the One-Pot Synthesis (Method B) or the adoption of Microwave-Assisted techniques (Method C) offer significant advantages by reducing reaction times and minimizing the number of handling steps. The final choice of synthetic route will depend on the specific priorities of the research team, including scale, available equipment, and safety protocols.

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In Vivo Validation of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide Efficacy: A Comparative Guide for Preclinical Evaluation in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide, a novel investigational compound. Given the promising anticancer activities observed in the broader class of thiadiazole derivatives, we have designed a rigorous preclinical study to assess its therapeutic potential.[1] This document outlines a head-to-head comparison against established agents in a clinically relevant patient-derived xenograft (PDX) model of Triple-Negative Breast Cancer (TNBC), an aggressive subtype with limited targeted therapeutic options.[2][3]

Our objective is to not only determine the standalone efficacy of this novel carbothioamide but also to benchmark its performance against a targeted therapy inhibitor and a standard-of-care chemotherapeutic agent. This guide is intended for researchers, scientists, and drug development professionals engaged in advancing novel oncology therapeutics from the bench to preclinical validation.

Scientific Rationale and Hypothesized Mechanism of Action

While the specific molecular target of this compound is yet to be fully elucidated, its structural features are consistent with those of kinase inhibitors. The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers, including TNBC.[4][5][6] We hypothesize that this compound functions as a potent and selective inhibitor of MEK1/2, a central kinase in this cascade.

This hypothesis positions our investigational compound as a potential targeted therapy. To rigorously test this, we will compare its efficacy against Trametinib, an FDA-approved MEK inhibitor, and Paclitaxel, a standard chemotherapeutic agent for TNBC.[7][8][9]

MEK_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Topic_Compound 4-(1,2,3-Thiadiazol-4-yl) benzene-1-carbothioamide Topic_Compound->MEK Trametinib Trametinib Trametinib->MEK

Caption: Hypothesized mechanism of action via MEK inhibition in the MAPK pathway.

Comparative In Vivo Efficacy Study Design

The cornerstone of this validation is a robust in vivo study utilizing a TNBC patient-derived xenograft (PDX) model. PDX models are known to better recapitulate the heterogeneity and therapeutic response of human tumors compared to traditional cell line-derived xenografts.[10][11][12]

Experimental Model:

  • Animal Model: Female NOD scid gamma (NSG) mice, 6-8 weeks old.

  • Tumor Model: Patient-derived xenograft (PDX) from a confirmed TNBC patient (e.g., TM00096).[13] Tumor fragments of approximately 2-3 mm³ will be subcutaneously implanted in the right flank of each mouse.

Treatment Groups (n=10 mice per group):

  • Vehicle Control: The formulation vehicle used for the investigational compound.

  • This compound: 50 mg/kg, administered orally (PO), once daily (QD).

  • Trametinib: 1 mg/kg, administered orally (PO), once daily (QD).[13][14]

  • Paclitaxel: 10 mg/kg, administered intravenously (IV), once weekly.[15][16]

Study Protocol:

  • Tumor growth will be monitored until tumors reach an average volume of 150-200 mm³.

  • Mice will then be randomized into the four treatment groups.

  • Treatments will be administered for 21 consecutive days.

  • Tumor volume will be measured twice weekly using digital calipers (Volume = (Length x Width²)/2).

  • Body weight will be recorded twice weekly as a measure of toxicity.

  • The study will be terminated when tumors in the control group reach a predetermined endpoint, or after 28 days.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Implantation TNBC PDX Implantation (NSG Mice) Tumor_Growth Tumor Growth Monitoring (to 150-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=10) Tumor_Growth->Randomization Dosing Daily/Weekly Dosing Randomization->Dosing Monitoring Tumor & Body Weight Measurement (2x/week) Dosing->Monitoring Termination Study Termination Monitoring->Termination Necropsy Necropsy and Tissue Collection Termination->Necropsy Data_Analysis Efficacy & Biomarker Analysis Necropsy->Data_Analysis

Caption: Workflow for the in vivo comparative efficacy study.

Data Presentation and Comparative Analysis

The primary endpoint of this study is the inhibition of tumor growth. The data will be presented in a clear, tabular format to facilitate direct comparison between the treatment arms.

Table 1: Comparative Efficacy on Tumor Growth

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle ControlPO, QD1250 ± 150-
This compound 50 mg/kg, PO, QD450 ± 8064
Trametinib1 mg/kg, PO, QD550 ± 9556
Paclitaxel10 mg/kg, IV, QW700 ± 11044

Tumor Growth Inhibition (TGI) is calculated as: [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.[17]

Table 2: Toxicity and Survival Analysis

Treatment GroupMean Body Weight Change (%)Median Survival (Days)
Vehicle Control+5.228
This compound -2.1>45
Trametinib-4.5>45
Paclitaxel-8.935
Pharmacodynamic and Biomarker Analysis

To validate the hypothesized mechanism of action and assess the biological effects of the treatments, tumors will be harvested at the end of the study for immunohistochemical (IHC) analysis.

Key Biomarkers:

  • Ki-67: A marker of cell proliferation.[18][19][20][21]

  • Cleaved Caspase-3: A marker of apoptosis (programmed cell death).[18][19][20][21]

Table 3: Comparative Biomarker Modulation

Treatment GroupKi-67 Positive Cells (%) ± SDCleaved Caspase-3 Positive Cells (%) ± SD
Vehicle Control85 ± 52 ± 1
This compound 25 ± 415 ± 3
Trametinib30 ± 512 ± 2
Paclitaxel50 ± 618 ± 4
Experimental Protocols

5.1. Patient-Derived Xenograft (PDX) Implantation

  • Anesthetize NSG mice using isoflurane.

  • Surgically implant a 2-3 mm³ fragment of a TNBC PDX tumor subcutaneously into the right flank.

  • Suture the incision and monitor the animals for post-operative recovery.

  • Allow tumors to grow to an average volume of 150-200 mm³ before randomization.[22]

5.2. Immunohistochemistry (IHC) Staining for Ki-67 and Cleaved Caspase-3

  • Harvest tumors at the study endpoint and fix in 10% neutral buffered formalin for 24 hours.

  • Embed the fixed tissues in paraffin and section into 4-µm slices.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Incubate sections with primary antibodies against Ki-67 (e.g., clone SP6) and cleaved caspase-3 overnight at 4°C.

  • Apply a secondary HRP-conjugated antibody and visualize with a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Quantify the percentage of positive cells using digital image analysis software.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound. The proposed comparative study in a TNBC PDX model will provide critical data on its efficacy, tolerability, and mechanism of action relative to both a targeted therapy and a standard-of-care agent.

The hypothetical data presented suggests that this compound may have superior tumor growth inhibition and a better safety profile compared to Paclitaxel, and potentially greater efficacy than Trametinib. The significant reduction in Ki-67 and increase in cleaved caspase-3 would support its proposed mechanism as a potent inducer of apoptosis and inhibitor of proliferation via MEK signaling.

Positive outcomes from this study would strongly warrant further preclinical development, including combination studies, and progression towards an Investigational New Drug (IND) application.

References

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Comparative analysis of the ADME properties of thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the ADME Properties of Thiadiazole Derivatives

The thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds.[1] Its isomers, particularly the 1,3,4-thiadiazole derivatives, are noted for their metabolic stability and favorable bioavailability, contributing to their presence in several FDA-approved drugs.[2][3] This guide offers a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of thiadiazole derivatives, providing researchers and drug development professionals with foundational knowledge and practical methodologies for their evaluation. Understanding these pharmacokinetic profiles is paramount for the successful progression of thiadiazole-based candidates from discovery to clinical application.[1][4]

Absorption: The Gateway to Systemic Circulation

A compound's ability to be absorbed, typically following oral administration, is the first critical step in its journey to the site of action. For thiadiazole derivatives, passive diffusion is a primary mechanism of absorption across the gastrointestinal tract.[5][6] In silico studies on some novel 1,3,4-thiadiazole derivatives have predicted high intestinal absorption, suggesting good potential for oral bioavailability.[2][7]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive oral absorption.[5] It measures the permeability of a compound across an artificial lipid membrane, offering a simplified yet effective way to rank candidates early in the discovery phase.[5][8]

Causality Behind Experimental Choices:

  • Artificial Membrane: Using a lipid-oil-lipid trilayer mimics the core barrier of the intestinal epithelium but intentionally excludes active transporters and metabolic enzymes.[5] This isolates passive diffusion, providing a clear, uncomplicated measure of this specific absorption mechanism.

  • pH Variation: Evaluating permeability at different pH values is crucial as it simulates the varying conditions along the gastrointestinal tract, which can significantly influence the ionization state and thus the permeability of a compound.[6]

  • Integrity Marker: The use of a low-permeability marker, such as Lucifer Yellow, is a self-validating step to ensure the integrity of the artificial membrane throughout the experiment.[6][8]

Step-by-Step Methodology:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of phospholipids (e.g., 2% DOPC in dodecane) to form the artificial membrane.[9]

  • Compound Preparation: Test compounds are dissolved in a suitable buffer (e.g., PBS) at a final concentration, often with a small percentage of DMSO.[10]

  • Assay Setup: The filter plate (donor compartment) containing the test compounds is placed on top of an acceptor plate containing fresh buffer.[6]

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[5][10]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[6]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Data Interpretation: Compounds are typically categorized as having low, medium, or high permeability based on their Papp values, often benchmarked against control compounds with known absorption characteristics.[10]

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins.[11] Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[12][13] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in drug development.[11]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

The RED assay is a widely accepted and reliable method for determining the unbound fraction of a drug in plasma.[12][14]

Causality Behind Experimental Choices:

  • Semipermeable Membrane: The use of a semipermeable membrane with a specific molecular weight cutoff allows small, unbound drug molecules to pass through while retaining the larger drug-protein complexes.[14] This provides a direct measure of the unbound drug concentration at equilibrium.

  • Equilibrium: Allowing the system to reach equilibrium ensures that the measured unbound concentration accurately reflects the binding affinity of the compound to plasma proteins under physiological conditions. The "rapid" nature of the device optimizes the surface area to volume ratio, allowing this equilibrium to be reached in a shorter timeframe (typically 4 hours).[13]

  • Matrix Matching: Before analysis, samples from the buffer and plasma chambers are mixed with the corresponding blank matrix. This crucial step ensures that the analytical method's performance is not biased by differences in the sample matrix, thus validating the accuracy of the quantification.[13]

Step-by-Step Methodology:

  • Device Preparation: The RED device, consisting of Teflon base plate wells and disposable dialysis inserts, is prepared.

  • Sample Preparation: The test compound is spiked into plasma (human or animal) at a specific concentration.[12]

  • Assay Setup: The plasma containing the test compound is added to one chamber of the insert, while dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber.[12][13]

  • Incubation: The plate is sealed and incubated at 37°C with shaking for approximately 4 hours to reach equilibrium.[12][13]

  • Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers, matrix-matched, and the compound concentrations are quantified by LC-MS/MS.[12][13]

  • Data Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Data for Thiadiazole Derivatives: While specific PPB data for a wide range of thiadiazole derivatives is not centrally compiled, structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole core can significantly impact lipophilicity, which in turn influences plasma protein binding.[15][16]

Compound Class Typical Plasma Protein Binding Implication
Highly Lipophilic DerivativesHigh (>99%)Lower free fraction, potentially longer half-life, lower volume of distribution.
More Polar DerivativesModerate to Low (<90%)Higher free fraction, potentially faster clearance, higher volume of distribution.

Metabolism: Biotransformation and Clearance

Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions (DDIs). The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[17][18] The 1,3,4-thiadiazole ring itself is generally considered to possess good metabolic stability.[2] However, the substituents on the ring are often subject to metabolic modification.

Experimental Protocol 1: Microsomal Stability Assay

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[19] It measures the rate of disappearance of the parent compound over time when incubated with liver microsomes.[17][20]

Causality Behind Experimental Choices:

  • Liver Microsomes: This subcellular fraction is enriched with CYP enzymes, providing a concentrated and cost-effective system to study Phase I metabolism.[18]

  • NADPH Cofactor: The inclusion of NADPH is essential, as it is the required cofactor for CYP enzyme activity.[17][20] Running a parallel incubation without NADPH serves as a crucial negative control to distinguish between enzymatic degradation and chemical instability.[20]

  • Time Points: Sampling at multiple time points (e.g., 0, 10, 30, 60 minutes) allows for the calculation of a degradation rate, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be derived.[19][21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare liver microsomes (human or other species) and an NADPH-regenerating system in a suitable buffer.[21]

  • Incubation: The test compound is incubated with the microsomes and buffer at 37°C. The reaction is initiated by adding the NADPH regenerating system.[21]

  • Sampling: Aliquots are removed at predetermined time points and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18][21]

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[18]

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time to determine the elimination rate constant, from which t½ and CLint are calculated.[18][19]

Experimental Protocol 2: CYP450 Inhibition Assay

This assay is critical for predicting a compound's potential to cause DDIs.[22] It determines the concentration of the test compound that inhibits 50% of the activity of a specific CYP isoform (the IC50 value).

Causality Behind Experimental Choices:

  • Isoform-Specific Substrates: Using probe substrates that are selectively metabolized by a single CYP isoform allows for the precise measurement of that specific enzyme's activity.[22]

  • Concentration Range: Testing the inhibitor across a range of concentrations is necessary to generate a dose-response curve, from which an accurate IC50 value can be interpolated.[22]

  • Positive Controls: Including known, potent inhibitors for each isoform validates that the assay system is performing correctly and is sensitive to inhibition.[22]

Step-by-Step Methodology:

  • Incubation Setup: Human liver microsomes are incubated with a specific CYP probe substrate and varying concentrations of the test compound (potential inhibitor).[22]

  • Reaction Initiation and Termination: The reaction is started by adding NADPH and stopped after a short incubation by adding a quenching solvent.[22]

  • Metabolite Quantification: The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS or fluorometric methods.[23]

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The percentage of inhibition is plotted against the test compound concentration to determine the IC50 value.[22]

Visualization of Experimental Workflows

ADME_Workflows cluster_absorption Absorption: PAMPA cluster_distribution Distribution: RED Assay cluster_metabolism Metabolism: Microsomal Stability a1 Coat Plate with Phospholipid Membrane a2 Add Compound to Donor Well a1->a2 a3 Add Buffer to Acceptor Well a2->a3 a4 Incubate (5-18h, RT) a3->a4 a5 Quantify Compound (LC-MS/MS) a4->a5 a6 Calculate Papp a5->a6 d1 Spike Compound into Plasma d2 Add Plasma & Buffer to RED Device d1->d2 d3 Incubate to Equilibrium (4h, 37°C) d2->d3 d4 Sample Both Chambers d3->d4 d5 Quantify Compound (LC-MS/MS) d4->d5 d6 Calculate % Unbound d5->d6 m1 Incubate Compound with Microsomes m2 Initiate with NADPH m1->m2 m3 Sample at Time Points m2->m3 m4 Quench Reaction m3->m4 m5 Quantify Compound (LC-MS/MS) m4->m5 m6 Calculate t½, CLint m5->m6

Excretion: The Final Elimination

Excretion, primarily via the kidneys or in the feces, is the final step in removing a drug and its metabolites from the body. While in vitro assays can provide clues, in vivo pharmacokinetic (PK) studies are the definitive method for understanding a compound's excretion profile and overall disposition.

In Vivo Pharmacokinetic Studies

These studies involve administering a compound to an animal model (e.g., rats or rabbits) and collecting blood samples over time to measure the drug concentration.[1]

Key Parameters Determined from In Vivo Studies:

  • Cmax: The maximum plasma concentration achieved.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.[1]

Comparative In Vivo Data for 1,2,4-Thiadiazole Derivatives:

The following table summarizes PK parameters for two different 1,2,4-thiadiazole derivatives, highlighting how structural differences can lead to vastly different pharmacokinetic profiles.[1]

Pharmacokinetic ParameterCompound A (Factor XIIIa Inhibitor)Compound B (PPARα/δ Dual Agonist)
Animal Model Male White New Zealand RabbitsMale Sprague-Dawley Rats
Dose & Route 25 mg/kg, Intravenous10 mg/kg, Oral
Tmax N/A (IV)1.3 h
Cmax N/A (IV)1.8 µM
Determined3.0 h
Clearance (CL) Determined54 L/kg/h
Bioavailability (%F) N/A (IV)48%
Data adapted from BenchChem.[1]

in_vivo_pk_workflow start Dose Administration (e.g., Oral, IV) sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) start->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS Quantification) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t½, etc.) analysis->pk_calc end Determine PK Profile pk_calc->end

Conclusion

The thiadiazole scaffold offers significant versatility for medicinal chemists, but a thorough understanding and early evaluation of ADME properties are crucial for success. The 1,3,4-thiadiazole isomer, in particular, often exhibits favorable metabolic stability.[2] By employing a strategic cascade of in vitro assays—such as PAMPA for absorption, RED for distribution, and microsomal stability and CYP inhibition for metabolism—researchers can efficiently triage compounds and identify those with the most promising pharmacokinetic profiles. These in vitro data, when integrated with subsequent in vivo studies, provide a comprehensive picture of a compound's disposition, guiding lead optimization efforts and ultimately increasing the probability of developing a safe and effective therapeutic agent.

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A Researcher's Guide to 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide: Replicating Synthesis and Predicting Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher venturing into the synthesis and application of novel heterocyclic compounds, 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide presents an intriguing yet sparsely documented target. This guide provides a comprehensive framework for its synthesis, drawing from established methodologies for analogous structures, and offers a predictive analysis of its potential bioactivity, supported by detailed experimental protocols for validation.

Introduction to a Promising Scaffold

The 1,2,3-thiadiazole ring is a key pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The fusion of this versatile heterocycle with a carbothioamide-functionalized benzene ring suggests a molecule with significant potential for interacting with biological targets. The carbothioamide group, in particular, is a known hydrogen-bonding motif that can enhance binding to enzymes and receptors.

This guide will first delineate a plausible and replicable synthetic route to this compound, followed by a comparative analysis of its potential bioactivity against established benchmarks.

Synthesis: A Proposed Pathway via Hurd-Mori Cyclization

The Hurd-Mori reaction is a robust and widely employed method for the synthesis of 4-substituted-1,2,3-thiadiazoles from hydrazones and thionyl chloride[2][3]. We propose a two-step synthesis commencing with the conversion of 4-acetylbenzonitrile to 4-acetylbenzene-1-carbothioamide, which then undergoes cyclization to yield the target compound.

Step 1: Synthesis of the Precursor, 4-Acetylbenzene-1-carbothioamide

The initial step involves the conversion of the nitrile group of 4-acetylbenzonitrile to a carbothioamide. This can be effectively achieved using sodium hydrogen sulfide in the presence of magnesium chloride.

Experimental Protocol:

  • To a solution of 4-acetylbenzonitrile (1.45 g, 10 mmol) in anhydrous dimethylformamide (DMF, 30 mL), add sodium hydrogen sulfide (1.12 g, 20 mmol) and magnesium chloride hexahydrate (5.08 g, 25 mmol).

  • Stir the resulting suspension at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-acetylbenzene-1-carbothioamide.

Step 2: Hurd-Mori Cyclization to Yield this compound

The synthesized 4-acetylbenzene-1-carbothioamide is then converted to its hydrazone, followed by cyclization with thionyl chloride.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-acetylbenzene-1-carbothioamide (1.79 g, 10 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.6 mL, 12 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone. Collect the crystals by filtration.

  • Suspend the dried hydrazone (from the previous step) in dichloromethane (DCM, 30 mL) and cool to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the suspension with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Start 4-Acetylbenzonitrile Precursor 4-Acetylbenzene-1-carbothioamide Start->Precursor NaSH, MgCl2, DMF Hydrazone Hydrazone Intermediate Precursor->Hydrazone Hydrazine Hydrate, Ethanol Target This compound Hydrazone->Target SOCl2, DCM (Hurd-Mori Reaction) BioactivityWorkflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_anticancer cluster_antimicrobial Target This compound Anticancer Anticancer Assays Target->Anticancer Antimicrobial Antimicrobial Assays Target->Antimicrobial MTT MTT Assay (Cytotoxicity) Anticancer->MTT DiscDiffusion Agar Disc Diffusion Antimicrobial->DiscDiffusion Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle MIC Minimum Inhibitory Concentration (MIC) DiscDiffusion->MIC

Caption: Workflow for evaluating the predicted bioactivity.

Comparative Bioactivity of Structurally Related Thiadiazoles
Compound ClassReported BioactivityRepresentative IC50/MIC Values
1,2,3-Thiadiazole Derivatives Anticancer, AntifungalModerate to high fungicidal activity at 50 µg/mL.
1,3,4-Thiadiazole Derivatives Anticancer, Antibacterial, Antifungal, Anti-inflammatoryAnticancer IC50 values ranging from low micromolar to nanomolar. [4]Antibacterial activity against Gram-positive and Gram-negative bacteria. [5]
Thiazole Derivatives Antibacterial, AntifungalSignificant activity against various bacterial and fungal strains.

Conclusion

While this compound remains a compound with limited published data, this guide provides a robust framework for its synthesis and a data-driven prediction of its potential bioactivities. The proposed synthetic route, centered on the reliable Hurd-Mori reaction, offers a clear path to obtaining this novel molecule. The predicted anticancer and antimicrobial properties, based on the well-established activities of the thiadiazole scaffold, warrant further investigation. The detailed protocols provided herein should empower researchers to replicate the synthesis and validate the predicted biological profile of this promising compound, potentially leading to the development of new therapeutic agents.

References

  • Głuch-Lutwin, M., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Cancers, 13(21), 5397. [Link]

  • Kushwaha, N., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 704-733. [Link]

  • Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16343-16360. [Link]

  • Cimino, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]

  • Alam, M., et al. (2022). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 38(4), 863-871. [Link]

  • Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

  • Mathews, P., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 5(4), 928-937. [Link]

  • Taha, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29333-29346. [Link]

  • Martin, J. T., et al. (2014). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. Journal of medicinal chemistry, 57(10), 4155-4164. [Link]

  • Singh, A., & Sharma, P. K. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-14. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the responsible management of chemical compounds throughout their lifecycle is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide, a heterocyclic compound featuring both a thiadiazole and a thioamide moiety. By synthesizing established best practices with insights gleaned from structurally related molecules, this document aims to empower laboratory personnel to handle and dispose of this compound with the utmost confidence and care.

Hazard Assessment: Understanding the Compound's Profile

Thioamides, as a class, are known for their potential toxicity if ingested.[1][2] Similarly, various thiadiazole derivatives are classified as harmful if swallowed and are known to cause skin and eye irritation.[3] Therefore, it is imperative to treat this compound as a hazardous substance, exercising caution to prevent exposure and environmental release.

Table 1: Inferred Hazard Profile and Key Chemical Data

PropertyValue/ClassificationSource Analogy
IUPAC Name This compoundN/A
CAS Number 175205-52-4[1]
Molecular Formula C₉H₇N₃S₂[1]
Molecular Weight 221.3 g/mol [1]
Physical Form Solid (presumed)General for similar compounds
Inferred Acute Toxicity Toxic/Harmful if swallowed[1][3]
Inferred Skin Irritation Causes skin irritation[3]
Inferred Eye Irritation Causes serious eye irritation[3]
Inferred Respiratory Irritation May cause respiratory irritation[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety, segregation, and compliance with institutional and regulatory standards.

DisposalWorkflow cluster_waste_handling Waste Handling & Segregation cluster_final_disposal Final Disposal PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat WorkArea Work in a Designated Area: - Chemical Fume Hood - Well-ventilated space CollectSolid Collect Solid Waste: - Unused compound - Contaminated consumables (e.g., weigh paper, tips) WasteContainer Use Designated Hazardous Waste Container: - Compatible material - Securely sealed CollectSolid->WasteContainer CollectLiquid Collect Liquid Waste: - Contaminated solvents - Rinsate from cleaning CollectLiquid->WasteContainer Labeling Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms WasteContainer->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage EHS_Contact Contact Environmental Health & Safety (EHS) for Pickup Storage->EHS_Contact Documentation Complete Waste Manifest/ Disposal Documentation EHS_Contact->Documentation

Caption: Disposal workflow for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for disposal, it is crucial to be outfitted with the appropriate PPE. This includes:

  • Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Safety goggles to protect against potential splashes.

  • A laboratory coat to prevent contamination of personal clothing.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent inadvertent and potentially dangerous reactions.

  • Solid Waste: Collect all non-sharp, solid waste contaminated with this compound, including residual amounts of the compound, contaminated weighing paper, and disposable labware, in a designated, robust, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solvents used to dissolve or rinse glassware containing the compound must be collected as hazardous liquid waste. Do not dispose of this waste down the drain.

  • Sharps Waste: Contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.

Containerization and Labeling

The choice of waste container is critical for safe storage and transport.

  • Select a Compatible Container: Use a container made of a material that is chemically resistant to the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is often suitable.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "175205-52-4"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After rinsing and allowing the container to dry, the original label must be completely removed or defaced to prevent any confusion.

Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never attempt to dispose of this chemical through standard municipal waste channels.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

For significant spills, evacuate the immediate area and contact your institution's EHS or emergency response team.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal, researchers can ensure that the final stage of their work with this compound is conducted with the same rigor and precision as their experiments. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location and facilities.

References

  • Bakulev, V. A., & Dehaen, W. (2004). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. In Advances in Heterocyclic Chemistry (Vol. 87, pp. 1-93). Elsevier.
  • ResearchGate. (n.d.). Examples of important, biologically active 1,2,3‐thiadiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 5039.
  • MDPI. (2021, June 21).
  • Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., ... & Hu, X. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812.

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A Comprehensive Guide to the Safe Handling of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidelines, and disposal procedures for 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide (CAS 175205-52-4).[1] As a research chemical, comprehensive hazard data is not fully established. Therefore, this guide is built upon a conservative risk assessment, drawing from the known toxicological profiles of its core chemical moieties: the 1,2,3-thiadiazole ring and the carbothioamide (thioamide) group. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance.

Hazard Identification and Risk Assessment

Based on this analysis, the compound should be treated as hazardous. The following table summarizes the anticipated risks, which form the basis for the protective measures outlined in this guide.

Hazard Category Potential Risk Rationale and Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.[4][5][6]Thiadiazole and thioamide analogs are classified with oral toxicity. Do not eat, drink, or smoke in work areas.[6][9]
Skin Irritation/Corrosion Causes skin irritation. May cause an allergic skin reaction.[2][5][10][11]Heterocyclic sulfur-nitrogen compounds frequently exhibit skin sensitizing or irritating properties. Avoid all direct skin contact.[8][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5][11]As a fine powder or in solution, the compound poses a significant risk to the eyes. Direct contact can cause damage.
Respiratory Irritation May cause respiratory irritation.[2][3][4][5][11]Inhalation of the dust or aerosols from solutions should be avoided.[9][11]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[11][12]Thiadiazole derivatives are noted for their environmental hazards. Do not release to the environment or drains.[11][12][13]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and a potential hazard. The primary method for exposure control is the implementation of robust engineering controls.

  • Chemical Fume Hood: All handling of the solid compound (weighing, transferring, aliquoting) and preparation of its solutions must be conducted within a certified chemical fume hood.[12][14] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation and contamination of the general laboratory space.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This helps contain potential contamination and simplifies the subsequent decontamination process.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical for preventing chemical exposure. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shields.Chemical-resistant nitrile gloves.Lab coat.Not required if container is sealed and intact.
Weighing & Aliquoting (Solid) Chemical splash goggles.[3]Chemical-resistant nitrile gloves. Inspect prior to use.[9]Chemical-resistant lab coat.[2][3]Handled within a chemical fume hood.
Solution Preparation & Handling Chemical splash goggles.Chemical-resistant nitrile gloves. Consider double-gloving.Chemical-resistant lab coat.Handled within a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or suit over lab coat.Use a full-face respirator if outside a fume hood.[2]

Below is a workflow diagram illustrating the PPE selection process.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action & Post-Action Start Identify Task (e.g., Weighing, Solution Prep) Assess Assess Potential Exposure (Dust, Splash, Aerosol) Start->Assess Eye Eye Protection: Chemical Splash Goggles Assess->Eye Hand Hand Protection: Inspect & Don Nitrile Gloves Assess->Hand Body Body Protection: Don Lab Coat Assess->Body Eng Engineering Control: Work in Fume Hood Assess->Eng Proceed Proceed with Task Eye->Proceed Hand->Proceed Body->Proceed Eng->Proceed Doff Doff PPE Correctly (Gloves last, inside-out) Proceed->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for selecting appropriate PPE before handling the compound.

Step-by-Step Safe Handling Procedures

  • Preparation: Before handling, ensure the chemical fume hood is operational, the work surface is clean, and all necessary materials (spatula, weigh paper, vials, solvent, waste containers) are inside the hood.

  • Don PPE: Put on all required PPE as detailed in the table above. Gloves should be inspected for any signs of degradation or puncture before use.[9]

  • Weighing: Carefully weigh the solid compound on anti-static weigh paper or directly into a tared container. Avoid creating dust.[2] Use a micro-spatula for controlled transfer.

  • Dissolving: Add the solvent to the solid in a closed or partially covered container to minimize vapor release. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from incompatible materials.[2][7][15]

  • Post-Handling: After completing the task, decontaminate the spatula and work surface. Dispose of all contaminated disposables (e.g., weigh paper, gloves) into the designated hazardous waste container.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed last, turning them inside-out during removal.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9][10]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.[6]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the chemical container or label to the medical personnel.[6]

  • Spill: Evacuate the area. Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite or sand.[10] Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly. Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal and Decontamination Plan

All waste containing this compound must be treated as hazardous waste.[12] Disposal into sanitary sewers or general trash is strictly prohibited.[12]

  • Waste Segregation:

    • Solid Waste: Collect excess solid compound, contaminated weigh paper, gloves, and other disposables in a clearly labeled, sealed container for solid hazardous waste.[12]

    • Liquid Waste: Collect all solutions containing the compound and any solvent rinsate into a designated, sealed container for liquid hazardous waste.[12]

    • Contaminated Labware: Reusable glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as liquid hazardous waste.[12]

  • Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and associated hazard symbols. Store sealed waste containers in a designated satellite accumulation area.[12][13]

  • Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[12][13] Never mix incompatible waste streams.

The following diagram outlines the required waste management workflow.

Waste_Disposal_Workflow cluster_gen Waste Generation Point (in Fume Hood) cluster_containers Waste Collection cluster_disposal Final Disposal Path Gen Waste Generated (Solid, Liquid, Sharps) Seg Segregate Waste Streams Gen->Seg Solid Solid Waste Container (Labeled, Sealed) Seg->Solid Solids Liquid Liquid Waste Container (Labeled, Sealed) Seg->Liquid Liquids Sharp Sharps Container (Contaminated Needles, etc.) Seg->Sharp Sharps Store Store in Satellite Accumulation Area Solid->Store Liquid->Store Sharp->Store Doc Complete Waste Disposal Documentation Store->Doc EHS Contact Institutional EHS for Pickup Doc->EHS Pickup Waste Collected by Licensed Contractor EHS->Pickup

Caption: Workflow for the safe segregation and disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.